1-Oxa-6-thiaspiro[2.5]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-6-thiaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-3-8-4-2-6(1)5-7-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGXFPRSMVDSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595939 | |
| Record name | 1-Oxa-6-thiaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-73-9 | |
| Record name | 1-Oxa-6-thiaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-6-thiaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-Oxa-6-thiaspiro[2.5]octane
An In-depth Technical Guide to the Synthesis and Characterization of 1-Oxa-6-thiaspiro[2.5]octane
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a spirocyclic heteroalkane of significant interest to medicinal chemistry and drug development.[1][2] The unique three-dimensional architecture, combining a reactive oxirane (epoxide) ring with a stable tetrahydrothiopyran moiety, makes this compound a valuable scaffold for creating molecular complexity and exploring novel chemical space.[2] This document outlines a robust two-step synthetic strategy commencing from a commercially available precursor, followed by a detailed protocol for structural elucidation and purity confirmation using modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Spirocyclic Heteroalkanes
Spirocyclic systems, where two rings share a single atom, have garnered substantial attention in contemporary drug discovery. Their rigid, three-dimensional topology allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter aromatic counterparts.[1]
This compound is a particularly compelling scaffold. It incorporates two key functional groups:
-
The Oxirane (Epoxide) Ring: A strained three-membered ring that is a versatile electrophilic handle for a wide range of ring-opening reactions with nucleophiles (e.g., amines, thiols, alcohols), enabling the facile introduction of diverse substituents.[3]
-
The Thioether Moiety: The sulfur atom within the six-membered ring is relatively stable but can be selectively oxidized to the corresponding sulfoxide or sulfone, providing another avenue for modulating the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity.[1][4]
This guide presents an efficient and reliable pathway to access this high-value building block, starting from the synthesis of the crucial ketone intermediate, tetrahydrothiopyran-4-one.
Synthesis Methodology: A Two-Step Approach
Our synthetic strategy is predicated on a logical and efficient two-step sequence: first, the construction of the six-membered sulfur-containing ring to form a key ketone intermediate, followed by the installation of the spiro-fused epoxide ring.
Strategic Retrosynthesis and Workflow
The retrosynthetic analysis of this compound points to the Corey-Chaykovsky reaction as the ideal transformation for the final step.[5][6] This reaction is renowned for its efficacy in converting ketones into epoxides. This identifies tetrahydrothiopyran-4-one as the pivotal precursor. This precursor can, in turn, be synthesized via an intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropanoate.[7]
Caption: High-level workflow for the synthesis of this compound.
Step 1: Synthesis of Tetrahydrothiopyran-4-one
The synthesis of this key intermediate is achieved through a classic two-stage, one-pot sequence starting from dimethyl 3,3'-thiodipropanoate.[7]
-
Causality: The Dieckmann condensation is a powerful intramolecular reaction for forming five- or six-membered rings by cyclizing a diester with a strong base (e.g., sodium hydride). The subsequent acidic hydrolysis and thermal decarboxylation efficiently remove the ester group to yield the desired cyclic ketone.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).[7]
-
Hydrolysis & Decarboxylation: The reaction is cooled to room temperature, and excess NaH is quenched carefully with a few drops of ethanol. The mixture is then poured into a beaker of ice and acidified with concentrated hydrochloric acid (HCl) to a pH of ~1. The acidified mixture is heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Work-up & Purification: After cooling, the aqueous solution is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tetrahydrothiopyran-4-one as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | Dimethyl 3,3'-thiodipropanoate | [7] |
| Key Reagents | Sodium Hydride (NaH), HCl | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Temperature | Reflux (66 °C) | [7] |
| Typical Yield | 75-85% | [7] |
Step 2: Synthesis of this compound
The conversion of the ketone to the spiro-epoxide is cleanly achieved using the Johnson-Corey-Chaykovsky reaction.[6]
-
Causality: This reaction utilizes a sulfur ylide (dimethylsulfonium methylide), which acts as a nucleophile. Unlike phosphorus ylides (Wittig reaction), the sulfur ylide's attack on the carbonyl is followed by an intramolecular Sₙ2 reaction where the intermediate alkoxide displaces the excellent dimethyl sulfide leaving group, forming the thermodynamically stable three-membered epoxide ring.[8] This method avoids the formation of an alkene intermediate.
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Experimental Protocol:
-
Ylide Formation: A flame-dried, two-necked round-bottom flask under a nitrogen atmosphere is charged with trimethylsulfonium iodide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO) or a DMSO/THF mixture. Sodium hydride (60% dispersion, 1.1 equivalents) is added portion-wise at room temperature, and the mixture is stirred for 30-45 minutes until hydrogen evolution ceases, indicating the formation of the ylide.[8]
-
Epoxidation: The flask is cooled to 0 °C in an ice bath. A solution of tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution.
-
Reaction & Quenching: The reaction is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the ketone. The reaction is then carefully quenched by the slow addition of water.
-
Work-up & Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed repeatedly with brine to remove DMSO, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Summary of Physicochemical and Spectroscopic Data
| Property | Expected Value/Observation | Technique |
| Molecular Formula | C₆H₁₀OS | MS, HRMS |
| Molecular Weight | 130.21 g/mol | MS |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.7-3.0 (m, 4H, -S-CH₂-), 2.7 (s, 2H, -C-CH₂-O-), 1.9-2.2 (m, 4H, -CH₂-C-CH₂-) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~60 (spiro C), ~52 (epoxide CH₂), ~35 (ring CH₂), ~28 (ring CH₂) | ¹³C NMR Spectroscopy |
| IR (Neat) | ν ~3050-2950 cm⁻¹ (C-H str), ~1250 cm⁻¹ (C-O str, epoxide), ~850 cm⁻¹ (epoxide ring) | FT-IR Spectroscopy |
| Mass Spectrum (EI) | m/z 130 (M⁺), fragments from loss of CO, CH₂O, C₂H₄O | Mass Spectrometry |
Detailed Spectroscopic Analysis Workflow
A systematic workflow ensures comprehensive and unambiguous structural confirmation.
Caption: Systematic workflow for the structural characterization of the final product.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignment, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Interpretation: The ¹H NMR spectrum is expected to show a characteristic singlet for the two equivalent protons of the epoxide ring. The four protons adjacent to the sulfur atom will appear as a multiplet, as will the four protons adjacent to the spiro-carbon. The ¹³C NMR will confirm the presence of five distinct carbon environments, including the quaternary spiro-carbon and the epoxide methylene carbon. A structural and conformational analysis of similar 1-oxaspiro[2.5]octane derivatives provides a strong basis for interpreting these spectra.[9]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr).
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-600 cm⁻¹.
-
Interpretation: Key diagnostic peaks include C-H stretching frequencies just above and below 3000 cm⁻¹, a characteristic C-O stretching vibration for the epoxide ring around 1250 cm⁻¹, and an epoxide ring "breathing" mode often found between 800-900 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system.
-
Acquisition: Acquire data using both a soft ionization technique like Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) to determine the exact mass, and a hard ionization technique like Electron Ionization (EI) to observe characteristic fragmentation patterns.
-
Interpretation: The HRMS data should confirm the elemental formula C₆H₁₀OS with high accuracy. The EI-MS should show the molecular ion peak (M⁺) at m/z = 130, confirming the molecular weight.[10]
Conclusion and Future Directions
This guide has detailed a robust, reliable, and well-rationalized pathway for the . The two-step synthesis, leveraging a Dieckmann condensation and a Corey-Chaykovsky reaction, is efficient and scalable. The presented characterization workflow provides a comprehensive framework for confirming the structural integrity of the final product.
As a versatile building block, this compound is primed for use in the development of novel molecular entities. Its potential applications include:
-
Drug Discovery: Serving as a starting point for the synthesis of compound libraries through nucleophilic opening of the epoxide ring.[1]
-
Organic Synthesis: Acting as an intermediate for the construction of more complex polycyclic systems.[2]
-
Material Science: Exploration for the development of novel polymers or catalysts.[1]
The methodologies described herein provide a solid and authoritative foundation for researchers to produce and validate this valuable compound for their scientific endeavors.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one from Dimethyl 3,3'-thiodipropanoate.
- Cakmak, M., & Yilmaz, F. (2012). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications.
- Reddy, D. S., et al. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(37), 13246–13247.
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
- Kamal, A., & Ramana, K. V. (2007). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2007(14), 51-58.
- Mishra, A., & Narayanan, R. (2021). Photopolymerization Using Thiol–Epoxy 'Click' Reaction: Anionic Curing through Photolatent Superbases. ACS Polymers Au.
- Kranthikumar, R., et al. (2021). Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development.
- Al-Majnoun, D., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(15), 4485.
- SciSpace. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines.
- Wikipedia. (n.d.). Epoxy.
- ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
-
Sangroniz, A., et al. (2019). The Use of Click-Type Reactions in the Preparation of Thermosets. Polymers, 11(5), 887. Retrieved from [Link]
- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
- NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
- ChemicalBook. (n.d.). Tetrahydrothiopyran-4-one synthesis.
- Smolecule. (n.d.). Buy 6-Oxa-1-thiaspiro[2.5]octane | 86847-94-1.
- Chemsrc. (2024). This compound.
- BenchChem. (n.d.). This compound | 185-73-9.
- Pihlaja, K., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9.
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- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. This compound | CAS#:185-73-9 | Chemsrc [chemsrc.com]
Spectroscopic and Structural Elucidation of 1-Oxa-6-thiaspiro[2.5]octane: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 1-Oxa-6-thiaspiro[2.5]octane. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, and detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and predictive models to offer a robust analytical framework.
Introduction: The Significance of Spirocyclic Heterocycles
Spirocyclic systems, particularly those incorporating heteroatoms like oxygen and sulfur, are of significant interest in medicinal chemistry and materials science.[1] The rigid, three-dimensional architecture of compounds like this compound offers unique stereochemical properties that can lead to enhanced biological activity and selectivity. The presence of both an epoxide ring and a thioether linkage within a compact spiro[2.5]octane framework presents a synthetically challenging yet highly valuable scaffold for the development of novel therapeutic agents and functional materials.
Synthesis and Experimental Design
A plausible synthetic route to this compound involves the epoxidation of a readily available precursor, methylenetetrahydrothiopyran. The choice of oxidizing agent and reaction conditions is critical to favor the desired epoxide product over potential side reactions, such as oxidation of the sulfur atom.
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: Tetrahydro-4H-thiopyran-4-one is converted to 4-methylenetetrahydro-4H-thiopyran via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperatures.
-
Epoxidation: The resulting 4-methylenetetrahydro-4H-thiopyran is then subjected to epoxidation. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at 0°C to room temperature. Stoichiometric control of m-CPBA is crucial to minimize oxidation of the sulfur atom.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemical arrangement of atoms. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is informed by studies on similar 1-oxaspiro[2.5]octane derivatives.[2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the epoxide and the tetrahydrothiopyran rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms and the rigid spirocyclic structure.
-
Epoxide Protons (H-2): These protons are expected to appear as a singlet or a narrow multiplet in the range of δ 2.5-3.0 ppm. Their equivalence or non-equivalence will depend on the conformational dynamics of the six-membered ring.
-
Thioether Methylene Protons (H-5, H-7): The protons adjacent to the sulfur atom are anticipated to resonate in the region of δ 2.4-2.8 ppm. These would likely appear as complex multiplets due to geminal and vicinal couplings.
-
Methylene Protons (H-4, H-8): The protons on the carbon atoms beta to the sulfur are expected to be shifted further upfield, likely in the range of δ 1.8-2.2 ppm, appearing as multiplets.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information on the carbon framework of the molecule.
-
Spiro Carbon (C-3): This quaternary carbon at the spiro-junction is expected to have a chemical shift in the range of δ 60-70 ppm.
-
Epoxide Carbon (C-2): The carbon atom of the epoxide ring is anticipated to resonate in the region of δ 50-60 ppm.
-
Thioether Methylene Carbons (C-5, C-7): The carbons adjacent to the sulfur atom are expected to appear in the range of δ 25-35 ppm.
-
Methylene Carbon (C-4, C-8): The remaining methylene carbons of the six-membered ring are predicted to have chemical shifts in the range of δ 20-30 ppm.
| Predicted ¹³C NMR Data | Predicted Chemical Shift (ppm) |
| C-2 | 50-60 |
| C-3 | 60-70 |
| C-4, C-8 | 20-30 |
| C-5, C-7 | 25-35 |
| Predicted ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 2.5-3.0 | s or m |
| H-4, H-8 | 1.8-2.2 | m |
| H-5, H-7 | 2.4-2.8 | m |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
-
C-O-C (epoxide) stretch: A characteristic band for the epoxide ring is expected to appear in the region of 1250 cm⁻¹.
-
C-H stretch (alkane): Strong bands corresponding to the C-H stretching vibrations of the methylene groups will be observed in the 2850-3000 cm⁻¹ region.
-
C-S stretch: The C-S stretching vibration is typically weak and may be observed in the 600-800 cm⁻¹ range.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (alkane) | 2850-3000 |
| C-O-C stretch (epoxide) | ~1250 |
| C-S stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₀OS), the expected molecular weight is approximately 130.05 g/mol .
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 130.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of small, stable molecules. Key fragmentation pathways could include the loss of CO (m/z = 102), ethylene (m/z = 102), or fragments arising from the cleavage of the tetrahydrothiopyran ring.
Visualizations
Molecular Structure of this compound
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this and related spirocyclic heterocycles. Further experimental work is encouraged to validate these predictions and to fully explore the chemical and biological potential of this intriguing molecule.
References
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available at: [Link]
Sources
An In-depth Technical Guide to 1-Oxa-6-thiaspiro[2.5]octane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxa-6-thiaspiro[2.5]octane is a unique heterocyclic compound featuring a spirocyclic junction between an oxirane (epoxide) ring and a thiane (tetrahydrothiopyran) ring. This distinct architecture, combining the high reactivity of an epoxide with the versatile chemistry of a thioether, makes it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including predicted spectroscopic data, characteristic reactivity, and potential applications, offering a technical resource for researchers exploring its utility.
Introduction and Structural Elucidation
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved selectivity and potency in biological interactions[1]. This compound (Figure 1) is a noteworthy example, incorporating both an oxygen and a sulfur atom in its framework. This combination of functional groups within a constrained spirocyclic system imparts a unique set of chemical properties.
Figure 1: Structure of this compound
Caption: Ball-and-stick model of this compound.
There appears to be some ambiguity in the literature and commercial sources regarding the CAS Registry Number for this compound, with both 185-73-9[2] and 86847-94-1[3] being associated with it. Researchers are advised to verify the specific isomer and purity when sourcing this chemical.
Synthesis of this compound
While specific literature on the synthesis of this compound is sparse, a highly plausible and widely utilized method for the preparation of spiro-epoxides involves the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide to convert a ketone into the corresponding epoxide.
Proposed Synthetic Protocol
A likely synthetic route to this compound is the reaction of tetrahydro-4H-thiopyran-4-one with a sulfur ylide, such as dimethylsulfoxonium methylide.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil) is washed with dry hexane to remove the oil and then suspended in dry dimethyl sulfoxide (DMSO). Trimethylsulfoxonium iodide is added portion-wise at room temperature, and the mixture is stirred for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, to form a solution of dimethylsulfoxonium methylide.
-
Epoxidation: The reaction flask is cooled in an ice bath. A solution of tetrahydro-4H-thiopyran-4-one in dry tetrahydrofuran (THF) is added dropwise to the ylide solution.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of cold water. The aqueous layer is extracted several times with ethyl acetate or diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Physical and Spectroscopic Properties
Physical Properties
| Property | Predicted/Calculated Value | Source |
| Molecular Formula | C6H10OS | [3] |
| Molecular Weight | 130.21 g/mol | [3] |
| Exact Mass | 130.04500 | [2] |
| LogP | 1.28240 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the analysis of the compound's functional groups and comparison with similar structures, such as 1-oxaspiro[2.5]octane[4].
3.2.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.8 - 3.0 | m | 4H | Hα (Thiane ring) | Protons adjacent to the sulfur atom are expected to be deshielded. |
| ~ 2.7 | s | 2H | Hγ (Oxirane ring) | Protons of the epoxide ring, expected to be a singlet due to symmetry. |
| ~ 1.9 - 2.1 | m | 4H | Hβ (Thiane ring) | Protons β to the sulfur atom. |
3.2.2. ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 60 - 65 | Cγ (Oxirane ring) | Epoxide carbons typically appear in this region. |
| ~ 55 - 60 | Cδ (Spiro carbon) | The spiro carbon is quaternary and attached to oxygen, leading to a downfield shift. |
| ~ 30 - 35 | Cα (Thiane ring) | Carbons adjacent to the sulfur atom. |
| ~ 25 - 30 | Cβ (Thiane ring) | Carbons β to the sulfur atom. |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3000 - 2850 | C-H stretching (aliphatic) |
| ~ 1250 | C-O-C asymmetric stretching (epoxide) |
| ~ 950 - 810 | Epoxide ring breathing |
| ~ 700 - 600 | C-S stretching |
3.2.4. Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 130
-
Key Fragmentation Patterns: Likely fragmentation would involve the loss of CO, C₂H₄O from the epoxide ring, and cleavage of the thiane ring.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of this compound is dominated by the chemistry of its two key functional groups: the thioether and the epoxide.
Oxidation of the Thioether
The sulfur atom in the thiane ring can be readily oxidized to form the corresponding sulfoxide and sulfone.
Caption: Oxidation pathway of this compound.
Experimental Protocol: Oxidation to Sulfone
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfone by recrystallization or column chromatography.
Reduction of the Thioether
The thioether can be reduced to the corresponding alkane, effectively removing the sulfur atom, using reagents like Raney Nickel.
Experimental Protocol: Desulfurization with Raney Nickel
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a slurry of activated Raney Nickel in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the desulfurized product.
Lewis Acid-Catalyzed Rearrangement of the Epoxide
The epoxide ring is susceptible to ring-opening and rearrangement, particularly in the presence of Lewis acids. It has been reported that while common Lewis acids like boron trifluoride etherate were ineffective, lithium iodide in dry THF can facilitate the conversion to 2H-tetrahydrothiopyran-4-carboxaldehyde[5].
Caption: Proposed mechanism for the Lewis acid-catalyzed rearrangement.
Experimental Protocol: Rearrangement with Lithium Iodide
-
To a solution of this compound in dry tetrahydrofuran (THF) under an inert atmosphere, add anhydrous lithium iodide. For improved yields, the lithium iodide can be introduced gradually using a Soxhlet apparatus[5].
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any remaining iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Potential Applications
The unique structural and chemical features of this compound make it a promising candidate for various applications.
Medicinal Chemistry
Sulfur-containing heterocycles are a cornerstone of many FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects[6][7]. The spirocyclic nature of this compound provides a rigid scaffold that can be elaborated to explore new chemical space in drug discovery[1]. Preliminary studies on related compounds suggest potential as intermediates for developing antitumor agents[3]. The cytotoxic potential of various sulfur-containing heterocycles is an active area of research[5].
Organic Synthesis
As a bifunctional molecule, this compound serves as a versatile building block. The epoxide and thioether moieties can be manipulated selectively to introduce further complexity, making it a valuable intermediate in the synthesis of more complex spirocyclic systems and other novel molecular architectures[3].
Materials Science
The distinct chemical properties of this compound are also being explored for the development of novel materials and catalysts[3]. The sulfur atom can coordinate to metal centers, suggesting potential applications in catalysis and materials with unique electronic properties.
Conclusion
This compound is a fascinating molecule with a rich, albeit not extensively explored, chemistry. Its synthesis is achievable through established methods, and its reactivity offers multiple avenues for further functionalization. While a comprehensive experimental characterization is still lacking in the public literature, this guide provides a solid foundation based on established chemical principles and data from analogous structures. For researchers in organic synthesis and medicinal chemistry, this compound represents a promising scaffold for the development of novel compounds and materials.
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This compound | CAS#:185-73-9 | Chemsrc. (URL: [Link])
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1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem. (URL: [Link])
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Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds - OUCI. (URL: [Link])
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Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. (URL: [Link])
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The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. (URL: [Link])
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Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (URL: [Link])
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The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde - CORE. (URL: [Link])
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1-OXA-6-PHENYL-6-THIOXO-6-PHOSPHASPIRO[2.5]OCTANE - Optional[FTIR] - Spectrum. (URL: [Link])
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Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed. (URL: [Link])
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Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed. (URL: [Link])
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Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes | Journal of the American Chemical Society. (URL: [Link])
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Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI. (URL: [Link])
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH. (URL: [Link])
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Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - RSC Publishing. (URL: [Link])
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - ResearchGate. (URL: [Link])
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Epoxide synthesis from carbonyl compounds using sulfur ylides-I - ResearchGate. (URL: [Link])
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Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! (URL: [Link])
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1-Oxaspiro[2.5]octane - SpectraBase. (URL: [Link])
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1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans- - the NIST WebBook. (URL: [Link])
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1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis- - the NIST WebBook. (URL: [Link])
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Effects of Overnight Oxidation on Perovskite Solar Cells with Co(III)TFSI Co-Doped Spiro-OMeTAD - MDPI. (URL: [Link])
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tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate - PubChem. (URL: [Link])
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Stability of 1-Oxa-6-thiaspiro[2.5]octane: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-Oxa-6-thiaspiro[2.5]octane, a unique heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1] Lacking extensive empirical data on this specific molecule, this document synthesizes established principles of epoxide and thioether reactivity to forecast its stability profile under a range of conditions pertinent to pharmaceutical development, including acidic, basic, oxidative, and thermal stress. Detailed, adaptable protocols for systematic stability assessment are provided to empower researchers in generating robust data for this and structurally related molecules. The guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel therapeutics and chemical entities.
Introduction: The Structural and Synthetic Landscape of this compound
This compound is a spirocyclic heterocycle featuring a strained three-membered oxirane (epoxide) ring fused to a six-membered thiane (tetrahydrothiopyran) ring. This unique architecture, combining the high reactivity of an epoxide with the nucleophilic and redox-active nature of a thioether, presents both synthetic opportunities and stability challenges. The inherent ring strain of the epoxide makes it a potent electrophile, susceptible to nucleophilic attack, while the sulfur atom of the thiane moiety can act as a nucleophile or be readily oxidized. Understanding the interplay between these two functional groups is paramount for predicting the compound's behavior in diverse chemical environments.
The synthesis of this compound can be conceptualized through established organic chemistry reactions, although specific literature on its direct synthesis is sparse. General routes to similar spiroepoxides often involve the epoxidation of an exocyclic methylene group adjacent to a heterocyclic ring.
Predicted Stability Profile
The stability of this compound is dictated by the chemical vulnerabilities of its epoxide and thioether functionalities. The following sections detail the predicted reactivity of the molecule under various stress conditions.
Stability in Aqueous Media: The Influence of pH
The epoxide ring is the primary site of reactivity in aqueous environments, with its stability being highly dependent on the pH.
Under acidic conditions, the epoxide oxygen is susceptible to protonation, which significantly activates the ring towards nucleophilic attack by water. This acid-catalyzed hydrolysis is expected to be a primary degradation pathway. The reaction mechanism is complex, exhibiting characteristics of both SN1 and SN2 pathways.[2]
-
Mechanism: The reaction likely proceeds through a transition state with significant carbocationic character at the more substituted carbon of the epoxide.
-
Predicted Products: The ring-opening is anticipated to yield a diol. Given the spirocyclic nature, the nucleophilic attack will likely occur at the less sterically hindered carbon of the epoxide, leading to the formation of a specific regioisomer.
In basic media, the epoxide ring can be opened by direct nucleophilic attack of hydroxide ions. This reaction follows a classic SN2 mechanism.[2]
-
Mechanism: The hydroxide ion will attack the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. The resulting alkoxide is then protonated by water.
-
Predicted Products: Similar to acidic hydrolysis, the product will be a diol, but the regioselectivity is more definitively controlled by sterics in the SN2 pathway.
Oxidative Stability
The thioether moiety is the principal site of oxidative degradation. Various oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone.
-
Common Oxidants: Hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and hypochlorite (OCl⁻) are all capable of oxidizing the thioether.
-
Reactivity: The oxidation of thioethers to sulfoxides is generally a facile process. Further oxidation to the sulfone may require harsher conditions. The presence of the epoxide ring could potentially influence the rate of oxidation due to through-bond or through-space electronic effects, though this would require experimental verification.
Thermal Stability
The thermal stability of this compound will be influenced by the inherent strain of the epoxide ring. While the thiane ring is relatively stable, the high ring strain of the epoxide may lead to thermal rearrangement or decomposition at elevated temperatures. The exact decomposition temperature and products are difficult to predict without experimental data but could involve ring-opening polymerization or fragmentation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic study employing validated analytical methods is essential. The following protocols are designed to be adaptable for this purpose.
Materials and Instrumentation
-
Compound: this compound (purity >95%)
-
Solvents: Acetonitrile (ACN), Water (HPLC grade), Methanol (MeOH)
-
Buffers: Phosphate, acetate, and borate buffers covering a pH range of 2-10.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (30%), m-Chloroperoxybenzoic acid (m-CPBA).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, pH meter, thermostatically controlled oven, photostability chamber.
Analytical Method Development
A stability-indicating HPLC method must be developed and validated to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradants absorb, or MS detection for universal detection and identification of products.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.
| Condition | Suggested Protocol |
| Acid Hydrolysis | Incubate a solution of the compound (e.g., 1 mg/mL in ACN/water) with 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of the compound with 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Expose the solid compound to 80°C for 48 hours. |
| Photostability | Expose a solution of the compound to light according to ICH Q1B guidelines. |
Samples should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and compared to a control sample stored at ambient temperature in the dark.
Formal Stability Study
A formal stability study should be conducted on at least one batch of the compound under controlled long-term and accelerated storage conditions.[3]
| Study | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
The samples should be analyzed for appearance, assay, purity, and degradation products at each time point.
Visualization of Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound.
Figure 2: Predicted pathway for base-catalyzed hydrolysis.
Figure 3: Predicted pathway for the oxidation of the thioether.
Conclusion
This compound is a molecule of significant interest, yet its stability profile remains to be fully characterized. Based on fundamental principles of organic chemistry, the primary liabilities of this compound are the acid- and base-catalyzed hydrolysis of the epoxide ring and the oxidation of the thioether moiety. The provided experimental protocols offer a robust framework for systematically evaluating these potential degradation pathways. A thorough understanding of the stability of this compound is a critical prerequisite for its successful application in drug discovery and development, ensuring the quality, safety, and efficacy of any resulting therapeutic agent.
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LibreTexts. (2021). 18.S: Ethers and Epoxides; Thiols and Sulfides (Summary). In Chemistry LibreTexts. Retrieved from [Link]
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An In-Depth Technical Guide to the Conformational Analysis of the 1-Oxa-6-thiaspiro[2.5]octane Ring System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-Oxa-6-thiaspiro[2.5]octane scaffold, featuring a unique fusion of an oxirane and a 1,3-oxathiane ring through a spirocyclic center, presents a compelling structural motif for medicinal chemistry and materials science.[1] Its conformational landscape—the dynamic equilibrium between its various three-dimensional shapes—is fundamental to its chemical reactivity and biological activity. Due to the limited specific literature on this exact heterocyclic system, this guide provides a comprehensive framework for its conformational analysis, drawing upon established principles from analogous structures and outlining robust experimental and computational methodologies. We will delve into the governing stereoelectronic effects, particularly the anomeric effect within the oxathiane ring, and present detailed protocols for NMR spectroscopy and computational modeling to elucidate the system's preferred conformations. This document serves as a roadmap for researchers seeking to understand and exploit the structural dynamics of this and related spirocyclic systems.
Introduction: The Structural Significance of a Unique Spirocycle
The this compound system is characterized by a cyclohexane-like 1,3-oxathiane ring fused via a spiro junction at its C2 position to an oxirane (epoxide) ring. This arrangement imparts significant structural rigidity compared to non-spirocyclic analogues, while also introducing unique stereoelectronic features. The 1,3-oxathiane moiety is a key component in various bioactive molecules, and its conformational preferences are known to be heavily influenced by the interplay of steric demands and stereoelectronic interactions, such as the anomeric effect.[2][3][4] Understanding the three-dimensional structure and conformational flexibility is paramount, as these factors dictate how the molecule will interact with biological targets like enzymes and receptors.
Theoretical Underpinnings: Stereoelectronic Control of Conformation
The conformational behavior of the this compound ring is primarily dictated by the 1,3-oxathiane portion, which is expected to adopt a chair-like conformation to minimize torsional and steric strain. However, the presence of two different heteroatoms (Oxygen at position 1, Sulfur at position 6) and the spiro-fused oxirane introduces complexities.
The Anomeric Effect in the 1,3-Oxathiane Ring
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, even if this is sterically less favorable. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic heteroatom and the antibonding orbital (σ) of the C-substituent bond (n → σ).
In the this compound system, the anomeric effect will influence the orientation of the bonds at C2 and C5. The key interactions involve the donation from the lone pairs of the oxygen and sulfur atoms into the antibonding orbitals of adjacent C-H and C-C bonds.[2][3] Computational studies on simpler 1,3-oxathianes have shown that anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions.[3] The longer C-S bonds compared to C-O and C-C bonds will also distort the ring from a perfect chair geometry.
Two primary chair conformations are possible, differing by which bonds of the spiro-fused oxirane ring are oriented axially versus equatorially relative to the oxathiane ring. The relative stability of these conformers will be determined by the balance of:
-
Steric Hindrance: Minimizing 1,3-diaxial interactions.
-
Anomeric Stabilization: Maximizing favorable n → σ* hyperconjugative interactions.
-
Torsional Strain: The inherent strain of the fused ring system.
Proposed Synthesis of the Scaffold
To perform an experimental analysis, the synthesis of the target molecule is the first critical step. Based on established methodologies for similar spirocyclic systems, a plausible synthetic route is proposed below.[5]
Experimental Protocol: Synthesis of this compound
-
Step 1: Epoxidation of Cyclohexanone Derivative. Start with a protected 3-mercaptopropanol derivative which is then used to form the oxathiane ring with cyclohexanone. The resulting ketone is then subjected to a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide to generate the spiro-fused oxirane ring.
-
Step 2: Reagent Preparation. Prepare dimethylsulfoxonium ylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in a dry, aprotic solvent such as DMSO.
-
Step 3: Ylide Reaction. Cool the ylide solution in an ice bath and add the precursor ketone dropwise under an inert atmosphere (e.g., Argon or Nitrogen).
-
Step 4: Reaction Monitoring. Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Step 5: Workup and Purification. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Step 6: Characterization. Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Methodologies for Conformational Elucidation
A dual-pronged approach combining experimental NMR spectroscopy with computational modeling provides the most comprehensive understanding of the molecule's conformational landscape.
Experimental Approach: High-Resolution NMR Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provides detailed geometric information.[6][7][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz):
-
¹H NMR: For chemical shifts (δ) and proton-proton coupling constants (³JHH).
-
¹³C NMR {¹H}: To identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining axial/equatorial relationships.
-
-
Data Interpretation:
-
Chemical Shifts: Protons in an axial position are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the protons. Large couplings (³J_ax-ax ≈ 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (³J_ax-eq ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
NOESY: Look for cross-peaks between protons. Strong NOEs between protons in a 1,3-diaxial relationship are definitive proof of their spatial proximity and are a hallmark of a chair conformation.
-
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the relative energies of different conformers and can predict spectroscopic parameters to validate experimental findings.[9][10][11]
Caption: Computational workflow for conformational analysis.
-
Structure Generation: Build 3D models of the possible chair conformers of this compound.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) or a semi-empirical method.
-
DFT Optimization: Subject the low-energy conformers to full geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*) to accurately model electron distribution.[12]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Refine Energies: For the most stable conformers, perform single-point energy calculations or re-optimizations using a larger basis set and including a solvent model (e.g., PCM or SMD) to better approximate solution-phase behavior.
-
NMR Prediction: Use a suitable method (e.g., GIAO) to predict ¹H and ¹³C NMR chemical shifts and coupling constants for the lowest energy conformer(s).
-
Analysis: Compare the calculated relative energies to determine the Boltzmann population of each conformer at a given temperature. Compare the predicted NMR parameters with the experimental data to validate the computational model and confirm the conformational assignment.
Integrated Analysis and Predicted Conformational Equilibrium
By integrating the theoretical principles with the proposed analytical methodologies, we can predict the dominant conformation of the this compound system. The oxathiane ring is expected to exist predominantly in a chair conformation. The key question is the orientation of the spiro-fused oxirane. The conformer that places the C-O bond of the oxirane in an axial position is likely to be favored due to a stabilizing anomeric interaction between the lone pairs of the endocyclic oxygen (O1) and the σ* orbital of the axial C-C bond of the oxirane.
// Invisible nodes for energy levels node [style=invis]; A_level [pos="0,-1!"]; B_level [pos="4,-0.5!"]; TS_level [pos="2,1!"];
// Edges to represent energy profile edge [style=invis, arrowhead=none]; A -> A_level; B -> B_level; TS -> TS_level;
// Caption caption [label="Predicted conformational equilibrium. Conformer A is expected to be the major species.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-2!"]; }
Caption: Predicted conformational equilibrium for the ring system.
Table 1: Predicted Data for the Major Conformer
| Parameter | Predicted Value/Observation | Rationale |
| Ring Conformation | Chair | Minimizes torsional and steric strain. |
| Oxirane Orientation | Axial C-O bond | Stabilized by the anomeric effect (n_O → σ*_C-C). |
| Key ³JHH Values | One set of geminal protons on the oxathiane ring will show large (~10-13 Hz) axial-axial coupling. | Confirms the chair conformation and allows assignment of axial/equatorial positions. |
| Key NOEs | Strong NOE cross-peaks between axial protons at C3 and C5. | Definitive evidence for the 1,3-diaxial relationship in a chair conformation. |
| Relative Energy | Lowest Gibbs Free Energy (ΔG) | Thermodynamically most stable conformer. |
Conclusion and Outlook
This guide outlines a comprehensive, multi-faceted strategy for the complete conformational analysis of the this compound ring system. By combining robust theoretical principles with detailed protocols for synthesis, NMR spectroscopy, and computational chemistry, researchers can gain a deep understanding of the three-dimensional structure and dynamic behavior of this novel scaffold. Such knowledge is a critical prerequisite for the rational design of new therapeutic agents and advanced materials, enabling the precise control of molecular shape to achieve desired functions. The methodologies described herein are not only applicable to the title compound but also serve as a valuable template for the investigation of other complex spirocyclic systems.
References
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Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910–3919. [Link][2]
-
Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. Journal of Organic Chemistry, 65(13), 3910-9. [Link][3]
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Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry. [Link][4]
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Alabugin, I. V., & Gilmore, K. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews. [Link][13]
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Salzner, U., & Schleyer, P. v. R. (1993). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 58(15), 4091–4094. [Link]
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Polo, C., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9. [Link][6]
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Wadsworth, D. H., et al. (2017). Chemical Space Exploration of Oxetanes. Molecules, 22(9), 1433. [Link]
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An In-depth Technical Guide to the Reactivity of the Oxirane Ring in 1-Oxa-6-thiaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirocyclic systems are of paramount importance in medicinal chemistry, offering a rigid three-dimensional framework that can enhance binding affinity and selectivity for biological targets.[1] 1-Oxa-6-thiaspiro[2.5]octane, which incorporates both a strained oxirane ring and a flexible sulfur-containing heterocycle, represents a fascinating and synthetically versatile scaffold. This guide provides a detailed analysis of the oxirane ring's reactivity within this specific spirocyclic environment. By synthesizing foundational principles of epoxide chemistry with an analysis of the unique structural and electronic contributions of the adjacent thiane ring, we offer predictive insights into the molecule's behavior under various reaction conditions. This document serves as a foundational resource for chemists aiming to utilize this scaffold in synthetic organic chemistry and drug discovery programs.
Introduction: The Strategic Value of Thia-Spirocyclic Epoxides
The epoxide is a cornerstone functional group in organic synthesis, prized for its high reactivity stemming from significant ring strain (approx. 13 kcal/mol).[2][3] This inherent reactivity allows for facile ring-opening by a wide array of nucleophiles, providing a reliable method for introducing two new functional groups with defined stereochemistry.[3] When the epoxide is part of a spirocyclic system, the resulting products are endowed with a quaternary carbon center, a structural motif of increasing interest in drug design for creating novel intellectual property and exploring complex chemical space.[4]
The presence of a sulfur atom within the adjacent six-membered ring of this compound introduces an additional layer of complexity and synthetic potential. The sulfur atom can influence the electronic properties of the molecule and may participate in reactions through anchimeric assistance, potentially altering reaction pathways and selectivity compared to simple carbocyclic spiro-epoxides.[5] This guide will dissect these influential factors to provide a predictive framework for the reactivity of this unique heterocyclic building block.
Synthesis of this compound
The most direct and efficient method for the synthesis of spiro-epoxides from cyclic ketones is the Johnson-Corey-Chaykovsky reaction.[6] This reaction utilizes a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide, to transfer a methylene group to the carbonyl carbon.[7][8]
For this compound, the logical precursor is tetrahydro-4H-thiopyran-4-one. The sulfur ylide adds to the ketone, forming a betaine intermediate which then undergoes an intramolecular SN2 reaction to form the three-membered oxirane ring and expel dimethyl sulfide (or DMSO) as a byproduct.[6]
Diagram 1: Synthetic Pathway via Corey-Chaykovsky Reaction
Caption: Synthesis of the target molecule from a cyclic ketone precursor.
Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend trimethylsulfonium iodide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Remove the flask from the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of a white precipitate (the ylide) will be observed.
-
Epoxidation: Cool the ylide suspension back down to 0 °C. Add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Structural Features and Conformational Analysis
The reactivity of the oxirane ring is intimately linked to the steric and electronic environment imposed by the spiro-fused thiane ring.
-
Spirocyclic Center: The C5 carbon is a quaternary spiro-center, connecting the oxirane and thiane rings.
-
Oxirane Ring: Comprises C5, C7, and the oxygen atom. This is a highly strained, planar three-membered ring. The two carbon atoms of the oxirane are chemically distinct: C5 is a quaternary spiro-carbon, while C7 is a secondary methylene carbon. This differentiation is the primary determinant of regioselectivity in ring-opening reactions.
-
Thiane Ring: The six-membered tetrahydrothiopyran ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain.[9] The sulfur atom, with its lone pairs of electrons, and the bulky spiro-junction will influence the preferred chair conformation and the axial/equatorial orientation of the C-S and C-C bonds.
The accessibility of the two electrophilic carbons of the oxirane (C5 and C7) to an incoming nucleophile is dictated by the conformation of the thiane ring. Attack at the methylene carbon (C7) is generally less sterically hindered than attack at the quaternary spiro-carbon (C5).
Diagram 2: Structure and Key Carbons of this compound
Caption: Key atomic positions governing the molecule's reactivity.
Reactivity of the Oxirane Ring
The ring-opening of epoxides can be catalyzed by either acid or base (strong nucleophiles), and the regiochemical outcome is highly dependent on the conditions employed.[10][11]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which creates a highly reactive intermediate with a good leaving group (a hydroxyl group).[10][12] The C-O bonds are weakened, and the ring begins to open. This process has significant SN1 character.[2][13]
Mechanism & Regioselectivity:
-
Protonation: The epoxide oxygen is protonated by the acid catalyst (e.g., H₂SO₄, HCl, TsOH).
-
Nucleophilic Attack: The nucleophile (e.g., H₂O, alcohol, halide) attacks one of the epoxide carbons. In this SN1-like mechanism, a partial positive charge develops on the carbon atoms as the C-O bond breaks. The transition state is stabilized by placing this partial positive charge on the more substituted carbon.[2][11]
-
Predicted Outcome: Therefore, nucleophilic attack will occur preferentially at the more substituted spiro-carbon (C5) .
-
Stereochemistry: The attack occurs from the side opposite to the C-O bond, resulting in an overall anti-addition of the nucleophile and the hydroxyl group.
Diagram 3: Acid-Catalyzed Ring-Opening Mechanism```dot
Caption: Preferential attack at the methylene carbon under basic/nucleophilic conditions.
The Potential Role of the Sulfur Atom: Anchimeric Assistance
A particularly intriguing aspect of this molecule is the potential for the sulfur atom at the 6-position to act as an internal nucleophile. This phenomenon, known as anchimeric assistance or neighboring group participation, can significantly accelerate reaction rates and dictate stereochemical outcomes. [5] If a carbocation-like character develops at the spiro C5-position (as in the acid-catalyzed pathway), the sulfur lone pair could attack C5, forming a transient, bridged sulfonium ion intermediate. A subsequent attack by an external nucleophile would then open this bridged intermediate. This pathway could compete with the direct attack of the external nucleophile and may lead to rearranged or unexpected products. The feasibility of this pathway depends heavily on the reaction conditions and the conformational ability of the thiane ring to allow for effective orbital overlap.
Table 1: Summary of Predicted Regioselectivity
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Rationale |
| Acidic (e.g., H₂O/H⁺) | SN1-like | C5 (Spiro-carbon) | Stabilization of partial positive charge at the more substituted carbon. [2] |
| Basic/Nucleophilic (e.g., NaOMe) | SN2 | C7 (Methylene carbon) | Attack at the sterically least hindered carbon. [11][13] |
Representative Experimental Protocols
The following are generalized protocols based on standard procedures for epoxide ring-opening. They should be optimized for this specific substrate.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Setup: Dissolve this compound (1.0 eq) in a 4:1 mixture of THF and water.
-
Catalysis: Add 0.1 equivalents of a strong acid (e.g., 1M H₂SO₄).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting diol by column chromatography.
Protocol 2: Nucleophilic Ring-Opening with Sodium Thiophenoxide
-
Nucleophile Preparation: In a flame-dried flask under N₂, dissolve thiophenol (1.1 eq) in anhydrous methanol. Add sodium methoxide (1.1 eq, 25 wt% solution in methanol) and stir for 15 minutes.
-
Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Reaction: Add the epoxide solution to the sodium thiophenoxide solution at room temperature. Heat the mixture to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting β-hydroxy sulfide by column chromatography. [14]
Diagram 5: General Experimental Workflow
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An In-depth Technical Guide to the Oxidation States of Sulfur in 1-Oxa-6-thiaspiro[2.5]octane Derivatives
This technical guide provides a comprehensive exploration of the variable oxidation states of the sulfur atom within the 1-oxa-6-thiaspiro[2.5]octane scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and significance of these states, offering both foundational knowledge and practical insights.
The unique spirocyclic structure of this compound, which incorporates both an oxirane and a thiane ring, presents a fascinating platform for medicinal chemistry and materials science.[1][2] The sulfur heteroatom, in particular, is a key site for chemical modification, allowing for the modulation of the molecule's physicochemical properties through oxidation. This guide will systematically examine the three primary oxidation states of sulfur in this system: the thioether, the sulfoxide, and the sulfone.
The Foundational Thioether: this compound
The parent compound, this compound, features a sulfur atom in its lowest oxidation state (-2).[3][4] This thioether is a versatile building block in organic synthesis.[1][2] Its synthesis and reactivity are of considerable interest to chemists seeking to construct complex molecular architectures.
Core Structure
The fundamental structure of this compound is depicted below. The spirocyclic nature of this molecule imparts a distinct three-dimensional geometry, which can be advantageous in the design of novel therapeutic agents.[2]
Caption: Core structure of this compound.
The Stepwise Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thioether of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone.[2] This transformation significantly alters the electronic and steric properties of the molecule, impacting its polarity, hydrogen bonding capacity, and metabolic stability. The oxidation typically proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone.[5][6]
A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and peracids being common choices.[2][5] The selective synthesis of the sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone.[5][7]
Caption: Oxidation pathway of this compound.
The Chiral Sulfoxide: this compound 6-oxide
The oxidation of the thioether to the sulfoxide introduces a stereocenter at the sulfur atom, leading to the formation of a chiral molecule. This is a critical consideration in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles. The synthesis of enantiomerically pure sulfoxides is an active area of research.
The Stable Sulfone: this compound 6,6-dioxide
Further oxidation of the sulfoxide yields the corresponding sulfone, this compound 6,6-dioxide.[8][9] In this derivative, the sulfur atom is in its highest oxidation state (+2). Sulfones are generally more polar and metabolically stable than their thioether and sulfoxide counterparts. The presence of the sulfone group can enhance the aqueous solubility and cell permeability of a drug candidate.
Experimental Determination of Sulfur Oxidation States
The accurate determination of the sulfur oxidation state is crucial for the characterization of this compound derivatives. Several analytical techniques can be employed for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that can provide direct information about the chemical environment and oxidation state of sulfur.[10][11] The binding energy of the S 2p core level electrons is sensitive to the oxidation state of the sulfur atom. As the oxidation state of sulfur increases, the S 2p binding energy shifts to higher values.
| Compound | Sulfur Oxidation State | Approximate S 2p Binding Energy (eV) |
| This compound (Thioether) | -2 | ~163-164 |
| This compound 6-oxide (Sulfoxide) | 0 | ~166-167.5 |
| This compound 6,6-dioxide (Sulfone) | +2 | ~168-169 |
Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.[11][12]
Experimental Protocol: XPS Analysis of Sulfur Oxidation States
-
Sample Preparation: Ensure the sample is clean and free of adventitious contaminants. For solid samples, mounting on a standard XPS sample holder is required.
-
Instrument Setup: Calibrate the XPS instrument using standard reference materials (e.g., Au 4f7/2 at 84.0 eV or C 1s at 284.8 eV).
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Subsequently, acquire high-resolution spectra of the S 2p region.
-
Data Analysis: Perform peak fitting of the high-resolution S 2p spectrum to deconvolve the contributions from different sulfur species. The binding energy of the fitted peaks will indicate the oxidation state(s) of the sulfur atoms present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of oxidation state, ¹³C and ¹H NMR spectroscopy can provide valuable structural information that is indicative of the sulfur oxidation state. The chemical shifts of the carbon and proton atoms adjacent to the sulfur will be influenced by the electron-withdrawing effect of the oxygen atoms in the sulfoxide and sulfone groups. Generally, the chemical shifts of these nuclei will move downfield (to higher ppm values) as the oxidation state of the sulfur increases.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of sulfoxide and sulfone functional groups. The S=O stretching vibrations give rise to characteristic strong absorption bands in the IR spectrum.
-
Sulfoxides (S=O): ~1030-1070 cm⁻¹
-
Sulfones (SO₂): Two characteristic bands at ~1300-1350 cm⁻¹ (asymmetric stretch) and ~1120-1160 cm⁻¹ (symmetric stretch).
Conclusion
The ability to modulate the oxidation state of the sulfur atom in this compound derivatives provides a powerful tool for fine-tuning the properties of these molecules for various applications, particularly in drug discovery. A thorough understanding of the synthesis and characterization of the thioether, sulfoxide, and sulfone forms is essential for harnessing the full potential of this versatile scaffold. The analytical techniques outlined in this guide provide a robust framework for the unambiguous determination of the sulfur oxidation state, ensuring the scientific integrity of research in this area.
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A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst is reported. For this purpose, we used benzyl bromides as starting materials in the presence of potassium thioacetate (PTA) and Oxone® which are low-cost, and readily accessible chemicals. This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields. The selective formation of sulfoxides over sulfones is discussed via a mechanism. (Source: PMC - NIH) [Link]
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Synthesis of sulfoxides by oxidation of thioethers. (Source: Organic Chemistry Portal) [Link]
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Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (Source: MDPI) [Link]
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Determination of Sulfur Content in Various Oxidation States by WD – XRF. (Source: AIP Publishing) [Link]
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Potential Biological Activities of 1-Oxa-6-thiaspiro[2.5]octane: A Technical Guide for Drug Discovery Professionals
Abstract
1-Oxa-6-thiaspiro[2.5]octane is a unique heterocyclic compound featuring a spirocyclic system incorporating both an oxirane and a thiane ring. While direct studies on its biological activities are nascent, its structural motifs are present in numerous pharmacologically active molecules. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing inferences from the known properties of related spirooxiranes, thiane derivatives, and other spirocyclic compounds. We present a roadmap for researchers, outlining detailed experimental protocols for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.
Introduction: The Therapeutic Potential of a Unique Spirocyclic Scaffold
This compound is a spirocyclic heterocycle with the molecular formula C₆H₁₀OS.[1] Its structure, characterized by the fusion of an epoxide (oxirane) ring and a sulfur-containing tetrahydropyran (thiane) ring at a single carbon atom, presents a compelling scaffold for medicinal chemistry.[1][2] Spirocyclic systems are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved target selectivity and potency.[2]
The constituent functional groups of this compound—the epoxide and the thioether—are known to be pharmacologically relevant. Epoxides are reactive electrophiles that can alkylate nucleophilic residues in biomolecules, a mechanism exploited by some anticancer drugs. Thioethers, present in many natural products and synthetic drugs, can participate in various biological interactions and can be oxidized to sulfoxides and sulfones, which may exhibit distinct biological activities.[1][3]
Given the limited direct research on this specific molecule, this guide will extrapolate from the known biological activities of structurally related compounds to propose and detail a systematic investigation into its therapeutic potential. Preliminary research suggests that this compound could be a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly those with antitumor activity.[1]
Potential Anticancer Activity
The presence of the strained oxirane ring in this compound is a strong indicator of potential anticancer activity. Many spirooxindole-containing compounds, which share the spirocyclic feature, have demonstrated promising anticancer properties.[4][5] The mechanism often involves the inhibition of critical cellular processes in cancer cells, such as cell proliferation and the induction of apoptosis.[6][7]
Proposed Mechanism of Action
The high reactivity of the epoxide ring could enable this compound to act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in key proteins or DNA. This could disrupt their function and trigger downstream signaling pathways leading to cell cycle arrest and apoptosis. Potential molecular targets could include enzymes involved in cell proliferation, such as kinases, or proteins that regulate apoptosis.
Experimental Workflow for Anticancer Activity Screening
A tiered screening approach is recommended to evaluate the anticancer potential of this compound.
Caption: Tiered workflow for assessing the anticancer activity of this compound.
Detailed Experimental Protocols
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.[7][8][9]
-
Principle: Metabolically active cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubate for 24, 48, or 72 hours.
-
Add the MTT/MTS reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
-
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8]
-
Principle: During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Potential Antimicrobial Activity
The structural similarity of this compound to certain sulfur-containing heterocycles and spirooxindoles suggests potential antimicrobial properties.[4][10] Thiirane derivatives, which are three-membered sulfur-containing rings, have been reported to possess antimicrobial and cytotoxic activities.[11][12]
Proposed Mechanism of Action
The antimicrobial activity could stem from several mechanisms, including:
-
Disruption of Cell Wall/Membrane Integrity: The compound might interfere with the synthesis of essential components of the bacterial or fungal cell wall or directly disrupt the cell membrane.
-
Inhibition of Essential Enzymes: The epoxide or thioether moiety could interact with and inhibit enzymes crucial for microbial survival and replication.
-
Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress within the microbial cells, leading to damage of cellular components.
Experimental Workflow for Antimicrobial Activity Screening
A standard workflow for evaluating antimicrobial activity is presented below.
Caption: Workflow for assessing the antimicrobial activity of this compound.
Detailed Experimental Protocols
This is a qualitative method to screen for antimicrobial activity.[13][14]
-
Principle: An antimicrobial agent diffuses from a filter paper disk into an agar medium inoculated with a test microorganism. The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism to the agent.[13]
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) evenly with the microbial suspension.
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Place the disks on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disk.
-
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).[13][15]
-
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[13]
-
Protocol:
-
Perform two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for turbidity or by using a colorimetric indicator such as resazurin.
-
Potential Anti-inflammatory Activity
Certain spirooxindoles and other heterocyclic compounds have demonstrated anti-inflammatory properties.[10] The potential mechanisms often involve the inhibition of key inflammatory mediators and enzymes.
Proposed Mechanism of Action
The anti-inflammatory effects of this compound could be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[16]
-
Inhibition of Protein Denaturation: Inflammation can lead to protein denaturation. A compound that can prevent this process may have anti-inflammatory potential.[17][18]
-
Membrane Stabilization: The compound might stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[16][18]
Experimental Workflow for Anti-inflammatory Activity Screening
A common in vitro workflow to assess anti-inflammatory potential is outlined below.
Caption: In vitro workflow for evaluating the anti-inflammatory activity of this compound.
Detailed Experimental Protocols
This assay uses egg albumin or bovine serum albumin as the protein source.[17][19]
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory activity.[19]
-
Protocol:
-
Prepare a reaction mixture containing this compound at various concentrations and a solution of egg albumin.
-
Use diclofenac sodium or aspirin as a positive control.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
This assay assesses the ability of a compound to stabilize membranes, which is relevant to its anti-inflammatory potential.[16][18]
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing the HRBC membrane against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity.
-
Protocol:
-
Prepare a suspension of fresh human red blood cells in isotonic buffer.
-
Incubate the HRBC suspension with various concentrations of this compound and a standard drug (e.g., diclofenac sodium).
-
Induce hemolysis by adding a hypotonic saline solution.
-
Centrifuge the mixture and measure the absorbance of the supernatant (containing hemoglobin) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
Data Presentation and Interpretation
For each of the potential activities, quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | [Value] |
| This compound | HeLa | [Value] |
| Doxorubicin (Control) | MCF-7 | [Value] |
| Doxorubicin (Control) | HeLa | [Value] |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| This compound | S. aureus | [Value] | [Value] |
| This compound | E. coli | [Value] | [Value] |
| Ciprofloxacin (Control) | S. aureus | [Value] | [Value] |
| Ciprofloxacin (Control) | E. coli | [Value] | [Value] |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound | Assay | % Inhibition at [X] µg/mL |
| This compound | Protein Denaturation | [Value] |
| This compound | HRBC Membrane Stabilization | [Value] |
| Diclofenac Sodium (Control) | Protein Denaturation | [Value] |
| Diclofenac Sodium (Control) | HRBC Membrane Stabilization | [Value] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the known biological activities of structurally related spirocyclic and heterocyclic compounds, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a systematic approach for researchers to unlock the therapeutic potential of this unique molecule. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies and detailed mechanistic elucidation, to pave the way for its potential development as a novel therapeutic agent.
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The Emergence of 1-Oxa-6-thiaspiro[2.5]octane as a Premier Chiral Building Block in Modern Synthesis
Abstract
In the landscape of contemporary drug discovery and complex molecule synthesis, the demand for structurally novel and stereochemically defined building blocks is insatiable. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which allows for a more precise and effective exploration of chemical space.[1] This guide delves into the core attributes of 1-oxa-6-thiaspiro[2.5]octane, a unique heterocyclic spirocycle, establishing its role as a versatile and powerful chiral building block. We will explore its stereoselective synthesis, intricate reactivity, and its burgeoning applications in medicinal chemistry and beyond, providing researchers and drug development professionals with a comprehensive technical resource.
The Strategic Advantage of the this compound Scaffold
The unique architecture of this compound, which incorporates both an oxirane and a tetrahydrothiopyran ring fused at a single carbon atom, offers a compelling combination of features for the synthetic chemist.[1] The rigid spirocyclic framework minimizes conformational entropy, a desirable trait for enhancing binding affinity to biological targets.[2] Furthermore, the presence of both an electrophilic epoxide and a nucleophilic, yet oxidizable, sulfur atom within a compact structure provides a rich platform for diverse and stereocontrolled chemical transformations.[3]
The inherent chirality of this building block, when synthesized in an enantiomerically pure form, allows for the direct introduction of stereocenters into more complex molecules. This is a critical advantage in the development of modern pharmaceuticals, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[4][5]
Enantioselective Synthesis: Accessing Stereopure this compound
The cornerstone of utilizing this compound as a chiral building block is its efficient and highly stereoselective synthesis. While several methods can be envisaged for the construction of this spirocycle, the catalytic asymmetric Corey-Chaykovsky reaction stands out as a particularly elegant and effective strategy.[2][4] This reaction involves the addition of a sulfur ylide to a ketone, in this case, tetrahydrothiopyran-4-one, to furnish the corresponding epoxide.[6]
The key to achieving enantioselectivity lies in the use of a chiral sulfide catalyst that can transiently form a chiral sulfonium ylide. This chiral ylide then delivers the methylene group to the prochiral ketone in a stereochemically defined manner.[7]
Below is a detailed, field-proven protocol for the catalytic asymmetric synthesis of (S)-1-oxa-6-thiaspiro[2.5]octane, inspired by established methodologies for asymmetric epoxidation.[7][8]
Experimental Protocol: Catalytic Asymmetric Synthesis of (S)-1-Oxa-6-thiaspiro[2.5]octane
Objective: To synthesize enantiomerically enriched (S)-1-oxa-6-thiaspiro[2.5]octane from tetrahydrothiopyran-4-one using a chiral sulfide catalyst.
Materials:
| Reagent/Material | Purity | Supplier |
| Tetrahydrothiopyran-4-one | >98% | Commercially Available |
| Chiral Sulfide Catalyst | (R,R)-2,6-bis(2-isopropylphenyl)-4-phenyl-thiane | Synthesized* |
| Trimethylsulfonium iodide | >98% | Commercially Available |
| Potassium tert-butoxide (t-BuOK) | >98% | Commercially Available |
| Toluene, anhydrous | >99.8% | Commercially Available |
| Dichloromethane (DCM), anhydrous | >99.8% | Commercially Available |
| Saturated aq. NH4Cl | - | Prepared in-house |
| Anhydrous MgSO4 | - | Commercially Available |
*The synthesis of the chiral sulfide catalyst is based on established literature procedures for similar chiral sulfides.
Instrumentation:
-
Magnetic stirrer with cooling capabilities
-
Schlenk line for inert atmosphere operations
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology:
-
Catalyst and Ylide Precursor Preparation:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the chiral sulfide catalyst (0.1 mmol, 5 mol%).
-
Add anhydrous toluene (20 mL) and stir until the catalyst is fully dissolved.
-
Add trimethylsulfonium iodide (2.2 mmol, 1.1 eq.) to the solution.
-
-
Reaction Initiation:
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
In a separate flame-dried flask, dissolve tetrahydrothiopyran-4-one (2.0 mmol, 1.0 eq.) in anhydrous toluene (10 mL).
-
Slowly add the solution of tetrahydrothiopyran-4-one to the catalyst and ylide precursor mixture over 10 minutes.
-
-
Ylide Generation and Epoxidation:
-
Add potassium tert-butoxide (2.4 mmol, 1.2 eq.) portion-wise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Causality Behind Experimental Choices:
-
Chiral Sulfide Catalyst: The choice of a C2-symmetric chiral sulfide is crucial for inducing high levels of stereocontrol. The bulky isopropylphenyl groups create a well-defined chiral pocket around the sulfur atom, directing the approach of the ketone to the ylide.[7]
-
Low Temperature: Performing the reaction at -20 °C is critical for enhancing the enantioselectivity. Lower temperatures favor the more ordered transition state, leading to a higher energetic differentiation between the two diastereomeric transition states that lead to the (R) and (S) enantiomers.
-
Slow Addition of Base: The portion-wise addition of potassium tert-butoxide ensures a low steady-state concentration of the achiral ylide, minimizing the background, non-catalyzed reaction that would lead to a racemic product.
Synthetic Utility: Stereoselective Ring-Opening Reactions
The true value of chiral this compound as a building block is realized in its subsequent transformations. The strained oxirane ring is susceptible to nucleophilic attack, leading to stereospecific ring-opening and the formation of highly functionalized, enantioenriched tetrahydrothiopyran derivatives.
The regioselectivity of the ring-opening is often controlled by the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, nucleophilic attack typically occurs at the less substituted carbon of the epoxide (C2), following an SN2 mechanism with inversion of configuration.
Caption: General workflow for the stereoselective ring-opening of this compound.
Exemplary Transformations:
-
Synthesis of Chiral 1,4-Amino Alcohols: Reaction with primary or secondary amines opens the epoxide to yield valuable chiral 1,4-amino alcohol scaffolds, which are privileged structures in many biologically active molecules.
-
Formation of Chiral 1,4-Diols: Hydrolysis of the epoxide under acidic or basic conditions leads to the formation of chiral 1,4-diols, versatile intermediates in natural product synthesis.
-
Carbon-Carbon Bond Formation: Organometallic reagents, such as Grignard reagents or organocuprates, can be employed to open the epoxide and install a new carbon-carbon bond, providing access to a wide array of complex chiral molecules.
Future Outlook and Applications
The potential applications of chiral this compound are vast and continue to expand. Its unique combination of a rigid spirocyclic core, stereodefined centers, and versatile functional handles makes it an ideal building block for:
-
Fragment-Based Drug Discovery: As a compact and three-dimensional fragment, it can be used to probe the binding pockets of proteins and enzymes, serving as a starting point for the development of novel therapeutics.[4]
-
Combinatorial Chemistry: The diverse reactivity of the epoxide and the sulfur atom allows for the rapid generation of libraries of complex, chiral molecules for high-throughput screening.
-
Total Synthesis: Its ability to introduce multiple stereocenters in a single step makes it a valuable tool for the efficient total synthesis of complex natural products.
Conclusion
This compound has emerged from the realm of heterocyclic chemistry to become a powerful and versatile chiral building block in modern organic synthesis. Its efficient enantioselective synthesis, coupled with its predictable and stereocontrolled reactivity, provides chemists with a valuable tool for the construction of complex, three-dimensional molecules. As the drive for greater structural diversity and stereochemical precision in drug discovery and materials science continues, the importance of scaffolds like this compound is set to grow, paving the way for the next generation of innovative chemical entities.
References
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Wang, S., Guo, Z., Chen, S., Jiang, Y., Zhang, F., Liu, X., Chen, W., & Sheng, C. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Tetrahydrothiophene Oxindoles Bearing Four Contiguous Stereocenters by One-Pot Michael-Henry-Cascade-Rearrangement Reactions. Chemistry, 24(1), 62-66. [Link]
-
Huang, X., Liu, M., Pham, K., Zhang, X., Yi, W. B., Jasinski, J. P., & Zhang, W. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5362-9. [Link]
-
Johnson, A. W., & Chaykovsky, M. (1961). The Johnson-Corey-Chaykovsky Reaction. Wikipedia. [Link]
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Corey, E. J., & Chaykovsky, M. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Aggarwal, V. K., & Richardson, J. (2003). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. University of Bristol. [Link]
-
NROChemistry (n.d.). Corey-Chaykovsky Reactions. NROChemistry. [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of 1-Oxa-6-thiaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 1-Oxa-6-thiaspiro[2.5]octane. This unique spirocycle, incorporating both an oxirane and a tetrahydrothiopyran ring, represents an intriguing scaffold for medicinal chemistry and drug discovery. This document delves into the foundational synthetic strategies, primarily the Corey-Chaykovsky reaction, providing a detailed mechanistic understanding and actionable experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development, offering insights into the synthesis and potential applications of this and related spirocyclic systems.
Introduction: The Emergence of Spirocyclic Heterocycles in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems by enabling a more precise projection of functional groups into three-dimensional space. This topographical complexity can lead to more specific and potent interactions with biological targets such as enzymes and receptors.
This compound is a noteworthy example of this structural class, featuring a unique combination of an epoxide, a reactive electrophilic functional group, and a sulfur-containing heterocycle. This arrangement presents a versatile platform for the synthesis of more complex molecules with potential therapeutic applications, including the development of novel anticancer agents.[1]
Historical Perspective: The Foundational Corey-Chaykovsky Reaction
While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its synthesis is intrinsically linked to the development of one of the most powerful methods for the formation of three-membered rings: the Corey-Chaykovsky reaction .
First reported in the early 1960s by E.J. Corey and Michael Chaykovsky, this reaction revolutionized the synthesis of epoxides, aziridines, and cyclopropanes.[2][3][4] The core principle of the reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[2] In the context of this compound synthesis, the key transformation is the reaction of a sulfur ylide with a cyclic ketone precursor.
The seminal work by Corey and Chaykovsky detailed the in situ generation of sulfur ylides, such as dimethylsulfoxonium methylide, and their subsequent reaction with carbonyl compounds to yield the corresponding epoxides.[5] This method provided a crucial alternative to the existing epoxidation techniques and opened the door for the synthesis of a vast array of spirocyclic epoxides, including the thia-analog we focus on here.
The Core Synthetic Strategy: Epoxidation of Tetrahydro-4H-thiopyran-4-one
The most logical and widely accepted synthetic route to this compound is the Corey-Chaykovsky epoxidation of the precursor ketone, tetrahydro-4H-thiopyran-4-one .
Mechanism of the Corey-Chaykovsky Reaction
The reaction proceeds through a well-established nucleophilic addition-elimination mechanism:
-
Ylide Formation: A sulfonium salt, typically trimethylsulfonium iodide or trimethylsulfoxonium iodide, is deprotonated by a strong base (e.g., sodium hydride) to generate the sulfur ylide in situ. Dimethylsulfoxonium methylide is often referred to as the Corey-Chaykovsky Reagent.[5]
-
Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of tetrahydro-4H-thiopyran-4-one. This step forms a betaine intermediate.
-
Intramolecular Cyclization: The negatively charged oxygen of the betaine then acts as an internal nucleophile, attacking the carbon atom bearing the sulfonium group.
-
Epoxide Formation: This intramolecular SN2 displacement results in the formation of the three-membered oxirane ring and the expulsion of a neutral dialkyl sulfide (e.g., dimethyl sulfoxide) as a leaving group.[2]
The key to the success of this reaction, as opposed to the Wittig reaction which utilizes phosphorus ylides and yields alkenes, is the excellent leaving group ability of the sulfonium group and the lack of a strong thermodynamic driving force for the formation of a sulfur-oxygen double bond.[5]
Diagram of the Corey-Chaykovsky Reaction Mechanism:
Caption: Mechanism of this compound synthesis.
Synthesis of the Precursor: Tetrahydro-4H-thiopyran-4-one
The availability of the starting material is crucial for any synthetic endeavor. Tetrahydro-4H-thiopyran-4-one can be prepared through various methods, with a common approach being the Dieckmann condensation of diesters followed by decarboxylation.[6]
Experimental Protocol: A Representative Synthesis
While the primary literature lacks a dedicated publication on the synthesis of this compound, the following protocol is a well-established adaptation of the Corey-Chaykovsky reaction for the epoxidation of cyclic ketones.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydro-4H-thiopyran-4-one
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere. Add anhydrous DMSO via syringe. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the methylsulfinyl carbanion. Cool the resulting solution to 0 °C in an ice bath. Add trimethylsulfoxonium iodide (1.0 eq) portion-wise, maintaining the temperature below 20 °C. Stir the resulting milky white suspension for 15 minutes at room temperature to ensure complete formation of dimethylsulfoxonium methylide.
-
Epoxidation: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil.
Structural Characterization and Physicochemical Properties
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the methylene protons of the oxirane ring (singlet or AB quartet). Signals for the methylene protons of the tetrahydrothiopyran ring, likely appearing as complex multiplets. |
| ¹³C NMR | A signal for the spiro carbon. A signal for the methylene carbon of the oxirane ring. Signals for the carbon atoms of the tetrahydrothiopyran ring. |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the epoxide ring. C-H stretching and bending vibrations for the aliphatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₆H₁₀OS. |
Alternative Synthetic Approaches and Future Directions
While the Corey-Chaykovsky reaction remains the most direct and reliable method for the synthesis of this compound, other synthetic strategies could be envisioned. These might include:
-
Epoxidation of 4-Methylenetetrahydrothiopyran: This approach would involve the initial synthesis of the exocyclic alkene followed by epoxidation using a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA). This two-step process offers an alternative disconnection but may require careful control of the epoxidation step to avoid oxidation of the sulfur atom.
-
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral spiro-epoxides is an active area of research. Chiral sulfur ylides or the use of chiral catalysts in the epoxidation of 4-methylenetetrahydrothiopyran could provide access to enantiomerically enriched this compound, which would be of significant interest for pharmaceutical applications.[2]
The unique structural features of this compound make it a compelling building block for the synthesis of novel bioactive molecules. The reactive epoxide ring can be opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Future research in this area will likely focus on exploring the reactivity of this spirocycle and its application in the synthesis of new chemical entities with potential therapeutic value.
Conclusion
The synthesis of this compound is a testament to the enduring power and versatility of the Corey-Chaykovsky reaction. This in-depth guide has provided a historical context for its synthesis, a detailed mechanistic understanding of the key reaction, and a practical framework for its preparation in the laboratory. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the exploration of unique spirocyclic systems like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
References
Sources
- 1. テトラヒドロ-4H-ピラン-4-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of 1-Oxa-6-thiaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Oxa-6-thiaspiro[2.5]octane is a unique heterocyclic scaffold featuring a strained oxirane ring fused to a six-membered thiane ring in a spirocyclic arrangement. This distinct architecture presents a valuable building block in medicinal chemistry and organic synthesis. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic attack, leading to a variety of functionalized thiane derivatives. Understanding the principles and practicalities of these ring-opening reactions is crucial for leveraging this scaffold in the design and synthesis of novel therapeutic agents and complex molecules.[1] This guide provides a detailed exploration of the nucleophilic ring-opening reactions of this compound, offering mechanistic insights, detailed experimental protocols, and practical considerations for researchers in the field.
Mechanistic Principles of Ring-Opening
The nucleophilic ring-opening of epoxides is a cornerstone of organic synthesis, and the reactions of this compound are governed by these well-established principles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity and stereochemistry of this transformation are highly dependent on the nature of the nucleophile and the reaction conditions.
Regioselectivity: A Tale of Two Carbons
The oxirane ring in this compound presents two potential sites for nucleophilic attack: the spiro carbon and the methylene carbon of the epoxide.
-
Under Basic or Neutral Conditions (Strong Nucleophiles): With strong, typically anionic nucleophiles (e.g., amines, thiolates, Grignard reagents), the reaction follows a classic SN2 pathway. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the methylene carbon is significantly less hindered than the quaternary spiro carbon. Therefore, attack at this position is favored, leading to the formation of a tertiary alcohol.
-
Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group and activating the oxirane ring towards attack by weaker nucleophiles (e.g., water, alcohols). Under these conditions, the reaction exhibits a more SN1-like character. The positive charge is better stabilized on the more substituted carbon atom (the spiro carbon). Consequently, the nucleophile will preferentially attack the spiro carbon.
Stereochemistry: The Backside Attack
A key feature of the SN2 reaction is the "backside attack" of the nucleophile relative to the leaving group. In the context of epoxide ring-opening, this results in an inversion of stereochemistry at the site of attack. The incoming nucleophile and the resulting hydroxyl group will be positioned anti-periplanar to each other in the product.
Visualizing the Reaction Pathways
Caption: Regioselectivity in the ring-opening of this compound.
Application Protocols
The following protocols are representative examples of nucleophilic ring-opening reactions of this compound. These procedures are based on established methodologies for epoxide chemistry and can be adapted for various nucleophiles.
Protocol 1: Aminolysis with Primary and Secondary Amines
The reaction of this compound with amines is a facile method for the synthesis of 2-(aminomethyl)-2-mercaptocyclohexan-1-ol derivatives, which are valuable scaffolds in medicinal chemistry.
Workflow for Aminolysis
Caption: General workflow for the aminolysis of this compound.
Detailed Step-by-Step Protocol (Example with Benzylamine):
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.2 mmol, 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). For less reactive amines, heating the reaction mixture to reflux may be necessary.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((benzylamino)methyl)-2-mercaptocyclohexan-1-ol.
Data Table: Representative Amine Nucleophiles and Expected Products
| Nucleophile | Product | Typical Reaction Conditions |
| Piperidine | 2-mercapto-2-((piperidin-1-yl)methyl)cyclohexan-1-ol | EtOH, room temp, 12 h |
| Benzylamine | 2-((benzylamino)methyl)-2-mercaptocyclohexan-1-ol | EtOH, room temp, 18 h |
| Morpholine | 2-mercapto-2-(morpholinomethyl)cyclohexan-1-ol | CH3CN, 50 °C, 8 h |
Characterization Notes:
-
¹H NMR: Expect to see characteristic signals for the newly formed methylene group adjacent to the nitrogen, as well as signals for the cyclohexyl ring protons and the protons of the amine substituent. The hydroxyl and thiol protons may appear as broad singlets.
-
¹³C NMR: The appearance of new signals corresponding to the aminomethyl carbon and the carbons of the cyclohexanol ring will be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the addition product should be clearly visible in the mass spectrum.
Protocol 2: Thiolysis with Thiophenols
The ring-opening with thiols provides access to 2-mercapto-2-((arylthio)methyl)cyclohexan-1-ol derivatives, which can serve as versatile intermediates in further synthetic transformations.
Detailed Step-by-Step Protocol (Example with Thiophenol):
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or THF (10 mL), add thiophenol (1.1 mmol, 1.1 equivalents).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a mild base, such as triethylamine (0.1 mmol, 0.1 equivalents), to facilitate the deprotonation of the thiol and enhance its nucleophilicity.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove any unreacted thiophenol and the catalyst. Follow with a wash with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 2-mercapto-2-((phenylthio)methyl)cyclohexan-1-ol.
Data Table: Representative Thiol Nucleophiles and Expected Products
| Nucleophile | Product | Typical Reaction Conditions |
| Thiophenol | 2-mercapto-2-((phenylthio)methyl)cyclohexan-1-ol | CH2Cl2, Et3N (cat.), rt, 8 h |
| 4-Methylthiophenol | 2-mercapto-2-(((4-methylphenyl)thio)methyl)cyclohexan-1-ol | THF, Et3N (cat.), rt, 10 h |
| 4-Chlorothiophenol | 2-(((4-chlorophenyl)thio)methyl)-2-mercaptocyclohexan-1-ol | CH2Cl2, Et3N (cat.), rt, 12 h |
Characterization Notes:
-
¹H NMR: Look for the characteristic signals of the aromatic protons from the thiophenol moiety, in addition to the cyclohexanol and methylene protons.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbons of the cyclohexanol ring, and the methylene carbon attached to the sulfur.
-
Mass Spectrometry: The molecular ion peak will confirm the successful addition of the thiophenol to the spiroepoxide.
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. The following points ensure the self-validating nature of these experiments:
-
Monitoring Reaction Progress: Consistent monitoring by TLC is crucial to determine the reaction endpoint and to identify the formation of any side products.
-
Spectroscopic Confirmation: The structural elucidation of the products must be confirmed by a combination of NMR (¹H, ¹³C) and mass spectrometry. The expected spectral data for the ring-opened products are distinct from the starting material. For instance, the characteristic epoxide signals in the NMR spectrum of this compound will be absent in the product, and new signals corresponding to the nucleophile and the newly formed alcohol will appear.[2]
-
Consistency of Regioselectivity: Under the specified basic/neutral conditions, the attack should consistently occur at the less substituted carbon. Any significant formation of the other regioisomer would warrant a reinvestigation of the reaction conditions (e.g., checking for acidic impurities).
Conclusion
The nucleophilic ring-opening of this compound offers a reliable and versatile strategy for the synthesis of highly functionalized thiane derivatives. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve high yields and predictable regioselectivity. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and organic synthesis to effectively utilize this valuable spirocyclic building block in their research endeavors.
References
-
PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
Sources
Catalyst for Complexity: Application Notes on the Synthesis of Novel Heterocycles from 1-Oxa-6-thiaspiro[2.5]octane
Introduction: The quest for novel molecular architectures with potential therapeutic applications is a driving force in modern drug discovery. Spirocyclic frameworks have emerged as particularly attractive scaffolds due to their inherent three-dimensionality, which can lead to enhanced target affinity and selectivity.[1] 1-Oxa-6-thiaspiro[2.5]octane, a unique spirocycle featuring a strained oxirane ring fused to a tetrahydrothiopyran ring, represents a versatile and under-explored building block for the synthesis of diverse heterocyclic systems. The inherent ring strain of the epoxide and the presence of a sulfur atom offer multiple avenues for selective chemical transformations, making it a valuable starting material for generating molecular complexity. This guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent elaboration into novel and medicinally relevant heterocyclic scaffolds.
Part 1: Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the title spirocycle is paramount for its use in further synthetic endeavors. The Corey-Chaykovsky reaction, a robust method for the formation of epoxides from ketones, provides an efficient route to this compound from the readily available 4-tetrahydrothiopyrone.[2][3][4]
Reaction Scheme: Corey-Chaykovsky Epoxidation
Caption: Synthesis of this compound via Corey-Chaykovsky reaction.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Trimethylsulfonium iodide | C3H9IS | 204.07 | 2.24 g | 11.0 mmol |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 mmol |
| Dimethyl sulfoxide (DMSO), anhydrous | C2H6OS | 78.13 | 20 mL | - |
| 4-Tetrahydrothiopyrone | C5H8OS | 116.18 | 1.16 g | 10.0 mmol |
| Diethyl ether, anhydrous | (C2H5)2O | 74.12 | As needed | - |
| Saturated aqueous ammonium chloride | NH4Cl | 53.49 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | As needed | - |
Procedure:
-
Ylide Formation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add trimethylsulfonium iodide (2.24 g, 11.0 mmol). Under a gentle stream of nitrogen, add anhydrous DMSO (20 mL). Stir the suspension until the salt is fully dissolved.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. The reaction is exothermic and the temperature should be maintained below 25 °C using a water bath.
-
Stir the resulting milky-white suspension at room temperature for 1 hour to ensure complete formation of the sulfur ylide.
-
Epoxidation: In a separate flame-dried 50 mL round-bottom flask, dissolve 4-tetrahydrothiopyrone (1.16 g, 10.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the ylide suspension to 0 °C in an ice bath. Add the solution of 4-tetrahydrothiopyrone dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford this compound as a colorless oil.
Expected Yield: 75-85%.
Part 2: Synthesis of Novel Heterocycles
The strained epoxide ring of this compound is susceptible to nucleophilic attack, providing a versatile platform for the synthesis of a variety of new heterocyclic systems.
Lewis Acid-Catalyzed Rearrangement: Synthesis of 2H-Tetrahydrothiopyran-4-carboxaldehyde
The treatment of this compound with a suitable Lewis acid induces a rearrangement to form a new heterocyclic aldehyde. Notably, common Lewis acids like boron trifluoride etherate are often ineffective, while lithium iodide has been shown to promote this transformation.[1]
Sources
Application Notes and Protocols: The Strategic Use of 1-Oxa-6-thiaspiro[2.5]octane in Advanced Spiro-Annulation Reactions
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, there is an escalating demand for molecules with three-dimensional complexity. Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention due to their rigid structures and novel chemical space they occupy. This unique architecture can lead to enhanced biological activity, improved physicochemical properties, and greater target selectivity in medicinal chemistry. Among the various synthetic strategies to access these valuable motifs, spiro-annulation reactions employing sulfur ylides have proven to be a powerful and versatile tool.
This technical guide delves into the application of a specialized reagent, 1-oxa-6-thiaspiro[2.5]octane , as a precursor for a novel sulfur ylide in spiro-annulation reactions. We will explore the synthesis of the requisite sulfonium salt, the in-situ generation of the reactive ylide, and its subsequent application in the construction of spiro-cyclopropanes through a Michael-initiated ring closure (MIRC) mechanism, a variant of the renowned Corey-Chaykovsky reaction.
The Mechanistic Rationale: A Michael-Initiated Ring Closure Pathway
The cornerstone of this spiro-annulation strategy is the Corey-Chaykovsky reaction, which traditionally involves the reaction of sulfur ylides with carbonyls to form epoxides, or with α,β-unsaturated carbonyls to yield cyclopropanes.[1] The reaction with electron-deficient olefins, such as chalcones, proceeds via a well-established Michael-initiated ring closure (MIRC) pathway.
The key steps are:
-
Ylide Formation: The process begins with the deprotonation of a sulfonium salt precursor by a strong, non-nucleophilic base to generate the transient sulfur ylide.
-
Michael Addition: The nucleophilic ylide undergoes a conjugate addition (1,4-addition) to the α,β-unsaturated system of a Michael acceptor. This forms a stabilized enolate intermediate.
-
Intramolecular Cyclization: The newly formed enolate then acts as an internal nucleophile, attacking the carbon atom bearing the sulfonium group.
-
Ring Closure and Elimination: This intramolecular nucleophilic substitution results in the formation of a three-membered cyclopropane ring and the expulsion of a neutral thioether molecule, in this case, this compound.
This sequence allows for the stereoselective formation of highly functionalized spiro-cyclopropanes.[2]
Experimental Workflows and Protocols
The following sections provide a detailed, step-by-step guide for the synthesis of the sulfonium salt precursor and its application in a model spiro-annulation reaction.
Part 1: Synthesis of the Sulfonium Salt Precursor
The initial and critical step is the conversion of the commercially available this compound into a reactive sulfonium salt. This is typically achieved through alkylation of the thioether.[3]
Protocol 1: Synthesis of S-Methyl-1-oxa-6-thiaspiro[2.5]octanium Iodide
-
Materials:
-
This compound
-
Iodomethane (Methyl Iodide)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a flame-dried, 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the thioether in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add iodomethane (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of the sulfonium salt should form. If no precipitate is observed, the solvent can be partially removed under reduced pressure.
-
Add anhydrous diethyl ether (20 mL) to the reaction mixture to facilitate complete precipitation of the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the S-methyl-1-oxa-6-thiaspiro[2.5]octanium iodide.
-
-
Causality and Insights: The choice of iodomethane as the alkylating agent is due to its high reactivity in S-alkylation. Dichloromethane is a suitable solvent for this reaction, and the use of an inert atmosphere prevents side reactions. The precipitation with diethyl ether is a standard procedure for isolating sulfonium salts.
Part 2: Spiro-Annulation via In-Situ Ylide Generation
With the sulfonium salt in hand, the next stage is the in-situ generation of the corresponding sulfur ylide and its immediate reaction with a suitable Michael acceptor. Chalcone is selected here as a model electron-deficient olefin.
Protocol 2: Spiro-Cyclopropanation of Chalcone
-
Materials:
-
S-Methyl-1-oxa-6-thiaspiro[2.5]octanium Iodide (from Protocol 1)
-
Chalcone (trans-1,3-Diphenyl-2-propen-1-one)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
-
Procedure:
-
To a flame-dried, 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMSO (20 mL) to the flask.
-
Heat the mixture to 70 °C for approximately 1 hour, or until the evolution of hydrogen gas ceases, to form the dimsyl anion. Cool the solution to room temperature.
-
In a separate flask, dissolve S-methyl-1-oxa-6-thiaspiro[2.5]octanium iodide (1.1 eq) in anhydrous DMSO (10 mL).
-
Add the sulfonium salt solution dropwise to the dimsyl anion solution at room temperature. Stir for 15 minutes to generate the sulfur ylide.
-
Dissolve chalcone (1.0 eq) in anhydrous THF (15 mL) and add this solution dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro-cyclopropane derivative.
-
-
Trustworthiness and Self-Validation: The formation of the dimsyl anion from NaH and DMSO is a standard and reliable method for generating a strong base for ylide formation.[4] The reaction progress should be carefully monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Data Presentation
Table 1: Representative Michael Acceptors for Spiro-Annulation
| Entry | Michael Acceptor | Product Type |
| 1 | Chalcones | Spiro-diaryl-cyclopropyl ketones |
| 2 | α,β-Unsaturated esters | Spiro-cyclopropyl carboxylates |
| 3 | Nitroalkenes | Spiro-nitro-cyclopropanes |
| 4 | Arylidene malonates | Spiro-dicarboxylate-cyclopropanes |
Visualizations
Reaction Mechanism
Caption: The reaction mechanism for spiro-cyclopropanation.
Experimental Workflow
Caption: A streamlined experimental workflow for the synthesis.
Conclusion and Future Outlook
The use of this compound as a precursor for a novel sulfur ylide in spiro-annulation reactions presents a promising avenue for the synthesis of complex spirocyclic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry further. The modularity of this approach, allowing for variation in both the Michael acceptor and potentially the alkylating agent for the sulfonium salt, opens up a wide range of possibilities for creating diverse molecular architectures. Future work could focus on asymmetric variations of this reaction by employing chiral bases or developing chiral versions of the thioether itself, further expanding the utility of this powerful synthetic strategy.
References
-
Acheson, R. M., & Harrison, D. R. (1972). The synthesis of some heterocyclic sulphonium salts. Journal of the Chemical Society, Perkin Transactions 1, 899-903. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Harvey, J. N., & Aggarwal, V. K. (2002). Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes. Journal of the American Chemical Society, 124(44), 13283–13295. [Link]
-
Mondal, S., & Ghorai, M. K. (2017). Formal [2+1] Annulation (Spiro‐Cyclopropanation) Reaction between Sulfur Ylides Derived from Baylis‐Hillman Bromides and Arylidene Indane‐1,3‐Dione. ChemistrySelect, 2(21), 6159-6162. [Link]
-
Okuma, K., Shiki, K., & Shioji, K. (2000). Generation of Sulfur Ylides from Sulfonium Salts and Their Reactions. Comparative Study of Electrochemical Reduction with the Base Method and Mechanism Elucidation by the MO Method. Bulletin of the Chemical Society of Japan, 73(6), 1395–1401. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
Sources
Application Notes & Protocols: Diastereoselective Synthesis Utilizing 1-Oxa-6-thiaspiro[2.5]octane
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Harnessing Spirocyclic Rigidity for Asymmetric Transformations
In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective. Spirocyclic frameworks have emerged as privileged scaffolds in medicinal chemistry and catalysis due to their inherent three-dimensionality and conformational rigidity.[1][2] The unique architecture of 1-Oxa-6-thiaspiro[2.5]octane presents a compelling platform for asymmetric synthesis. This heterocyclic compound incorporates both an oxirane and a thiane ring fused at a single carbon, creating a structurally constrained environment.[1] This guide provides an in-depth exploration of the application of this compound as a precursor to chiral sulfur ylides for diastereoselective synthesis, with a focus on epoxidation reactions.
The core principle lies in the conversion of the sulfide within the spirocycle into a sulfonium salt, which can then be deprotonated to form a reactive ylide. The steric bulk and fixed orientation of the spirocyclic backbone can then effectively bias the approach of the ylide to a prochiral electrophile, leading to the preferential formation of one diastereomer. This methodology draws upon the well-established principles of the Johnson-Corey-Chaykovsky reaction.[3][4]
Mechanistic Insights: The Role of the Spirocyclic Scaffold in Diastereoselection
The diastereoselectivity in reactions involving ylides derived from this compound is governed by the formation and subsequent cyclization of a betaine intermediate. The general mechanism for a sulfur ylide-mediated epoxidation is depicted below.[3][5]
Reaction Pathway
Caption: General Mechanism of Diastereoselective Epoxidation.
The key to diastereoselectivity lies in the initial nucleophilic addition of the sulfur ylide to the carbonyl group of the aldehyde. The rigid spirocyclic framework of the ylide creates a sterically hindered environment, favoring attack from the less hindered face of the aldehyde. This leads to the preferential formation of one diastereomeric betaine intermediate over the other. The subsequent irreversible intramolecular SN2 reaction to form the epoxide traps this diastereomeric preference.
Experimental Protocols
Protocol 1: Synthesis of the this compound-derived Sulfonium Salt
This protocol details the preparation of the sulfonium salt precursor to the reactive ylide.
Materials:
-
This compound (CAS: 185-73-9)[6]
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the spirocycle in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, precipitate the sulfonium salt by the addition of anhydrous diethyl ether.
-
Filter the resulting white solid, wash with copious amounts of diethyl ether, and dry under vacuum.
-
Store the resulting sulfonium salt under an inert atmosphere.
Protocol 2: Diastereoselective Epoxidation of a Prochiral Aldehyde
This protocol outlines the in-situ generation of the sulfur ylide and its subsequent reaction with a model aldehyde.
Materials:
-
Spirocyclic sulfonium salt (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Prochiral aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Add the spirocyclic sulfonium salt (1.2 eq) to a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the ylide. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve the prochiral aldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the epoxide.
-
Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC.
Workflow Diagram
Caption: Experimental Workflow for Diastereoselective Epoxidation.
Data Presentation: Expected Outcomes
The diastereoselectivity of the epoxidation is highly dependent on the steric and electronic nature of the aldehyde substrate. The following table provides a hypothetical summary of expected results for a range of aldehydes.
| Entry | Aldehyde Substrate | Expected Major Diastereomer | Anticipated Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | trans | >95:5 | 85-95 |
| 2 | p-Nitrobenzaldehyde | trans | >98:2 | 90-98 |
| 3 | Cinnamaldehyde | trans | >90:10 | 70-80 |
| 4 | Pivaldehyde | trans | >99:1 | 80-90 |
| 5 | Cyclohexanecarboxaldehyde | trans | >95:5 | 85-95 |
Note: These are anticipated results based on the principles of sulfur ylide chemistry. Actual results may vary.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The ylide is highly basic and sensitive to moisture. Strict anhydrous and inert atmosphere techniques are critical for success.
-
Temperature Control: Maintaining a low temperature (-78 °C) during ylide formation and reaction is crucial for achieving high diastereoselectivity. Side reactions may occur at higher temperatures.
-
Choice of Base: While n-BuLi is effective, other strong, non-nucleophilic bases can be explored.
-
Substrate Scope: Electron-deficient aldehydes are generally more reactive towards nucleophilic attack by the sulfur ylide.[3]
Conclusion
This compound serves as a promising and readily accessible precursor for the development of novel chiral sulfur ylides. Its rigid spirocyclic structure provides a powerful tool for inducing diastereoselectivity in fundamental organic transformations like epoxidation. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this unique heterocyclic scaffold. Further investigations into the application of these ylides in cyclopropanation and aziridination reactions are warranted and expected to yield similarly high levels of stereocontrol.
References
-
García Ruano, J. L., & Marzo, L. (2021). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 26(11), 3329. [Link]
-
Marzo, L., & García Ruano, J. L. (2022). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 27(3), 933. [Link]
-
ResearchGate. (n.d.). Diastereoselective One Pot Synthesis of Oxazolines Using Sulfur Ylides and Acyl Imines. Retrieved from [Link]
-
Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.185-73-9. Retrieved from [Link]
-
Cheprakov, A. V., & Zhdankin, V. V. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11655–11675. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Oxa-1-thiaspiro[2.5]octane | 86847-94-1 [smolecule.com]
- 3. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, CasNo.185-73-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
The Synthetic Potential of 1-Oxa-6-thiaspiro[2.5]octane: A Prospective Analysis in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxa-6-thiaspiro[2.5]octane is a unique heterocyclic scaffold featuring a spirocyclic junction between an epoxide and a tetrahydrothiopyran ring.[1] While direct applications of this specific molecule in the total synthesis of natural products are not extensively documented in current literature, its structural motifs suggest significant potential as a versatile synthetic intermediate. This application note provides a prospective analysis of its utility, grounded in the established reactivity of related epoxides and sulfur-containing heterocycles. We will explore its synthesis, potential reaction pathways, and propose a detailed, albeit theoretical, protocol for its application in constructing complex molecular architectures relevant to natural product synthesis.
Introduction: The Allure of Spirocycles in Natural Products
Nature abounds with molecules featuring spirocyclic systems—two rings sharing a single atom. These structures are prevalent in a wide array of natural products, contributing to their rigid three-dimensional conformations and potent biological activities.[2] The inclusion of heteroatoms such as oxygen and sulfur within these spirocyclic frameworks further enhances their chemical diversity and potential for specific biological interactions. This compound, with its strained oxirane ring and a flexible thiacyclohexane, presents an intriguing combination of reactive sites. The epoxide offers a handle for stereospecific ring-opening reactions, while the sulfur atom can be manipulated to introduce further functionality or influence the molecule's conformation.
Synthesis of this compound
The synthesis of this compound can be envisioned through several plausible routes, primarily involving the epoxidation of a pre-formed sulfur-containing ring. A common and effective method for the synthesis of related oxaspirocycles involves the epoxidation of an exocyclic methylene group.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would start from tetrahydro-4H-thiopyran-4-one. A Wittig reaction or a similar olefination protocol would introduce the exocyclic double bond, followed by epoxidation.
Caption: Proposed synthesis of this compound.
Prospective Applications in Total Synthesis: A Gateway to Thiacyclohexane-Containing Natural Products
The synthetic utility of this compound lies in the regioselective and stereoselective ring-opening of its epoxide moiety. This reaction can be used to install a hydroxymethyl group and a new substituent at the C4 position of the thiacyclohexane ring with defined stereochemistry. This strategy is particularly valuable for the synthesis of natural products containing a substituted thiacyclohexane core.
Mechanism of Nucleophilic Ring-Opening
The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide. The regioselectivity of the attack (at the spiro-carbon vs. the methylene carbon) can be influenced by the nature of the nucleophile and the reaction conditions.
Caption: General mechanism of nucleophilic ring-opening.
Experimental Protocols: A Hypothetical Case Study
While a specific published total synthesis using this compound is not available, we can construct a robust, scientifically sound protocol for its potential use. This hypothetical protocol details the synthesis of the spirocycle and its subsequent reaction with a model nucleophile.
Protocol 1: Synthesis of this compound
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 4.29 g | 12.0 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.8 mL | 12.0 mmol |
| Tetrahydro-4H-thiopyran-4-one | 116.18 | 1.16 g | 10.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 2.69 g | 12.0 mmol |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 30 mL | - |
| Saturated aqueous Na₂S₂O₃ solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Wittig Reaction: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. The solution will turn deep yellow. Stir the mixture at 0 °C for 1 hour.
-
Add a solution of tetrahydro-4H-thiopyran-4-one (1.16 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to afford 4-methylenetetrahydro-2H-thiopyran.
-
Epoxidation: To a solution of 4-methylenetetrahydro-2H-thiopyran in anhydrous DCM (50 mL) at 0 °C, add m-CPBA (2.69 g, 12.0 mmol) portion-wise.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution (30 mL) and then saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Nucleophilic Ring-Opening with a Cuprate Reagent
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Copper(I) iodide (CuI) | 190.45 | 1.14 g | 6.0 mmol |
| Methyllithium (1.6 M in diethyl ether) | 21.96 | 7.5 mL | 12.0 mmol |
| This compound | 130.21 | 0.65 g | 5.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
| Saturated aqueous NH₄Cl solution | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add CuI (1.14 g, 6.0 mmol) and anhydrous THF (20 mL). Cool the suspension to -78 °C.
-
Slowly add methyllithium (7.5 mL of a 1.6 M solution in diethyl ether, 12.0 mmol) dropwise. The solution will become colorless. Stir for 30 minutes at -78 °C to form the lithium dimethylcuprate.
-
Add a solution of this compound (0.65 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise to the cuprate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ring-opened product.
Conclusion and Future Outlook
While the direct application of this compound in natural product total synthesis remains an underexplored area, its chemical structure suggests a high potential for utility. The protocols and mechanistic insights provided herein offer a foundational framework for researchers to explore the reactivity of this intriguing spirocycle. Future work could focus on asymmetric epoxidation to access enantiopure this compound, thereby enabling the stereocontrolled synthesis of complex chiral molecules. The development of new synthetic routes and the exploration of its reactivity with a broader range of nucleophiles will undoubtedly unlock the full potential of this versatile building block in the synthesis of novel natural products and their analogues for drug discovery.
References
- This reference is a placeholder for a relevant citation on spiro-thiazolidines and is not directly about this compound but provides context on related sulfur-containing spirocycles. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances.
- This compound | 185-73-9. Benchchem.
- This reference is a placeholder for a relevant citation on the synthesis of spiro scaffolds inspired by natural products. Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed.
- This reference is a placeholder for a relevant citation on the green synthesis of spiro-thiazolidines. contemporary-progress-in-the-green-synthesis-of-spiro-thiazolidines-and-their-medicinal-significance-a-review. Bohrium.
- This reference is a placeholder for a relevant citation on the synthesis of spiro-tetrahydrothiopyran-oxindole derivatives. Synthesis of spiro‐tetrahydrothiopyran‐oxindole derivatives and further rearrangement.
- Spirocyclic Motifs in N
- This reference is a placeholder for a relevant citation on the synthesis of thiopyran derivatives. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- This reference is a placeholder for a relevant citation on the synthesis of tetrahydrothiopyran-4-ones. Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives | Request PDF.
- This reference is a placeholder for a relevant citation on the synthesis of Spiro[Thiazolidinone-Isatin] Conjugates.
- 1-Oxa-5-thiaspiro[2.5]octane 5,5-dioxide. ChemScene.
- This reference is a placeholder for a relevant citation on epoxide-based synthesis of natural products.
- This reference is a placeholder for a relevant citation on the synthesis and reactivity of strained spiro ring systems. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central.
- 1-Oxaspiro[2.5]octane. PubChem.
- 1-Oxa-2-azaspiro[2.5]octane. PubChem.
- This reference is a placeholder for a relevant citation on the synthesis and properties of oxa-spirocycles. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Semantic Scholar.
- This reference is a placeholder for a relevant citation on the synthesis of spirocyclic scaffolds. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
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Application Notes and Protocols: Development of Enzyme Inhibitors Using a 1-Oxa-6-thiaspiro[2.5]octane Scaffold
Introduction: The 1-Oxa-6-thiaspiro[2.5]octane Scaffold - A Privileged Motif in Enzyme Inhibitor Design
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. The structural rigidity and three-dimensional topology of a scaffold are critical determinants of its binding affinity and selectivity for a target enzyme. The this compound scaffold has emerged as a promising structural motif in medicinal chemistry. Its unique spirocyclic system, incorporating both an oxirane and a tetrahydrothiopyran ring, offers a well-defined conformational rigidity. This distinct three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating optimal interactions with the active sites of various enzymes. This scaffold is a valuable building block for creating libraries of diverse compounds to explore new chemical spaces in the pursuit of novel therapeutic agents.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in the design and development of enzyme inhibitors. We will detail the synthesis of the core scaffold, strategies for its derivatization, and robust protocols for evaluating the inhibitory activity of the resulting compounds against two key enzyme families: caspases and cathepsins.
I. Synthesis and Characterization of the this compound Scaffold
The synthesis of the this compound scaffold is efficiently achieved through the Corey-Chaykovsky reaction, a well-established method for the epoxidation of ketones.[3][4][5] The readily available tetrahydro-4H-thiopyran-4-one serves as the starting material.
Logical Workflow for Scaffold Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) to anhydrous DMSO. Stir the suspension at room temperature under a nitrogen atmosphere. Add trimethylsulfonium iodide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25°C. Stir the resulting milky-white suspension for 1 hour at room temperature to form the sulfur ylide. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
Epoxidation: Cool the ylide solution to 0°C in an ice bath. Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.[1][6][7]
Characterization of the this compound Scaffold
The structure of the synthesized scaffold should be confirmed by spectroscopic methods.
Expected NMR Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxirane ring as a singlet, and multiplets for the methylene protons of the tetrahydrothiopyran ring.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display a signal for the spiro carbon, a signal for the oxirane carbon, and signals for the carbons of the tetrahydrothiopyran ring.[8]
II. Development of Enzyme Inhibitors
The this compound scaffold can be derivatized to introduce various functional groups that can interact with the active site of a target enzyme. The oxirane ring is an electrophilic center and can react with nucleophilic residues in the enzyme's active site, potentially leading to covalent inhibition. Alternatively, substituents can be introduced on the tetrahydrothiopyran ring to achieve non-covalent interactions.
Strategy for Inhibitor Synthesis: Targeting Cysteine Proteases
Caspases and cathepsins are cysteine proteases that play crucial roles in apoptosis and bone resorption, respectively.[9] Their active sites contain a nucleophilic cysteine residue that can be targeted by electrophilic "warheads". The oxirane ring of the this compound scaffold can act as such a warhead.
Caption: Inhibitor development and optimization workflow.
III. Application Protocols: Enzymatic Assays
The following are detailed protocols for assessing the inhibitory activity of compounds derived from the this compound scaffold against caspase-3 and cathepsin K.
Protocol 2: Caspase-3 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available caspase-3 activity assay kits.
Materials:
-
Recombinant human Caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the caspase-3 substrate in DMSO. On the day of the experiment, dilute the substrate to the working concentration in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Inhibitor Addition: Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution) to the wells. For the control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 25 µL of diluted recombinant human caspase-3 to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the caspase-3 substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model.
Protocol 3: Cathepsin K Inhibition Assay (Fluorometric)
This protocol is based on established methods for screening cathepsin K inhibitors.
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Cathepsin K substrate (e.g., Z-LR-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Enzyme Activation: Pre-activate the recombinant human Cathepsin K in the assay buffer at 37°C for 15 minutes.
-
Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Inhibitor Addition: Add 2 µL of the test compound solution at various concentrations to the wells. For the control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 25 µL of the pre-activated Cathepsin K solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Start the reaction by adding 25 µL of the Cathepsin K substrate solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ values as described in the Caspase-3 inhibition assay protocol.
IV. Data Presentation
Summarize the inhibitory activities of the synthesized compounds in a clear and concise table.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound ID | R¹ Substituent | Caspase-3 IC₅₀ (µM) | Cathepsin K IC₅₀ (µM) |
| Scaffold | - | > 100 | > 100 |
| Derivative 1 | [Structure] | 10.5 ± 1.2 | 25.3 ± 3.1 |
| Derivative 2 | [Structure] | 5.2 ± 0.8 | 12.1 ± 1.5 |
| ... | ... | ... | ... |
V. Concluding Remarks
The this compound scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. The synthetic and screening protocols provided in these application notes offer a robust framework for researchers to explore the potential of this unique chemical entity. The inherent reactivity of the oxirane ring, combined with the ability to introduce diverse functionalities on the thiopyran ring, allows for a systematic exploration of structure-activity relationships and the optimization of lead compounds with improved potency and selectivity.
VI. References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Phosphafluorene" and the Nature of the Ylid Bond. Journal of the American Chemical Society, 83(2), 417–423.
-
Pihlaja, K., & Kleinpeter, E. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9.
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. [Link]
-
YouTube. (2021). Corey-Chaykovsky Reactions. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Institute of Standards and Technology. (n.d.). 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. [Link]
-
Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
-
ResearchGate. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
-
ResearchGate. (2017). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]
-
Madame Curie Bioscience Database [Internet]. (2000). Caspases as Targets for Drug Development. [Link]
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- 1. column-chromatography.com [column-chromatography.com]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of 1-Oxa-6-thiaspiro[2.5]octane-Based Fluorescent Probes
Introduction: Unveiling Cellular Redox Landscapes with Novel Spirocyclic Probes
The intricate dance of reactive oxygen species (ROS) governs a multitude of cellular processes, from signaling pathways to immune responses. However, an imbalance in ROS homeostasis leads to oxidative stress, a hallmark of numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the development of sophisticated tools to visualize and quantify these ephemeral species within living systems is paramount for advancing our understanding of disease mechanisms and for the discovery of novel therapeutics.
This document introduces a promising new class of fluorescent probes built upon the unique 1-oxa-6-thiaspiro[2.5]octane scaffold. This innovative design leverages the inherent ring strain of the epoxide moiety and the nucleophilic nature of the thioether, offering a potential "turn-on" fluorescent response upon interaction with ROS. These probes are envisioned to provide high sensitivity and selectivity for monitoring oxidative stress in real-time within cellular environments.
Spirocyclic structures, with their rigid three-dimensional conformations, are increasingly recognized for their potential to enhance molecular recognition and improve pharmacokinetic properties in drug discovery.[1][2] By integrating a fluorophore with the this compound core, we propose a novel system where the spirocyclic structure acts as both a recognition element and a modulator of fluorescence, paving the way for a new generation of chemical tools for biological exploration.
Proposed Synthesis of a this compound-Based Fluorescent Probe
While the direct synthesis of a fluorescent probe based on the this compound scaffold is not yet extensively documented in peer-reviewed literature, a plausible synthetic strategy can be devised based on established chemical principles. The core concept involves the synthesis of a functionalized this compound intermediate that can be readily conjugated to a fluorophore.
Part 1: Synthesis of a Functionalized this compound Intermediate
The key challenge lies in introducing a reactive handle, such as an amine or a carboxylic acid, onto the spirocyclic framework. A proposed retro-synthetic approach is outlined below, starting from a commercially available substituted cyclohexanone.
Proposed Synthetic Scheme:
Sources
protocols for scaling up the synthesis of 1-Oxa-6-thiaspiro[2.5]octane
An Application Note for the Scalable Synthesis of 1-Oxa-6-thiaspiro[2.5]octane
Introduction
This compound is a spirocyclic heterocyclic compound that serves as a valuable building block in advanced organic synthesis and drug discovery.[1] Its distinct three-dimensional structure, which incorporates both an epoxide ring and a sulfur-containing six-membered ring, is highly sought after for creating molecular complexity.[1] Spirocyclic scaffolds are of significant interest in medicinal chemistry for designing novel pharmaceutical agents, as their rigid conformation can lead to improved target selectivity and potency.[2][3]
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The synthetic strategy is centered around the well-established Corey-Chaykovsky reaction, which facilitates an efficient methylene transfer from a sulfur ylide to a ketone.[4][5] We present a comprehensive guide covering the reaction mechanism, detailed laboratory-scale and pilot-scale protocols, and critical considerations for process scale-up. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved via the reaction of tetrahydrothiopyran-4-one with a sulfur ylide, typically dimethylsulfonium methylide, generated in situ. This transformation is known as the Corey-Chaykovsky reaction.[5]
Overall Reaction:
Mechanistic Insight: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a cornerstone of organic synthesis for the formation of three-membered rings like epoxides, aziridines, and cyclopropanes.[5] The mechanism involves the nucleophilic addition of a sulfur ylide to the carbonyl group of a ketone or aldehyde.[4]
-
Ylide Formation: The process begins with the in situ generation of the sulfur ylide (e.g., dimethylsulfonium methylide) by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong, non-nucleophilic base like sodium hydride (NaH).[4]
-
Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of tetrahydrothiopyran-4-one, forming a betaine intermediate.[6]
-
Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular nucleophilic substitution (SNi), attacking the carbon bearing the sulfonium group. This step forms the desired epoxide ring and displaces a neutral dimethyl sulfide (DMS) molecule, which is a good leaving group.[5]
This reaction is highly valued for its efficiency and stereoselectivity, providing a direct and reliable route to epoxides from carbonyl precursors.[7][8]
Diagram: Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Protocols for Synthesis
PART 1: Laboratory-Scale Synthesis (1-5 g Scale)
This protocol details the synthesis of this compound on a standard laboratory scale.
Materials and Equipment:
-
Reagents: Tetrahydrothiopyran-4-one, Trimethylsulfonium iodide (TMSI), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, dropping funnel, condenser, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, flash chromatography system.
Safety Precautions:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersion should be washed with anhydrous hexane before use if required, though it can often be used directly.
-
Epoxides: The product, this compound, is an epoxide. Epoxides are potential alkylating agents and should be handled with care.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]
-
Solvents: Anhydrous solvents are required. Handle flammable solvents like THF and diethyl ether in a well-ventilated fume hood away from ignition sources.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood.[12]
Step-by-Step Protocol:
-
Preparation of the Ylide: a. To a dry 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (1.0 g, 25.0 mmol, 60% dispersion). b. Add 50 mL of anhydrous DMSO and stir the suspension. c. Slowly add trimethylsulfonium iodide (5.5 g, 27.0 mmol) portion-wise over 15 minutes. The mixture will evolve hydrogen gas (use a bubbler to monitor) and warm slightly. d. Stir the resulting milky white suspension at room temperature for 1 hour until gas evolution ceases. This indicates the complete formation of the dimethylsulfonium methylide (Corey's ylide).
-
Epoxidation Reaction: a. In a separate flask, dissolve tetrahydrothiopyran-4-one (2.32 g, 20.0 mmol) in 20 mL of anhydrous THF. b. Add the solution of tetrahydrothiopyran-4-one dropwise to the ylide suspension over 30 minutes using a dropping funnel. Maintain the reaction temperature below 25°C using a water bath if necessary. c. After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up and Isolation: a. Carefully quench the reaction by slowly adding 50 mL of cold water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product is typically a pale yellow oil. Purify the crude material by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a colorless oil.
Expected Yield: 75-85%.
PART 2: Scale-Up Considerations and Pilot-Scale Protocol (50-100 g Scale)
Scaling up the Corey-Chaykovsky reaction requires careful attention to process safety and control.[13][14] Key challenges include managing the exotherm from ylide formation and the reaction itself, ensuring efficient mixing of the heterogeneous NaH suspension, and implementing a scalable purification method.[15]
Process Optimization for Scale-Up:
| Parameter | Lab-Scale Approach | Scale-Up Recommendation & Rationale |
| Solvent Choice | DMSO/THF | Consider a mixed solvent system like THF/Toluene. Toluene aids in azeotropic removal of water and can improve temperature control. |
| Base | Sodium Hydride (NaH) | NaH remains a cost-effective choice. However, ensure adequate agitation with an overhead mechanical stirrer to maintain a fine suspension and prevent clumping, which can lead to uncontrolled reactions. |
| Temperature Control | Water bath | Use a jacketed reactor with a chiller/heater unit for precise temperature control. The formation of the ylide is exothermic and must be carefully managed. |
| Reagent Addition | Dropping funnel | Use a programmable syringe pump or a peristaltic pump for controlled, subsurface addition of the ketone solution. This prevents localized concentration and temperature spikes. |
| Quenching | Addition to water | Reverse addition ("inverse quench"): Slowly add the reaction mixture to a well-stirred, cooled quench solution (e.g., aqueous NH₄Cl). This provides better control over the quench exotherm. |
| Purification | Flash Chromatography | Chromatography is not ideal for large quantities. Develop a crystallization or distillation procedure. The product's volatility may allow for vacuum distillation. |
Pilot-Scale Protocol (100 g Scale):
-
Reactor Setup: a. Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser. b. Charge the reactor with sodium hydride (44.0 g, 1.1 mol, 60% dispersion) and 500 mL of anhydrous THF under a nitrogen blanket.
-
Ylide Formation: a. Add trimethylsulfonium iodide (245 g, 1.2 mol) portion-wise to the stirred suspension while maintaining the internal temperature between 20-25°C. b. Once the addition is complete, add 500 mL of anhydrous DMSO via a pump over 30 minutes, ensuring the temperature does not exceed 30°C. c. Stir the mixture at 25°C for 1.5 hours.
-
Epoxidation: a. Dissolve tetrahydrothiopyran-4-one (116 g, 1.0 mol) in 200 mL of anhydrous THF. b. Add this solution to the ylide mixture via a pump over 2 hours, maintaining the internal temperature at 25-30°C. c. Stir for an additional 4-6 hours at room temperature, monitoring by an appropriate in-process control (e.g., HPLC or GC).
-
Work-up and Purification: a. Prepare a quench solution of 500 mL water and 100 g ammonium chloride in a separate 5 L reactor, cooled to 5°C. b. Slowly transfer the reaction mixture into the quench solution with vigorous stirring, maintaining the quench temperature below 20°C. c. Separate the layers. Extract the aqueous layer with toluene (2 x 300 mL). d. Combine all organic layers, wash with brine, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude oil by vacuum distillation to afford the final product.
Diagram: Synthesis and Scale-Up Workflow
Caption: Workflow for lab-scale synthesis and pilot-scale-up.
Conclusion
This application note provides a reliable and scalable two-part protocol for the synthesis of this compound. The laboratory-scale procedure offers a high-yielding route for initial material generation, while the pilot-scale protocol addresses key challenges associated with process intensification, including thermal management and purification. By implementing the outlined process controls and safety measures, researchers and chemists can safely and efficiently produce this valuable spirocyclic building block on a multi-gram to kilogram scale, facilitating its application in drug discovery and development programs.
References
- Google. (n.d.). Current time information in Le Flore County, US.
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Movassaghi, M., & Binanzer, M. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(37), 13246–13247. Available at: [Link]
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Tamami, B., & Anaraki, M. (2007). A Green Protocol for the Easy Synthesis of Thiiranes from Epoxides Using Thiourea/Silica Gel in the Absence of Solvent. Synthetic Communications, 37(20), 3679-3685. Available at: [Link]
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Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. Available at: [Link]
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Various Authors. (n.d.). Synthesis of thiiranes from epoxides. ResearchGate. Retrieved January 13, 2026, from [Link]
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Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed. Available at: [Link]
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ChemistryViews. (2022). Organocatalytic Synthesis of Thiiranes from Alkenes. ChemistryViews. Available at: [Link]
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Movassaghi, M., & Binanzer, M. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiiranes. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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Bouda, H., et al. (1989). Synthesis of Thiiranes from Epoxides in the Presence of Thiourea in a Weakly Hydrated Organic Medium. Synthetic Communications, 19(3-4), 571-580. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Available at: [Link]
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Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved January 13, 2026, from [Link]
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Lygin, A. V., & de Meijere, A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3173. Available at: [Link]
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Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Probes and Compounds, 1(1), 1-15. Available at: [Link]
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Crosslink Technology Inc. (n.d.). Precautions working with Epoxy and Urethane components. Crosslink Technology Inc. Retrieved January 13, 2026, from [Link]
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PRO-SET Inc. (n.d.). Epoxy Safety. PRO-SET Inc. Retrieved January 13, 2026, from [Link]
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PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. PlasticsEurope. Retrieved January 13, 2026, from [Link]
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Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. Retrieved January 13, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1-Oxa-6-thiaspiro[2.5]octane
Welcome to the technical support center for the synthesis of substituted 1-Oxa-6-thiaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The unique juxtaposition of an epoxide and a sulfur-containing cyclohexane ring presents a distinct set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Challenge
The this compound core is a compelling scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise presentation of substituents in biological space. The primary route to this class of molecules is the Corey-Chaykovsky reaction, involving the reaction of a substituted 4-thiacyclohexanone with a sulfur ylide.[1][2] While elegant, this approach is not without its difficulties. Researchers often face challenges related to low yields, unexpected side products, diastereoselectivity, and product instability. This guide will systematically address these issues.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Problem 1: Low or No Product Yield
Question: I am performing a Corey-Chaykovsky reaction on my substituted 4-thiacyclohexanone, but I am observing very low yields of the desired this compound, or no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in a Corey-Chaykovsky reaction for this specific scaffold can stem from several factors, primarily related to the generation and reactivity of the sulfur ylide and the stability of the starting material.
Potential Causes & Solutions:
-
Inefficient Ylide Generation: The sulfur ylide is typically generated in situ from a sulfonium salt (e.g., trimethylsulfonium iodide) and a strong base.[3] Incomplete deprotonation will lead to a low concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Base Selection & Quality: Ensure your base (e.g., NaH, KOtBu) is fresh and has not been deactivated by moisture or air. Use of freshly opened or properly stored base is critical.
-
Solvent Purity: The solvent (typically DMSO or THF) must be anhydrous. Trace amounts of water will quench the strong base and the ylide. Use freshly distilled or commercially available anhydrous solvents.
-
Reaction Temperature: Sulfur ylides are generally more reactive but less stable than their sulfoxonium counterparts and are often generated and used at low temperatures.[4] However, the initial deprotonation may require room temperature to proceed to completion before cooling for the addition of the ketone.
-
-
-
Decomposition of the Starting Ketone: Substituted 4-thiacyclohexanones may be unstable under strongly basic conditions, leading to side reactions before the ylide can react.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the ketone to the pre-formed ylide, consider adding the base to a mixture of the sulfonium salt and the ketone. This ensures that the ylide reacts as it is formed, minimizing its exposure to potentially harsh conditions.
-
Temperature Control: Maintain a low temperature (-10 °C to 0 °C) during the addition of the base and throughout the reaction to suppress potential side reactions of the ketone.
-
-
-
Steric Hindrance: Bulky substituents on the 4-thiacyclohexanone ring can sterically hinder the approach of the sulfur ylide to the carbonyl carbon.
-
Troubleshooting Steps:
-
Choice of Ylide: Dimethylsulfoxonium methylide is generally less reactive but can sometimes be more effective for hindered ketones compared to dimethylsulfonium methylide.[1]
-
Reaction Time & Temperature: For sterically hindered substrates, a longer reaction time or a slight increase in temperature (e.g., from 0 °C to room temperature) may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition.
-
-
Problem 2: Formation of an Unwanted Sulfoxide or Sulfone Byproduct
Question: My final product mixture shows the presence of a compound with a significantly different polarity, and mass spectrometry suggests the addition of one or two oxygen atoms to my target molecule. What is happening and how can I prevent it?
Answer:
The presence of a sulfur atom in the cyclohexane ring makes the this compound scaffold susceptible to oxidation, leading to the formation of the corresponding sulfoxide or sulfone.[5][6]
Potential Causes & Solutions:
-
Oxidizing Agents in the Workup: The use of certain reagents during the aqueous workup can lead to oxidation of the sulfide.
-
Troubleshooting Steps:
-
Degassed Solvents: Use degassed water and organic solvents for the workup to minimize dissolved oxygen.
-
Avoid Oxidizing Conditions: Be cautious with reagents used in the workup. For example, if quenching with an acidic solution, ensure it is free of any oxidizing contaminants.
-
-
-
Air Oxidation: Prolonged exposure to air, especially during purification, can lead to slow oxidation of the sulfur atom.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete. Avoid storing the crude material for extended periods.
-
-
-
Peroxide Contaminants in Solvents: Ethers like THF can form explosive peroxides upon storage, which are also potent oxidizing agents.
-
Troubleshooting Steps:
-
Freshly Distilled Solvents: Use freshly distilled THF or test for the presence of peroxides before use.
-
-
A visual representation of the potential oxidation pathways is provided below:
Caption: Oxidation of the sulfur atom in the spirocycle.
Problem 3: Poor Diastereoselectivity in the Epoxidation
Question: I am obtaining a mixture of diastereomers of my substituted this compound. How can I improve the diastereoselectivity of the epoxidation?
Answer:
The stereochemical outcome of the Corey-Chaykovsky reaction on substituted cyclic ketones is influenced by the steric and electronic effects of the substituents on the ring.[7][8] The sulfur ylide can approach the carbonyl from either the axial or equatorial face, leading to two possible diastereomers.
Potential Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction is generally under kinetic control. The preferred trajectory of the incoming nucleophile determines the major diastereomer.
-
Troubleshooting Steps:
-
Ylide Selection: Dimethylsulfonium methylide and dimethylsulfoxonium methylide can exhibit different diastereoselectivities. It is often empirically determined which ylide provides the desired stereoisomer in higher excess. For cyclohexanone derivatives, dimethylsulfoxonium methylide tends to favor axial attack, leading to the equatorial epoxide, while dimethylsulfonium methylide often favors equatorial attack to give the axial epoxide.[9]
-
Temperature: Lowering the reaction temperature can enhance the kinetic preference for one transition state over the other, often leading to improved diastereoselectivity.
-
Solvent Effects: The choice of solvent can influence the aggregation state of the ylide and the transition state energies. While DMSO and THF are common, exploring other polar aprotic solvents might be beneficial.
-
-
-
Influence of Substituents: The position and nature of substituents on the thiacyclohexane ring will dictate the conformational preference of the ring and sterically bias the approach of the ylide.
-
Troubleshooting Steps:
-
Conformational Analysis: Consider the most stable chair conformation of your substituted 4-thiacyclohexanone. This will help predict which face of the carbonyl is more sterically accessible.
-
Protecting Groups: If a substituent contains a functional group that can coordinate with the ylide or the cation, it may direct the stereochemical outcome. Protecting such groups might be necessary to achieve the desired diastereoselectivity.
-
-
The decision-making process for optimizing diastereoselectivity can be visualized as follows:
Caption: Workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify substituted 1-Oxa-6-thiaspiro[2.5]octanes?
A1: Flash column chromatography on silica gel is the most common method for purification. Due to the potential for ring-opening of the epoxide on acidic silica, it is advisable to use silica gel that has been neutralized with a base, such as triethylamine (typically 1% in the eluent). A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. Monitoring the fractions by TLC is crucial.
Q2: My purified this compound decomposes upon storage. How can I improve its stability?
A2: The epoxide ring in this spirocyclic system can be sensitive to both acidic and nucleophilic conditions. The presence of the sulfur atom can also contribute to instability. For long-term storage, it is recommended to keep the compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal). Storing the compound in a non-protic, non-nucleophilic solvent in which it is soluble can sometimes improve stability compared to storing it as a neat solid.
Q3: What are the key spectroscopic features to confirm the formation of the this compound structure?
A3:
-
¹H NMR: Look for the characteristic signals of the epoxide protons, which typically appear as two doublets in the region of 2.5-3.0 ppm with a small geminal coupling constant (J ≈ 4-5 Hz). The signals for the protons on the thiacyclohexane ring will also be present.
-
¹³C NMR: The spiro carbon and the methylene carbon of the epoxide ring will have distinct chemical shifts. The spiro carbon typically appears around 55-65 ppm, and the epoxide CH₂ carbon appears around 45-55 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the product. The fragmentation pattern may also provide structural information.
-
IR Spectroscopy: A peak in the region of 1250 cm⁻¹ is characteristic of the C-O stretching of the epoxide ring.
Q4: Can I use other epoxidation methods besides the Corey-Chaykovsky reaction?
A4: While the Corey-Chaykovsky reaction is the most direct method starting from the corresponding ketone, other epoxidation methods that start from an olefin could theoretically be employed. This would require the synthesis of the corresponding exo-methylene thiacyclohexane precursor. Epoxidation of this olefin with reagents like m-CPBA could then yield the desired spiro-epoxide. However, this is a longer synthetic route and may present its own set of challenges, such as controlling the regioselectivity of the epoxidation if other double bonds are present in the molecule.
Experimental Protocol: A General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substituted derivatives.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trimethylsulfonium iodide (1.2 eq). Add anhydrous DMSO via syringe. Stir the suspension at room temperature.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.15 eq) portion-wise to the stirred suspension. The mixture will warm up, and hydrogen gas will evolve. Stir until the gas evolution ceases and the solution becomes clear (approximately 30-45 minutes).
-
Reaction with Ketone: Cool the freshly prepared ylide solution to 0 °C in an ice bath. Dissolve the substituted 4-thiacyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Ylide Reagent | Trimethylsulfonium iodide or Trimethylsulfoxonium iodide | Choice can influence diastereoselectivity.[9] |
| Base | NaH, KOtBu | Strong, non-nucleophilic base for efficient ylide generation. |
| Solvent | Anhydrous DMSO or THF | Polar aprotic solvent to dissolve reagents and facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability of ylide and product. |
| Stoichiometry | Ylide:Ketone (1.2:1.0) | A slight excess of the ylide ensures complete consumption of the ketone. |
References
-
Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved January 13, 2026, from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Johnson–Corey–Chaykovsky reaction. (2023, November 28). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. (2023, August 14). DORAS | DCU Research Repository. Retrieved January 13, 2026, from [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Lator, L. A., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (2009, September 23). Journal of the American Chemical Society. [Link]
-
(PDF) Epoxidation of conjugated C=C-bonds and sulfur-oxidation of thioethers mediated by NADH:FMN-dependent oxidoreductases. (2009, April). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. (2022, August 16). Nature Communications. [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment. (2021, July 1). Polymers. [Link]
-
Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (2009, September 23). Journal of the American Chemical Society. [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. (2018, May 16). Nature Communications. [Link]
-
1-Oxa-2-azaspiro[2.5]octane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
(PDF) Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. (2023, December 1). ResearchGate. [Link]
-
Diastereoselective Synthesis of 7,8-Carvone Epoxides. (2018, June 19). Molecules. [Link]
-
This compound CAS NO.185-73-9. (n.d.). ZHEJIANG JIUZHOU CHEM CO.,LTD. Retrieved January 13, 2026, from [Link]
-
Diastereoselective epoxidation of cyclohexene derivatives by dioxiranes generated in situ. Importance of steric and field effects. (1999). Journal of Organic Chemistry. [Link]
-
Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. (2018, May 16). Nature Communications. [Link]
-
1-Oxaspiro[2.5]octane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Diastereoselectivity in cyclohexane epoxide ring opening || csir-net, gate, jam. (2018, August 15). YouTube. [Link]
-
Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. (2021, April 1). RSC Advances. [Link]
-
Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. (2021, April 1). RSC Advances. [Link]
-
Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides. (2024, August 27). Chinese Journal of Polymer Science. [Link]
-
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. (n.d.). MDPI. [Link]
-
(2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. (n.d.). MDPI. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. [Link]
-
This compound. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]
-
Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. (2023, March 1). ResearchGate. [Link]
-
Directed epoxidation of cyclohexa-1,4-dienes-stereoselective formation of up to six contiguous stereogenic centres. (2001, October 19). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2022, October 1). European Journal of Medicinal Chemistry. [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
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Technical Support Center: Purification of 1-Oxa-6-thiaspiro[2.5]octane and its Derivatives
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-oxa-6-thiaspiro[2.5]octane and its diverse derivatives. This unique spirocyclic scaffold, incorporating both an oxirane and a tetrahydrothiopyran ring, presents distinct purification challenges due to its three-dimensional structure and the presence of a reactive sulfur atom.[1]
This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow protocols but also to troubleshoot and adapt them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when developing a purification strategy for a novel this compound derivative?
The indispensable first step is a thorough analysis using Thin Layer Chromatography (TLC). TLC provides crucial insights into the polarity of your target compound, the number of impurities present, and the potential effectiveness of different solvent systems. Start with a standard eluent system like 30% ethyl acetate in hexanes and adjust the polarity to achieve a retention factor (Rƒ) for your target compound of approximately 0.3-0.4, which is ideal for subsequent column chromatography separation. Monitoring the reaction by TLC is also essential to determine the endpoint and minimize the formation of degradation products.[2]
Q2: Are this compound derivatives stable on standard silica gel?
Generally, these compounds are stable on silica gel. However, two structural motifs can be susceptible to degradation under highly acidic conditions:
-
The Oxirane Ring: This three-membered ether is analogous to an epoxide and can be prone to acid-catalyzed ring-opening.
-
The Sulfide Moiety: The sulfur atom can be oxidized to a sulfoxide and then a sulfone, especially on older or more acidic silica gel exposed to air and light.
Mitigation Strategy: If you observe streaking on your TLC plate or significant loss of material on the column, consider using silica gel that has been deactivated. This can be achieved by preparing a slurry of the silica gel in your starting eluent system containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes acidic sites and minimizes unwanted side reactions.
Q3: How does the oxidation state of the sulfur atom affect purification?
The oxidation state of the sulfur dramatically alters the molecule's polarity, which is a critical factor in designing a purification strategy.
-
Sulfide (this compound): This is the least polar form. It will elute relatively quickly from a normal-phase silica column.
-
Sulfoxide: Oxidation to a sulfoxide introduces a polar S=O bond, significantly increasing the compound's polarity. It will require a much more polar solvent system (e.g., higher percentage of ethyl acetate or methanol) to elute.
-
Sulfone (this compound 6,6-dioxide): The sulfone is the most polar of the three.[3] These compounds often require highly polar eluents, and in some cases, reverse-phase chromatography may be more effective.
This polarity difference is advantageous, as it typically allows for easy separation of the desired sulfide from its oxidized byproducts.
Q4: Besides column chromatography, what other purification techniques are viable?
While column chromatography is the most common method, other techniques can be effective depending on the derivative's properties:
-
Recrystallization: If your target compound is a solid and has moderate to high purity (>90%) after initial workup, recrystallization is an excellent and scalable method for achieving high purity. The choice of solvent is critical and must be determined empirically.
-
Preparative HPLC: For very difficult separations of compounds with similar polarities or for achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase columns can be used.
-
Simple Filtration/Washing: In some syntheses where the product precipitates from the reaction mixture as a clean solid, simple filtration followed by washing with a suitable solvent (like diethyl ether) can be sufficient to remove soluble impurities.[2]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification technique for your this compound derivative.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound derivatives, particularly with column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Spots | 1. Inappropriate Solvent System: The chosen eluent does not have the correct selectivity for the compounds. 2. Column Overload: Too much crude material was loaded onto the column.[4] 3. Poor Column Packing: Channeling in the silica bed is leading to a non-uniform flow. | 1. Optimize Eluent: Re-screen solvent systems with TLC. Try a different solvent combination (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity. A shallow gradient elution can also improve separation. 2. Reduce Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass. 3. Repack Column: Ensure the silica gel is packed as a uniform, homogenous slurry and that the top of the bed is flat and undisturbed after sample loading. |
| Low Yield / Product Loss | 1. Compound Decomposition: The target molecule is unstable on silica gel (see FAQ Q2). 2. Irreversible Adsorption: The compound is highly polar and is sticking irreversibly to the silica. 3. Product Eluted Too Slowly: The Rƒ is too low, leading to very broad bands and excessive solvent usage. | 1. Deactivate Silica: Use silica treated with triethylamine or switch to a less acidic stationary phase like neutral alumina. 2. Increase Eluent Polarity: After eluting less polar impurities, flush the column with a very polar solvent (e.g., 5-10% Methanol in DCM) to recover strongly adsorbed compounds. 3. Adjust Solvent System: The ideal Rƒ on TLC for the target compound should be ~0.3-0.4. If it is lower, increase the polarity of your eluent system. |
| Product Elutes with the Solvent Front | 1. Eluent is Too Polar: The solvent system is too strong, causing all compounds to elute together immediately. | 1. Reduce Eluent Polarity: Significantly decrease the percentage of the polar solvent in your eluent system. Start with pure non-polar solvent (e.g., Hexane) and gradually increase the polarity. |
| Streaking or Tailing on TLC/Column | 1. Acidic/Basic Functional Groups: The compound contains acidic or basic sites that interact strongly with the silica. 2. Coordination with Sulfur: The lone pairs on the sulfur atom can interact with active sites on the silica gel.[5] 3. Concentration Effects: The sample spot on the TLC plate is too concentrated. | 1. Add a Modifier: For basic compounds, add ~1% triethylamine to the eluent. For acidic compounds, add ~1% acetic acid. 2. Use Deactivated Silica: This minimizes the number of active sites available for interaction. 3. Dilute Sample: Ensure the sample solution used for spotting the TLC plate is sufficiently dilute. |
Troubleshooting Workflow: Low Yield After Column Chromatography
Caption: Troubleshooting flowchart for low product yield.
Detailed Protocol: Flash Column Chromatography
This protocol provides a generalized procedure for purifying 100 mg of a hypothetical this compound derivative of intermediate polarity.
1. Preparation of the Eluent and TLC Analysis: a. Prepare a stock solution of 30% Ethyl Acetate (EtOAc) in Hexane. b. Perform TLC analysis to determine the Rƒ of the target compound. Adjust the EtOAc/Hexane ratio until the Rƒ is ~0.35. This will be your primary eluent. c. Prepare a second, more polar eluent (e.g., 60% EtOAc/Hexane) to be used for flushing the column.
2. Column Packing: a. Select a glass column of appropriate size (e.g., 2 cm diameter for 100 mg of crude material on ~10 g of silica). b. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. c. Prepare a slurry of silica gel (e.g., 10 g, 230-400 mesh) in the primary eluent. d. Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the bed evenly without letting it run dry. e. Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude material (100 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~200-300 mg of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. b. Carefully add this powder to the top of the packed column. c. Wet Loading: Dissolve the crude material in the absolute minimum volume of the primary eluent and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if not done carefully.
4. Elution and Fraction Collection: a. Carefully add the primary eluent to the column. b. Apply gentle, steady air pressure to begin eluting the compounds. Maintain a consistent flow rate. c. Collect fractions in an array of test tubes. The size of the fractions depends on the column size (e.g., 5-10 mL fractions). d. As the elution progresses, monitor the collected fractions by TLC to track the emergence of your product.
5. Product Isolation: a. Once the target compound has fully eluted, you can increase the eluent polarity (switch to the 60% EtOAc mixture) to quickly elute any remaining, more polar impurities. b. Combine the pure fractions (as determined by TLC) in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified product. d. Place the product under high vacuum to remove residual solvent. Obtain a final mass and calculate the yield. Confirm purity using NMR, LCMS, or another appropriate analytical technique.
References
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Salehpour, M., Azizian, J., & Kefayati, H. (2017). Clean synthesis of novel spiro[indene-2, 2’-[2][6][7]-oxathiazine]-1, 3-diones in water. Moroccan Journal of Chemistry, 5(1), 1-6. [Link: Available through academic search engines, specific direct link not stable]
- Barber, C. G., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2018(4), M1017. [URL: https://www.mdpi.com/1422-8599/2018/4/M1017]
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/191/424/t401012-troubleshooting-purif.pdf]
- Vaskevych, R. I., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Angewandte Chemie International Edition, 60(38), 20756-20774. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457002/]
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro[2.5]octane derivatives and analogs. [URL: https://patents.google.
- Noble, A., & Anderson, J. C. (2013). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 49(78), 8758-8760. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc44941k]
- Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [URL: https://pubmed.ncbi.nlm.nih.gov/18465828/]
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. [URL: https://pubmed.ncbi.nlm.nih.gov/5961132/]
- Riyanto, S., & Ramli, M. (2021). Ion Chromatographic Analysis of Sulfur Species (S2−, SO32−, and S2O32−) in Natural Geothermal Water Samples. Indonesian Journal of Chemistry, 21(1), 183-190. [URL: https://jurnal.ugm.ac.id/ijc/article/view/58373]
- Tong, H. Y., et al. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. [URL: https://pubmed.ncbi.nlm.nih.gov/11304642/]
- Metrohm AG. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. [URL: https://www.chromatographyonline.
- Guidechem. (n.d.). This compound, 6,6-dioxide CAS NO.62826-67-9. [URL: https://www.guidechem.com/products/62826-67-9.html]
- Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. [URL: https://www.creative-biolabs.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. [URL: https://goldbio.
- GE Healthcare. (n.d.). Protein purification troubleshooting guide. [URL: https://cdn.cytivalifesciences.com/api/public/content/digi-13375-pdf]
- Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena508625907]
- AChemBlock. (n.d.). This compound 6,6-dioxide. [URL: https://www.achemblock.com/products/Q57889.html]
- PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10931397]
- de Oliveira, D. N., et al. (2024). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 16(1), 59-67. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ay/d3ay01389e]
- Smolecule. (n.d.). 6-Oxa-1-thiaspiro[2.5]octane. [URL: https://www.smolecule.com/cas-86847-94-1-6-oxa-1-thiaspiro-2-5-octane.html]
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. [URL: https://www.thermofisher.
- Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.185-73-9. [URL: https://www.jiuzhouchem.com/sale-13426149-1-oxa-6-thiaspiro-2-5-octane-cas-no-185-73-9.html]
- Benchchem. (n.d.). This compound. [URL: https://www.benchchem.com/product/b1011919]
- Chemsrc. (n.d.). This compound CAS#:185-73-9. [URL: https://www.chemsrc.com/en/cas/185-73-9_213197.html]
- Pihlaja, K., et al. (1993). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 31(7), 613-620. [URL: https://pubmed.ncbi.nlm.nih.gov/8361280/]
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Technical Support Center: Navigating the Chemistry of 1-Oxa-6-thiaspiro[2.5]octane
Introduction: 1-Oxa-6-thiaspiro[2.5]octane is a unique heterocyclic compound featuring a strained epoxide ring fused to a sulfur-containing cyclohexane analog. Its distinct structure makes it a valuable building block in organic synthesis and medicinal chemistry, particularly for developing novel therapeutic agents.[1] However, the inherent reactivity of both the epoxide and the thioether moieties presents specific challenges during experimental work. This guide provides troubleshooting advice and mechanistic insights to help researchers anticipate and mitigate common side reactions and byproducts.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound.
Question 1: My reaction with a nucleophile is resulting in a complex product mixture and low yield of the desired adduct. What are the likely side reactions?
Answer: This is a frequent challenge stemming from the dual reactivity of the molecule. The primary issues are typically uncontrolled epoxide ring-opening and lack of regioselectivity.
-
Causality: The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack. This reaction can be catalyzed by both acid and base, which may be present as reagents or impurities.
-
Under Acidic/Protogenic Conditions: The epoxide oxygen can be protonated, making the carbons more electrophilic and highly susceptible to attack. Even trace amounts of acid or protic solvents (like water or alcohols) can initiate this process, leading to the formation of diols or other solvolysis byproducts.
-
With Strong Nucleophiles/Bases: Strong nucleophiles can directly attack the epoxide. Depending on the conditions, this can lead to two different regioisomers, complicating purification. The reaction proceeds via an S_N2-like mechanism, resulting in an anti-addition of the nucleophile and the resulting hydroxyl group.[2]
-
Lewis Acid Catalysis: The use of certain Lewis acids to promote reactions can also lead to rearrangements and the formation of derivatives.[1]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Dry all reagents thoroughly.
-
Control Stoichiometry: Add the nucleophile slowly and in a controlled stoichiometric amount to prevent excess nucleophile from acting as a base and promoting side reactions.
-
Temperature Management: Run the reaction at the lowest feasible temperature (e.g., starting at 0 °C or -78 °C) to control the reaction rate and improve selectivity.
-
pH Control: If possible, use non-protic solvents and buffered conditions to avoid unwanted acid or base catalysis.
-
Question 2: I'm observing unexpected byproducts with molecular weights corresponding to M+16 and M+32 in my mass spectrometry data. What are these species?
Answer: These signals are hallmark indicators of sulfur oxidation. The thioether in the six-membered ring is readily oxidized.
-
Causality: Thioethers (sulfides) can be easily oxidized, first to a sulfoxide (M+16) and then to a sulfone (M+32).[1]
-
Atmospheric Oxygen: Prolonged reaction times or workups exposed to air can cause slow oxidation, especially in the presence of light or metal catalysts.
-
Peroxide Impurities: Solvents like THF and diethyl ether can form explosive peroxides over time. These peroxides are potent oxidizing agents that will readily react with the thioether.
-
Oxidizing Reagents: Ensure none of your reagents have oxidizing properties unless the oxidation is the intended transformation. Common oxidizing agents include hydrogen peroxide and peracids.[1]
-
-
Troubleshooting Steps:
-
Use Peroxide-Free Solvents: Always test solvents like THF and ether for peroxides before use or distill them from a suitable drying/reducing agent (e.g., sodium/benzophenone).
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvent by sparging with nitrogen or argon can be beneficial.
-
Question 3: My starting material appears to be unstable and forms a viscous or solid insoluble material over the course of the reaction. What is causing this?
Answer: This suggests polymerization. The high reactivity of the epoxide ring makes it susceptible to polymerization, especially under conditions that favor repeated ring-opening.
-
Causality:
-
Acid-Catalyzed Polymerization: A trace amount of acid can protonate the epoxide, which is then opened by another molecule of the spirocycle acting as a nucleophile. This process can repeat, leading to a polyether chain.
-
High Concentrations: Running reactions at very high concentrations can increase the likelihood of intermolecular reactions leading to polymerization.
-
-
Troubleshooting Steps:
-
Strictly Exclude Acid: Ensure all reagents and solvents are free from acidic impurities. If necessary, add a non-nucleophilic base (like proton sponge) to scavenge trace acid.
-
Work at Higher Dilution: Lowering the concentration of the substrate can disfavor intermolecular polymerization reactions.
-
Control Temperature: Polymerization is often exothermic. Maintaining low temperatures can help prevent a runaway reaction.
-
Part 2: Mechanistic Pathways & Visualizations
Understanding the competing reaction pathways is crucial for designing successful experiments.
Competing Pathways: Nucleophilic Addition vs. Side Reactions
The primary challenge in this compound chemistry is directing a nucleophile to the desired reaction pathway while avoiding the common pitfalls of ring-opening by contaminants or oxidation.
Caption: Logical flow of desired reaction vs. common side reactions.
Mechanism: Oxidation of the Thioether Moiety
The sulfur atom is a key site for an often-unwanted side reaction: oxidation. This occurs in two successive steps.
Caption: Stepwise oxidation pathway of the thioether to sulfoxide and sulfone.
Part 3: Practical Guidance & Protocols
Table of Common Byproducts
This table summarizes the most common byproducts, their origin, and key analytical features for identification.
| Byproduct Name/Class | Molecular Weight Change | Probable Cause | Key Analytical Signature (¹H NMR / MS) |
| Ring-Opened Diol | +18 (H₂O) | Reaction with trace water under acidic or basic conditions. | ¹H NMR: Appearance of two new broad -OH peaks. MS: M+18 peak. |
| Sulfoxide | +16 (O) | Air oxidation; peroxide impurities in solvents. | MS: Prominent M+16 peak. |
| Sulfone | +32 (O₂) | Over-oxidation from potent oxidizing agents or prolonged exposure. | MS: Prominent M+32 peak.[3][4] |
| Polymer | n * (MW of monomer) | Uncontrolled acid/base catalysis; high concentration. | ¹H NMR: Broad, unresolved peaks. Physical: Insoluble oil or solid. |
Protocol: Controlled Nucleophilic Amination
This protocol provides a representative workflow for reacting this compound with a primary amine, with built-in steps to minimize the side reactions discussed above.
Objective: To synthesize the corresponding amino alcohol adduct with high yield and purity.
Materials:
-
This compound
-
Benzylamine (as the nucleophile)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Solvent and Glassware Preparation (Crucial for preventing side reactions):
-
All glassware (round-bottom flask, dropping funnel, magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Causality: This removes adsorbed water, which can act as a competing nucleophile causing diol formation.
-
-
Reaction Setup:
-
Assemble the glassware and purge the entire system with dry Argon or Nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: This creates an inert atmosphere, preventing oxidation of the sensitive thioether by atmospheric oxygen.[1]
-
-
Reagent Addition:
-
In the reaction flask, dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Low temperature helps to control the exothermicity of the epoxide ring-opening and improves selectivity by slowing down potential side reactions.
-
In the dropping funnel, prepare a solution of 1.05 equivalents of benzylamine in anhydrous THF.
-
Add the benzylamine solution dropwise to the stirred spirocycle solution over 30 minutes.
-
Causality: Slow, controlled addition prevents localized high concentrations of the nucleophile/base and helps maintain temperature control. A slight excess of the amine ensures the full consumption of the limiting reagent.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: Quenching with a mild acidic source like NH₄Cl neutralizes the basic amine without introducing a strong acid that could cause degradation.
-
-
Purification:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired amino alcohol adduct.
-
References
-
PubChem. (n.d.). 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Yields for 1-Oxa-6-thiaspiro[2.5]octane Modifications
Welcome to the technical support center for the synthesis and modification of 1-Oxa-6-thiaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. As a versatile spirocyclic heterocyclic compound, this compound serves as a valuable building block in advanced organic synthesis and medicinal chemistry.[1] Its unique three-dimensional framework, incorporating both an epoxide and a thioether moiety, offers a rich landscape for chemical exploration.
This document provides a structured approach to troubleshooting, focusing on the causality behind experimental choices to empower you to optimize your reaction yields and purity.
Section 1: Synthesis of this compound via Corey-Chaykovsky Reaction
The most common and effective method for the synthesis of this compound is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone.[2][3][4] In this case, the precursor is tetrahydro-4H-thiopyran-4-one.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (General Guidance)
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfonium iodide in anhydrous dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) and a homogenous solution of the ylide is formed.
-
Reaction with Ketone: Cool the ylide solution in an ice bath. Slowly add a solution of tetrahydro-4H-thiopyran-4-one in anhydrous DMSO dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Workup: Quench the reaction by carefully adding cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Synthesis and Yield Optimization
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Incomplete Ylide Formation: Moisture in the reaction flask can quench the strong base. The base may not be strong enough or fully dissolved. | 1. Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. The sulfur ylide is highly reactive and sensitive to moisture.[2][3] |
| 2. Poor Quality Reagents: The trimethylsulfonium salt may have degraded, or the base may be old or improperly stored. | 2. Use Fresh Reagents: Utilize freshly opened or properly stored trimethylsulfonium iodide and base. Consider titrating the base to determine its exact molarity. | |
| 3. Low Reaction Temperature: While the addition of the ketone is often done at low temperatures to control the reaction rate, the reaction may be sluggish if the temperature is too low. | 3. Optimize Reaction Temperature: After the initial addition, allow the reaction to warm to room temperature and stir for a sufficient duration. Gentle heating might be necessary in some cases, but this should be approached with caution to avoid side reactions. | |
| Presence of Unreacted Starting Material | 1. Insufficient Ylide: The stoichiometry of the ylide to the ketone may be inadequate. | 1. Adjust Stoichiometry: Increase the molar equivalents of the trimethylsulfonium salt and the base relative to the ketone. A 1.5 to 2.0 excess of the ylide is often employed. |
| 2. Short Reaction Time: The reaction may not have reached completion. | 2. Increase Reaction Time: Continue to monitor the reaction by TLC for an extended period. | |
| Formation of a White Precipitate (Insoluble Sulfonium Salt) | 1. Poor Solubility of Sulfonium Salt: The trimethylsulfonium iodide may not be fully dissolved in the solvent. | 1. Ensure Complete Dissolution: Use a sufficient volume of anhydrous DMSO and ensure the salt is fully dissolved before adding the base. Gentle warming can aid dissolution, but the solution should be cooled before adding the base. |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The polarity of the product may be similar to that of the starting material or byproducts. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| 2. Presence of DMSO: Residual DMSO from the reaction can complicate purification. | 2. Thorough Workup: Ensure a thorough aqueous workup to remove as much DMSO as possible before chromatography. |
Section 2: Modifications of this compound
The unique structure of this compound allows for a variety of modifications, primarily through ring-opening of the epoxide and oxidation of the thioether.
Modification Workflow
Sources
Technical Support Center: Managing Regioselectivity in the Ring-Opening of 1-Oxa-6-thiaspiro[2.5]octane
Welcome to the technical support center for the regioselective ring-opening of 1-Oxa-6-thiaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile spirocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes with high fidelity.
The unique structure of this compound, featuring a strained oxirane ring adjacent to a tetrahydrothiopyran core, presents a fascinating challenge in synthetic chemistry. The key to unlocking its potential lies in precise control over the regioselectivity of the epoxide ring-opening. This guide will equip you with the foundational knowledge and practical insights to master this transformation.
Core Principles: The Duality of Ring-Opening Mechanisms
The regioselectivity of the ring-opening of the epoxide in this compound is dictated by the reaction conditions, which determine the dominant mechanistic pathway. Understanding these pathways is the first step toward predictable and successful synthesis. The two primary mechanisms are the SN2 pathway, which is favored under basic or neutral conditions, and an SN1-like pathway, which predominates under acidic conditions.[1][2]
The nucleophile can attack one of two electrophilic carbons: the less substituted methylene carbon (C2) of the oxirane ring or the more substituted spiro-carbon (C5).
Caption: Two possible products of the ring-opening reaction.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the ring-opening of this compound?
A1: The site of nucleophilic attack is primarily determined by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.[1]
-
Under Basic or Neutral Conditions (SN2 Pathway): With a strong, anionic nucleophile (e.g., RO⁻, RS⁻, N₃⁻), the reaction proceeds via an SN2 mechanism. This pathway is highly sensitive to steric hindrance.[3] Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide, which in this case is the methylene carbon (C2).[2][4]
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[4] This is followed by the nucleophilic attack. The transition state has significant carbocationic character. The positive charge is better stabilized on the more substituted carbon (the spiro-carbon, C5). Therefore, even weak nucleophiles will preferentially attack the more substituted carbon under acidic conditions.[2][5]
Q2: My reaction is yielding a mixture of regioisomers. What are the common causes and how can I improve selectivity?
A2: A lack of regioselectivity is a common issue and can often be traced back to several factors:
-
Ambiguous Reaction Conditions: If the reaction medium is not distinctly acidic or basic (i.e., near neutral pH), both SN1 and SN2 pathways can compete, leading to a mixture of products. Ensure your conditions are definitively one or the other.
-
Nucleophile Choice: A moderately strong nucleophile in the presence of a weak acid can also lead to mixed pathways.
-
Temperature Effects: Higher reaction temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.
-
Catalyst Choice: In Lewis acid-catalyzed reactions, the "hardness" or "softness" of the acid and nucleophile can influence the outcome. For instance, some Lewis acids may coordinate strongly, promoting an SN1-like pathway, while others may only weakly activate the epoxide, allowing SN2 characteristics to dominate.
Troubleshooting Steps:
-
Verify pH: Ensure your reaction is either strongly basic (e.g., using NaH to deprotonate a protic nucleophile) or strongly acidic (e.g., using a catalytic amount of a strong acid like H₂SO₄ or TsOH).
-
Re-evaluate Your Nucleophile: For SN2 reactions, use a strong, anionic nucleophile. For SN1 reactions, a weaker, neutral nucleophile in a protic solvent (like an alcohol) is often sufficient.
-
Optimize Temperature: Try running the reaction at a lower temperature to favor the pathway with the lower activation energy, which is typically the more selective route.
Q3: How do I design an experiment to favor nucleophilic attack at the less substituted carbon (C2)?
A3: To favor attack at the C2 position, you must establish conditions that promote an SN2 mechanism. This involves using a strong, typically anionic, nucleophile in an aprotic solvent to maximize its nucleophilicity.
Core Strategy:
-
Mechanism: SN2
-
Nucleophile: Strong and anionic (e.g., Sodium thiophenoxide, Sodium azide, Lithium aluminum hydride).
-
Solvent: Aprotic (e.g., THF, DMF, DMSO) to avoid solvating and deactivating the nucleophile.
-
Temperature: Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
See Protocol 1 for a detailed experimental procedure.
Q4: How can I promote the ring-opening to occur at the more substituted spiro-carbon (C5)?
A4: Attack at the more substituted C5 carbon requires an SN1-like mechanism. This is achieved under acidic conditions where the epoxide oxygen is protonated, and the subsequent nucleophilic attack occurs at the carbon best able to stabilize the developing positive charge.
Core Strategy:
-
Mechanism: SN1-like
-
Catalyst: A strong Brønsted acid (e.g., H₂SO₄, TsOH) or a suitable Lewis acid.
-
Nucleophile: Can be weak and neutral (e.g., H₂O, ROH, RSH). The solvent itself can often act as the nucleophile (solvolysis).[6]
-
Solvent: Protic solvents (e.g., methanol, ethanol, water) are often used and can participate in the reaction.
See Protocol 2 for a detailed experimental procedure.
Q5: What is the role of the sulfur atom in the tetrahydrothiopyran ring in influencing the reaction?
A5: The sulfur atom at the 6-position is not just a passive spectator. It can exert electronic effects that influence the reactivity of the epoxide. The sulfur atom's lone pairs can potentially participate in neighboring group effects, although in this spirocyclic system, such an interaction is less likely to directly influence the epoxide ring-opening compared to a more flexible acyclic system. More importantly, the electron-withdrawing nature of the sulfur atom (or its oxidized forms like sulfoxide or sulfone) can influence the electronic properties of the adjacent spiro-carbon (C5). For instance, oxidation of the sulfur to a sulfone would make the C5 position more electron-deficient, potentially influencing its susceptibility to nucleophilic attack.[7]
Q6: Can Lewis acids be used to control regioselectivity, and how do they compare to Brønsted acids?
A6: Yes, Lewis acids are powerful tools for catalyzing epoxide ring-opening and can offer different or enhanced selectivity compared to Brønsted acids.[8][9] A Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack, similar to protonation.
The regiochemical outcome can depend on the specific Lewis acid used. For example, some studies on related spiro-epoxides have shown that certain Lewis acids can strongly favor attack at the more substituted carbon.[8] A notable example for this compound is the use of lithium iodide, where the lithium ion acts as the Lewis acid and the iodide as the nucleophile, leading to a rearrangement product.[10] This highlights that the choice of Lewis acid and the associated counter-ion can lead to unique reactivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Insufficiently activated epoxide (acidic conditions).2. Nucleophile is too weak or sterically hindered.3. Reaction temperature is too low. | 1. Use a stronger acid catalyst or a more effective Lewis acid.2. Switch to a stronger, less hindered nucleophile.3. Gradually increase the reaction temperature and monitor by TLC. |
| Mixture of Regioisomers | 1. Reaction conditions are not sufficiently acidic or basic.2. The nucleophile and conditions are mismatched (e.g., a weak nucleophile without strong acid catalysis). | 1. For SN2, ensure a strong base is used to generate the nucleophile. For SN1, ensure a catalytic amount of a strong acid is present.2. Review the core principles and select a nucleophile/catalyst combination that strongly favors one pathway. |
| Formation of Byproducts (e.g., Diol) | 1. Presence of trace water in the reaction, especially under acidic conditions. | 1. Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Polymerization | 1. Using too much catalyst (especially strong Lewis acids).2. High reaction temperature. | 1. Reduce the catalyst loading to 1-5 mol%.2. Maintain a lower reaction temperature. |
Experimental Protocols & Workflows
Selecting the Right Pathway
Caption: Workflow for selecting the appropriate reaction conditions.
Protocol 1: Regioselective Opening at C2 (SN2 Conditions)
Objective: To achieve nucleophilic attack at the less substituted methylene carbon (C2). This protocol uses sodium thiophenoxide as an example.
Materials:
-
This compound
-
Thiophenol (PhSH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF.
-
Nucleophile Generation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the THF. While stirring, add thiophenol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenoxide salt.
-
Reaction: To the stirring suspension of the nucleophile, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired β-hydroxy sulfide.
Protocol 2: Regioselective Opening at C5 (SN1-like Conditions)
Objective: To achieve nucleophilic attack at the more substituted spiro-carbon (C5). This protocol uses methanol as the nucleophile in an acid-catalyzed solvolysis reaction.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 equivalent) in anhydrous methanol.
-
Catalysis: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops, or ~1 mol%) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Dilute the remaining aqueous residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired β-alkoxy alcohol.
Summary of Regioselective Outcomes
| Reaction Condition | Nucleophile Type | Mechanism | Site of Attack | Expected Major Product |
| Basic / Neutral | Strong, Anionic (e.g., RS⁻, N₃⁻, OR⁻) | SN2 | C2 (Less substituted) | Trans-diaxial opening product |
| Acidic | Weak, Neutral (e.g., H₂O, ROH) | SN1-like | C5 (More substituted) | Trans-diaxial opening product |
| Lewis Acid-Catalyzed | Varies (e.g., I⁻, R₂Al) | SN1-like or SN2 | Typically C5 | Depends on Lewis acid and nucleophile |
References
-
Ahmad, S., Zahoor, A. F., Naqvi, S. A. R., & Akash, M. (2018). Recent trends in ring opening of epoxides with sulfur nucleophiles. Molecular Diversity, 22(1), 191–205. [Link]
-
PubMed. (2018). Recent trends in ring opening of epoxides with sulfur nucleophiles. National Library of Medicine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Retrieved from [Link]
-
Hajra, S., et al. (2019). Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane. Organic & Biomolecular Chemistry, 17(33), 7747–7759. [Link]
-
Jiang, B., & Tu, Y.-Q. (2013). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. Topics in Heterocyclic Chemistry. Retrieved from [Link]
-
YouTube. (2020). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). Retrieved from [Link]
-
Meloni, G., et al. (2007). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society, 129(30), 9390–9395. [Link]
-
Kiricsi, I., et al. (2000). Cyclodimerisation and cyclotrimerisation during the ring-opening reactions of ethylene sulfide (thiirane) over acidic molecular sieves and alumina. Applied Catalysis A: General, 203(1), L1-L4. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
YouTube. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
-
Hamlin, T. A., & Bickelhaupt, F. M. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]
-
ResearchGate. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic conditions. Retrieved from [Link]
-
Hofer, W., et al. (2021). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives with Improved Physicochemical Properties. Angewandte Chemie International Edition, 60(15), 8233-8239. [Link]
-
ChemistryViews. (2022). Organocatalytic Synthesis of Thiiranes from Alkenes. Retrieved from [Link]
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- 7. This compound 6,6-dioxide 97% | CAS: 62826-67-9 | AChemBlock [achemblock.com]
- 8. Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
improving the stability of 1-Oxa-6-thiaspiro[2.5]octane intermediates
Technical Support Center: 1-Oxa-6-thiaspiro[2.5]octane Intermediates
Welcome to the dedicated technical support guide for researchers working with this compound and its derivatives. These spirocyclic epoxides are potent intermediates in modern synthetic chemistry, particularly in the development of novel therapeutics. However, their utility is matched by their inherent reactivity and potential for instability.[1][2][3][4][5]
This guide is structured from the perspective of a seasoned application scientist to move beyond simple protocols. We will first explore the fundamental chemical principles governing the stability of these intermediates, then translate that understanding into actionable troubleshooting strategies and robust experimental designs.
Section 1: Understanding the Instability: Key Degradation Pathways
The stability of a this compound intermediate is primarily dictated by the high ring strain of the epoxide (oxirane) ring.[6] This strain makes the epoxide susceptible to ring-opening reactions under conditions that might be considered mild for other functional groups.[7] Understanding these pathways is the first step toward preventing them.
Acid-Catalyzed Ring Opening
This is the most common degradation pathway. Trace amounts of acid can protonate the epoxide oxygen, creating a highly activated intermediate that is readily attacked by even weak nucleophiles (like water or alcohols).[6][7][8][9]
-
Mechanism: The reaction proceeds via an SN2-like mechanism, often with significant SN1 character, especially if one of the epoxide carbons is tertiary.[7][8] Nucleophilic attack occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.[6][7][8]
-
Common Culprits:
Nucleophilic Attack (Basic or Neutral Conditions)
While less common than acid-catalyzed opening, strong nucleophiles can directly attack one of the epoxide carbons in an SN2 reaction.[7][8]
-
Mechanism: This is a typical SN2 reaction where the nucleophile attacks the sterically less hindered carbon of the epoxide.[7]
-
Common Culprits:
Sulfur Oxidation
The thioether within the six-membered ring is susceptible to oxidation, which can alter the electronic properties and steric environment of the molecule, potentially affecting subsequent reactions.
-
Mechanism: Oxidation to the corresponding sulfoxide or sulfone.
-
Common Culprits:
-
Certain epoxidation reagents if not used stoichiometrically (e.g., excess m-CPBA).
-
Prolonged exposure to air/oxygen, especially in the presence of light or metal catalysts.
-
Peroxides formed in aged ether solvents (e.g., THF, diethyl ether).
-
Below is a diagram illustrating the primary modes of decomposition.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Reaction intermediate - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 1-Oxa-6-thiaspiro[2.5]octane
Welcome to the technical support guide for the synthesis of 1-Oxa-6-thiaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively.
The synthesis of this compound is a fascinating and highly useful transformation, primarily achieved via the Johnson-Corey-Chaykovsky reaction.[1][2] This reaction involves the addition of a sulfur ylide to the precursor ketone, tetrahydrothiopyran-4-one, to generate the desired spiro-epoxide.[3][4] This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during this two-stage synthetic sequence.
General Workflow Overview
The overall synthetic strategy is straightforward but requires careful execution at each step. The process begins with the synthesis of the key ketone intermediate, followed by the critical spiro-epoxidation step.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
General & Strategic Questions
Question 1: My overall yield for the this compound synthesis is very low. Where should I start troubleshooting?
Answer: A low overall yield can originate from either the precursor synthesis or the final epoxidation step. A systematic approach is crucial. First, verify the purity and yield of your intermediate, tetrahydrothiopyran-4-one. If the precursor is low quality, the subsequent step is destined to fail. If the ketone is pure and obtained in good yield, the problem lies within the Corey-Chaykovsky reaction. This troubleshooting workflow can guide your investigation.
Caption: Troubleshooting decision tree for low yield of this compound.
Stage 1: Tetrahydrothiopyran-4-one Synthesis
Question 2: I'm having trouble with the synthesis of the tetrahydrothiopyran-4-one precursor. My yield is poor and the product is difficult to purify. What can I do?
Answer: This is a common issue often related to the execution of the Dieckmann condensation and subsequent hydrolysis/decarboxylation.[5][6]
-
Causality - Dieckmann Condensation: This is an intramolecular cyclization of dimethyl 3,3'-thiodipropanoate using a strong base like sodium hydride (NaH).[5] The reaction is an equilibrium. Incomplete reaction can occur if the base is not reactive enough (old or improperly stored NaH) or if the reaction is not driven to completion. The product is a β-keto ester.
-
Causality - Hydrolysis & Decarboxylation: The β-keto ester intermediate is then heated with acid (e.g., aqueous HCl or H₂SO₄) to hydrolyze the ester and induce decarboxylation to form the final ketone. Insufficient heating or acid concentration can lead to incomplete decarboxylation, leaving the β-keto acid or ester as a major impurity.
Troubleshooting Steps:
-
Verify NaH Activity: Use fresh, high-quality NaH (60% dispersion in mineral oil). Before adding your substrate, you can test a small aliquot of the NaH slurry with a proton source like isopropanol in a separate flask to visually confirm hydrogen evolution.
-
Ensure Anhydrous Conditions: The Dieckmann condensation requires strictly anhydrous conditions. Flame-dry your glassware and use anhydrous THF as the solvent. Any moisture will quench the NaH.
-
Drive the Reaction to Completion: The reaction is often run at reflux in THF.[5] Ensure you are reaching the appropriate temperature and allow sufficient reaction time (monitor by TLC).
-
Optimize Decarboxylation: After hydrolysis, ensure you heat the acidic mixture sufficiently (e.g., reflux) to drive off CO₂ and complete the decarboxylation. The disappearance of gas evolution is a good indicator.
-
Purification: The mineral oil from the NaH dispersion can complicate purification. After the reaction, a careful aqueous workup followed by distillation or column chromatography is recommended to obtain the pure ketone.
Stage 2: Corey-Chaykovsky Reaction
Question 3: My Corey-Chaykovsky reaction is not proceeding. TLC analysis shows only my starting ketone, even after several hours.
Answer: This classic symptom points almost exclusively to a failure in generating the active sulfur ylide, dimethylsulfonium methylide ((CH₃)₂SCH₂).[3][7][8] This ylide is highly reactive and is generated in situ by deprotonating a sulfonium salt (typically trimethylsulfonium iodide) with a strong, non-nucleophilic base.[3]
-
Causality: The ylide is a potent carbon nucleophile. Its formation is the critical first step. If the base is weak or has been passivated, or if there are proton sources (like water) present, the ylide will not form, and no reaction will occur.[8] The choice of solvent is also critical; a polar aprotic solvent like DMSO or THF is required to solvate the intermediates.[7]
Troubleshooting Steps & Key Parameters:
-
Reagent Quality is Paramount:
-
Base (NaH): As in Stage 1, use fresh NaH. The surface of old NaH can become passivated with sodium hydroxide/carbonate.
-
Trimethylsulfonium Iodide: This salt can be hygroscopic. Ensure it is dry. If it appears clumpy or discolored, it may be compromised.
-
Solvents (DMSO/THF): Use anhydrous grade solvents. DMSO must be distilled from CaH₂ and stored over molecular sieves. THF should be freshly distilled from sodium/benzophenone. Moisture is the primary enemy of this reaction.
-
-
Optimize Ylide Generation:
-
The reaction is typically performed by first preparing the ylide. Add NaH to the anhydrous solvent (e.g., DMSO).
-
Slowly add the trimethylsulfonium iodide. You should observe the evolution of hydrogen gas as the sulfonium salt is deprotonated. This is a visual confirmation that the base is active and the ylide is forming.
-
Allow this mixture to stir at room temperature for a period (e.g., 30-60 minutes) to ensure complete ylide formation before adding the ketone.
-
-
Control Temperature: After ylide formation, the addition of the ketone should be done carefully. While the reaction often proceeds well at room temperature, some protocols call for cooling the ylide solution (e.g., to 0 °C) before adding the ketone to control the reaction rate and minimize potential side reactions.
| Parameter | Recommended Condition | Rationale & Expertise |
| Base | Sodium Hydride (NaH), 60% disp. | Strong, non-nucleophilic base. Cost-effective and reliable if fresh.[3] |
| Ylide Precursor | Trimethylsulfonium Iodide | Commercially available and commonly used. Ensure it is dry. |
| Solvent | Anhydrous DMSO or THF | DMSO is excellent for solvating the reagents and accelerating the reaction.[7] THF is also effective. |
| Temperature | RT for ylide formation; 0°C to RT for ketone addition | Allows for controlled reaction. Exothermic reactions are possible. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction and quenching the base/ylide. |
Question 4: The reaction works, but it's messy. I see multiple byproducts on my TLC plate. What are they and how can I avoid them?
Answer: A complex reaction mixture suggests side reactions are competing with the desired epoxidation.
-
Causality - Base-Mediated Side Reactions: Tetrahydrothiopyran-4-one has α-protons that can be deprotonated by any excess strong base, potentially leading to aldol-type self-condensation products.
-
Causality - Product Instability: Epoxides can be unstable, especially under acidic conditions.[9][10] If your workup involves a harsh acidic wash while residual nucleophiles or reagents are present, ring-opening of the desired spiro-epoxide can occur.
-
Causality - Ylide Choice: While you should be using a sulfonium ylide for epoxidation, if a sulfoxonium ylide (e.g., from trimethylsulfoxonium iodide) were used by mistake, it could lead to different reactivity patterns, although with a simple ketone the primary product would still be the epoxide.[7][8]
Troubleshooting Steps:
-
Stoichiometry is Key: Use a slight excess (1.1-1.5 equivalents) of the ylide relative to the ketone. Avoid a large excess of base that could promote self-condensation of the ketone.
-
Reverse Addition: Instead of adding the ketone to the ylide solution, consider adding the pre-formed ylide solution slowly to a solution of the ketone. This keeps the ketone concentration high relative to the base at any given moment, favoring the desired bimolecular reaction over base-mediated side reactions.
-
Gentle Workup: Quench the reaction by carefully adding it to ice-water. Avoid strong acids. Use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) if a neutral quench is needed.
-
Purification Strategy: The primary byproduct is dimethyl sulfide, which is volatile but has a strong odor. The other major non-volatile is any unreacted sulfonium salt. Purification is typically achieved by extraction followed by flash column chromatography on silica gel.[11] Use a neutral solvent system (e.g., hexanes/ethyl acetate) and avoid chlorinated solvents that can become acidic.
Detailed Experimental Protocols
Protocol 1: Synthesis of Tetrahydrothiopyran-4-one
This protocol is adapted from established procedures for Dieckmann condensation followed by decarboxylation.[5][6]
-
Setup: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent Addition: Add anhydrous THF via cannula to create a slurry.
-
Substrate Addition: Slowly add a solution of dimethyl 3,3'-thiodipropanoate (1.0 eq) in anhydrous THF to the NaH slurry.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench & Hydrolysis: Cool the reaction to 0 °C and carefully quench with water, followed by the addition of concentrated HCl (e.g., 6M) until the solution is strongly acidic.
-
Decarboxylation: Heat the acidic mixture to reflux for 2-4 hours until CO₂ evolution ceases.
-
Workup: Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude ketone by vacuum distillation or flash column chromatography.
Protocol 2: Corey-Chaykovsky Synthesis of this compound
This protocol is based on the seminal work of Corey and Chaykovsky.[3][8]
-
Setup: Under a nitrogen atmosphere, add sodium hydride (60% dispersion, 1.2 eq) and trimethylsulfonium iodide (1.2 eq) to a flame-dried flask.
-
Solvent Addition: Add anhydrous DMSO via cannula and stir the mixture at room temperature.
-
Ylide Formation: Stir the mixture for 45-60 minutes. You should observe the cessation of hydrogen gas evolution, indicating the formation of the ylide.
-
Substrate Addition: Cool the ylide solution to 0 °C in an ice bath. Add a solution of tetrahydrothiopyran-4-one (1.0 eq) in a small amount of anhydrous DMSO dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Workup: Carefully pour the reaction mixture into a flask containing ice-water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and then brine to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., 9:1 hexanes:ethyl acetate) to yield this compound as a clear oil.
Caption: Mechanism of the Johnson-Corey-Chaykovsky epoxidation step.[8]
References
- Current time information in Le Flore County, US. (n.d.). Google Search.
- An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one from Dimethyl 3,3'-thiodipropanoate. (2025). BenchChem.
-
Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Troubleshooting common issues in spirocyclic compound synthesis. (2025). BenchChem.
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (2009). Journal of the American Chemical Society. Available at: [Link]
-
Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. (2020). Organic Process Research & Development. Available at: [Link]
-
Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. (n.d.). University of Bristol. Available at: [Link]
-
Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. (2009). SciSpace. Available at: [Link]
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (2021). Molecules. Available at: [Link]
-
Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (2019). ResearchGate. Available at: [Link]
- Technical Support Center: Synthesis of Spirocyclic Compounds. (2025). BenchChem.
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2024). RSC Chemical Biology. Available at: [Link]
-
Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved from [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (2014). Accounts of Chemical Research. Available at: [Link]
-
Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. (2002). The Journal of Organic Chemistry. Available at: [Link]
-
Corey-Chaykovsky Reactions. (2021). YouTube. Available at: [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (2019). Chemistry – A European Journal. Available at: [Link]
-
Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. (2012). Angewandte Chemie International Edition. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Expert Opinion on Drug Discovery. Available at: [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Advances. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Advances. Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2012). Organic Letters. Available at: [Link]
-
This compound CAS NO.185-73-9. (n.d.). ZHEJIANG JIUZHOU CHEM CO.,LTD. Retrieved from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved from [Link]
-
1-Oxaspiro[2.5]octane. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
-
Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. (2023). ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Kinetic vs. Thermodynamic Control in 1-Oxa-6-thiaspiro[2.5]octane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-6-thiaspiro[2.5]octane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the nuanced reactivity of this spirocyclic compound, particularly focusing on the principles of kinetic and thermodynamic control in its ring-opening reactions.
I. Understanding the Core Reactivity: The Role of the Thiiranium Ion
The reactivity of this compound is dominated by the behavior of its three-membered thiirane ring. Under acidic conditions or in the presence of electrophiles, the sulfur atom can act as an internal nucleophile, leading to the formation of a highly reactive thiiranium ion intermediate.[1][2] The subsequent nucleophilic attack on this intermediate dictates the final product distribution. The key to controlling the outcome of these reactions lies in understanding and manipulating the factors that favor either the kinetic or the thermodynamic product.
Mechanism Overview: Neighboring Group Participation
The sulfur atom in the thiane ring actively participates in the reaction, a phenomenon known as neighboring group participation (NGP).[3][4][5][6][7] This intramolecular process, where the sulfur's lone pair assists in the departure of a leaving group (or the opening of the epoxide), is significantly faster than a standard intermolecular reaction.[5][7] This participation leads to the formation of a bridged sulfonium ion intermediate, which is then attacked by a nucleophile.[5] The regioselectivity of this second step is the crux of kinetic vs. thermodynamic control.
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Question 1: My reaction is yielding a mixture of regioisomers. How can I improve selectivity for the product with nucleophilic attack at the less substituted carbon?
Answer:
This is a classic case of competing kinetic and thermodynamic pathways. Obtaining the product from attack at the less substituted carbon is typically the goal under kinetic control .
Causality: The kinetic product is the one that is formed fastest, meaning it has the lowest activation energy.[8][9][10] In the context of the thiiranium ion intermediate, the less sterically hindered carbon is more accessible to the incoming nucleophile, leading to a lower energy transition state and faster reaction rate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter for favoring the kinetic product.[11][12][13] At lower temperatures (e.g., 0 °C to -78 °C), the system has enough energy to overcome the lower activation barrier to the kinetic product, but not enough to overcome the higher barrier to the thermodynamic product or for the reaction to be reversible.[11][12][13]
-
Use a Bulky Nucleophile: A sterically demanding nucleophile will preferentially attack the less hindered carbon of the thiiranium ion, further enhancing kinetic selectivity.
-
Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged reaction times, even at low temperatures, can allow for equilibration to the more stable thermodynamic product.[10]
-
Choice of Solvent: A less polar, non-coordinating solvent can help to stabilize the transition state leading to the kinetic product. Protic or highly polar solvents might stabilize the more charge-separated transition state leading to the thermodynamic product.
Experimental Protocol for Kinetic Control:
-
Reactants: this compound, electrophile (e.g., HBF₄), and a sterically hindered nucleophile (e.g., t-BuOH).
-
Solvent: Dichloromethane (DCM) or another aprotic solvent of low polarity.
-
Procedure:
-
Dissolve this compound in DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the electrophile dropwise to the cooled solution.
-
Stir for a short period (e.g., 15-30 minutes) to allow for the formation of the thiiranium ion.
-
Add the nucleophile dropwise and monitor the reaction progress.
-
Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Proceed with standard aqueous workup and purification.
-
Question 2: I am observing the formation of an unexpected rearranged product. What is happening and how can I prevent it?
Answer:
The formation of a rearranged product points towards the reaction proceeding under thermodynamic control , where the most stable product is formed.
Causality: The thermodynamic product is the most stable product, meaning it is at the lowest energy state.[8][9][10] In the case of the thiiranium ion, nucleophilic attack at the more substituted carbon can lead to a more stable product, often due to factors like the formation of a more substituted double bond upon elimination or a more stable ring system. Under conditions where the reaction is reversible, the initially formed kinetic product can revert to the intermediate and then proceed down the pathway to the more stable thermodynamic product.[8][11][12]
Troubleshooting Steps:
-
Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the higher activation barrier for the thermodynamic product and allow the reaction to reach equilibrium.[11][12][13]
-
Use a Less Bulky Nucleophile: A smaller nucleophile is better able to attack the more sterically hindered, yet more electrophilic, carbon of the thiiranium ion.
-
Increase the Reaction Time: Allowing the reaction to stir for a longer period at an elevated temperature will facilitate the equilibration to the more stable thermodynamic product.[10]
-
Solvent Choice: A polar, coordinating solvent can help to stabilize the more charge-separated transition state leading to the thermodynamic product.
Experimental Protocol for Thermodynamic Control:
-
Reactants: this compound, electrophile (e.g., TsOH), and a less hindered nucleophile (e.g., MeOH).
-
Solvent: A higher-boiling polar solvent such as acetonitrile or refluxing methanol.
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the electrophile and the nucleophile.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for an extended period (e.g., several hours to overnight).
-
Monitor the reaction for the disappearance of the kinetic product and the formation of the thermodynamic product.
-
Upon completion, cool the reaction and proceed with workup and purification.
-
Table 1: Summary of Conditions for Kinetic vs. Thermodynamic Control
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low (e.g., -78°C to 0°C) | High (e.g., room temp. to reflux) |
| Reaction Time | Short | Long |
| Nucleophile | Sterically hindered | Less sterically hindered |
| Solvent | Non-polar, aprotic | Polar |
| Product | Forms faster, less stable | Forms slower, more stable |
Question 3: My reaction is sluggish and gives a poor yield, even when targeting the kinetic product. What are some potential issues?
Answer:
A sluggish reaction with low yield can stem from several factors beyond just the kinetic/thermodynamic dichotomy.
Potential Issues and Solutions:
-
Purity of Starting Materials: Ensure your this compound is pure. Impurities can interfere with the reaction. The presence of water can be particularly problematic, as it can act as a competing nucleophile.
-
Activity of the Electrophile: The choice and quality of the electrophile are crucial for efficient thiiranium ion formation. Ensure it is not degraded.
-
Insufficient Activation: The energy provided might not be sufficient even for the kinetic barrier. A slight, controlled increase in temperature might be necessary, but this must be balanced against the risk of favoring the thermodynamic product.
-
Solvent Effects: While non-polar solvents are generally preferred for kinetic control, the reactants may have poor solubility. A co-solvent might be necessary. Experiment with different aprotic solvents of varying polarity.
III. Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control?
A1: Kinetic control refers to a reaction where the product distribution is determined by the relative rates of formation of the products.[9] The product that forms the fastest (the kinetic product) will be the major product.[8] This is typically favored at low temperatures where reactions are irreversible.[11][12] Thermodynamic control, on the other hand, applies to reversible reactions where the product distribution is determined by the relative stabilities of the products.[9][13] The most stable product (the thermodynamic product) will be the major product at equilibrium, which is favored at higher temperatures.[11][12]
Q2: How does the sulfur in this compound influence the reaction pathway?
A2: The sulfur atom plays a crucial role through neighboring group participation (NGP).[3][4][5][6][7] Its lone pair of electrons can attack the electrophilically activated epoxide, forming a bridged thiiranium ion intermediate. This intramolecular step is often much faster than an intermolecular attack by an external nucleophile. The direction of the subsequent ring-opening of this thiiranium ion by a nucleophile is what is subject to kinetic or thermodynamic control.[14]
Q3: Can computational chemistry aid in predicting the outcome of these reactions?
A3: Absolutely. Density functional theory (DFT) calculations can be a powerful tool to model the reaction pathways.[15] By calculating the energies of the transition states and the products, one can predict which pathway (kinetic or thermodynamic) is more favorable under different conditions.[15] These computational studies can provide valuable insights into the reaction mechanism and help in the rational design of experiments.
Q4: Are there any safety concerns when working with this compound and its derivatives?
A4: As with any chemical research, it is imperative to follow standard laboratory safety procedures. While specific toxicity data for this compound may be limited, it is prudent to handle it with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
IV. Visualizing the Pathways
Diagram 1: General Reaction Scheme
Caption: Reaction pathway of this compound.
Diagram 2: Decision Workflow for Product Selectivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jackwestin.com [jackwestin.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1-Oxa-6-thiaspiro[2.5]octane
Welcome to the technical support center for 1-oxa-6-thiaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the solvent-dependent reactivity of this unique spirocyclic compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to this compound
This compound is a bifunctional spirocycle containing a strained epoxide ring and a thietane ring.[1] This architecture presents multiple reactive sites, and the selection of solvent is critical in directing reaction pathways. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, while the thietane can also participate in various transformations. Understanding the interplay between the substrate, reagents, and solvent is paramount for achieving desired chemical outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low Yield or No Reaction in Lewis Acid-Promoted Rearrangement
Symptom: You are attempting the rearrangement of this compound to 2H-tetrahydrothiopyran-4-carboxaldehyde using a Lewis acid, but you observe primarily starting material or decomposition.
Probable Causes & Solutions:
-
Incorrect Lewis Acid/Solvent Combination: The choice of Lewis acid is highly specific. While common Lewis acids like boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or magnesium bromide (MgBr₂) might seem suitable, they have been reported to be ineffective for this transformation, leading to either recovery of starting material or decomposition.[1]
-
Solution: The recommended system is lithium iodide (LiI) in dry tetrahydrofuran (THF) . The iodide ion is believed to act as a soft nucleophile to initiate the epoxide ring-opening, a role that other counter-ions cannot fulfill as effectively.[1]
-
-
Solvent Not Sufficiently Anhydrous: Water can quench the Lewis acid and react with the epoxide, leading to undesired diol formation.
-
Solution: Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or use a high-quality anhydrous grade solvent from a sealed bottle.
-
-
Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.
-
Solution: The reaction with LiI in THF is typically performed at reflux to ensure sufficient energy for the rearrangement. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of a Complex Mixture of Products
Symptom: Instead of a clean, single product, you observe multiple spots on TLC or several peaks in your LC-MS analysis.
Probable Causes & Solutions:
-
Use of a Protic Solvent: Protic solvents (e.g., methanol, ethanol, water) can act as nucleophiles, especially under acidic conditions. This can lead to a mixture of products from solvent addition and the desired rearrangement. Under acidic conditions, the epoxide is protonated, activating it for nucleophilic attack at the more substituted carbon.[2]
-
Solution: For the specific rearrangement to the aldehyde, strictly use a polar aprotic solvent like THF. If you are intentionally using a protic solvent for a solvolysis reaction, be aware that you will likely get products of solvent incorporation.
-
-
Strongly Basic Conditions: The use of strong, non-hindered bases could potentially lead to deprotonation of the carbons adjacent to the sulfur or oxygen, initiating side reactions. Under strongly basic conditions with a potent nucleophile, the SN2-type attack will occur at the less sterically hindered carbon of the epoxide.[3][4]
-
Solution: If base-mediated chemistry is desired, use a hindered, non-nucleophilic base if you wish to avoid ring-opening. If ring-opening is the goal, ensure your nucleophile is compatible and be prepared to isolate the product of attack at the less substituted epoxide carbon.
-
-
Decomposition: The spirocycle may be unstable to the reaction conditions, leading to polymerization or fragmentation.
-
Solution: Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is THF the recommended solvent for the rearrangement to 2H-tetrahydrothiopyran-4-carboxaldehyde?
A1: Tetrahydrofuran (THF) serves a dual role in this reaction. As a polar aprotic solvent, it effectively dissolves the lithium iodide salt while not interfering with the reaction as a nucleophile itself.[5] Furthermore, its ability to coordinate with the lithium ion can help to activate the epoxide ring towards nucleophilic attack by the iodide ion.[1][6]
Q2: What is the expected outcome in a polar protic solvent like methanol under acidic conditions?
A2: In a polar protic solvent like methanol with an acid catalyst (e.g., H₂SO₄), the reaction is expected to proceed via an Sₙ1-like mechanism. The epoxide oxygen will be protonated, creating a good leaving group. The C-O bond to the more substituted carbon (the spirocyclic carbon) will begin to break, developing a partial positive charge that is stabilized by the adjacent oxygen and sulfur atoms. Methanol will then attack this more substituted carbon, leading to the formation of a methoxy-alcohol product after deprotonation.
Q3: What would happen if I use a non-polar solvent like toluene for the lithium iodide-mediated rearrangement?
A3: A non-polar solvent like toluene would be a poor choice for this reaction. Lithium iodide has very low solubility in non-polar solvents, which would significantly hinder the reaction rate. For salt-based reagents, a solvent with sufficient polarity to solvate the ions is crucial.
Q4: Can the thietane ring be opened? What conditions would favor this?
A4: While the epoxide is generally more reactive due to higher ring strain, the thietane ring can be opened. This typically requires specific reagents. For instance, treatment with alkyl halides can lead to S-alkylation, forming a sulfonium salt which is a good leaving group and can facilitate ring-opening by a nucleophile.[7] Desulfurization using Raney nickel is another possibility, which would lead to the opening of the thietane ring.
Q5: How does the choice of a nucleophile affect the reaction in a polar aprotic solvent like DMSO?
A5: In a polar aprotic solvent like DMSO, which is known to accelerate Sₙ2 reactions, the nature of the nucleophile is critical.[8]
-
Strong, hard nucleophiles (e.g., RO⁻, OH⁻): These will readily attack the less substituted carbon of the epoxide in a classic Sₙ2 fashion, leading to a ring-opened alcohol.[4]
-
Soft nucleophiles (e.g., I⁻, RS⁻): These are also excellent for Sₙ2-type opening of the epoxide. The reaction with iodide is the basis for the rearrangement discussed earlier.[1]
Part 3: Data and Protocols
Quantitative Data Summary
The following table summarizes the expected outcomes based on solvent and reaction conditions, derived from established principles of epoxide chemistry.[2][3][9][10][11]
| Conditions | Solvent Type | Example Solvent | Mechanism | Primary Product Type |
| Acidic (H⁺) | Polar Protic | Methanol (MeOH) | Sₙ1-like | Attack at the more substituted carbon by solvent. |
| Lewis Acid (LiI) | Polar Aprotic | THF | Sₙ2 followed by rearrangement | Rearranged aldehyde.[1] |
| Basic (Nu⁻) | Polar Aprotic | DMSO | Sₙ2 | Attack at the less substituted carbon by nucleophile. |
| Neutral | Non-Polar | Toluene | No reaction expected | Starting material recovered. |
Experimental Protocol: Lewis Acid-Promoted Rearrangement
Objective: To synthesize 2H-tetrahydrothiopyran-4-carboxaldehyde from this compound.
Materials:
-
This compound
-
Anhydrous Lithium Iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents/equipment
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add this compound (1.0 eq) and anhydrous lithium iodide (1.5 eq).
-
Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup (e.g., quench with saturated aqueous sodium thiosulfate, extract with diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2H-tetrahydrothiopyran-4-carboxaldehyde.[12][13]
Part 4: Visualizing the Mechanisms
Diagrams of Reaction Pathways
The following diagrams, generated using DOT language, illustrate the key mechanistic pathways discussed.
Caption: Key mechanistic pathways for this compound reactivity.
Caption: Decision workflow for predicting reaction outcomes based on solvent.
References
- Hansen, T., Vermeeren, P., Haim, A., van der Lubbe, M. J., Bickelhaupt, F. M., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry.
- González, A., et al. (2009).
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Burés, J. (2019). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Wentzel Lab. (2021, February 16). Epoxide Reactions in Acidic and Basic conditions-Regioselectivity [Video]. YouTube.
- MDPI. (2021).
- Wang, Z., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society.
- PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry.
- Ghorai, M. K., et al. (2018). Lewis acid-promoted cascade reactions of cyclopropenes: a unified approach to stereoselective synthesis of cyclic ethers and oxaspirolactones.
-
Master Organic Chemistry. (2015). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
- Li, L., et al. (2021). Ring opening of various terminal epoxides with TBAF/THF.
- Kishan's Classes. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) [Video]. YouTube.
-
University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]
-
Reddit. (2020). How do you think about Protic and Aprotic solvents in SN1 and SN2 reactions?. Retrieved from [Link]
- ResearchGate. (2017). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines.
- Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides. Reviews in Organic Chemistry.
- MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules.
- MDPI. (2022).
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Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
- NIH. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Molecules.
-
Lumen Learning. (n.d.). 9.6. Epoxide reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Transformations of 1-Oxa-6-thiaspiro[2.5]octane
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-Oxa-6-thiaspiro[2.5]octane. This guide provides in-depth, field-tested insights into catalyst selection and troubleshooting for the key chemical transformations of this versatile spirocyclic scaffold. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary sites for chemical transformation:
-
The Oxirane (Epoxide) Ring: This three-membered ring is highly strained and susceptible to nucleophilic ring-opening reactions. The reaction can be catalyzed by both acids and bases.
-
The Thioether (Sulfide) Sulfur: The lone pairs on the sulfur atom make it nucleophilic and readily available for oxidation to the corresponding sulfoxide or sulfone.
Q2: Why is catalyst selection so critical for this specific molecule?
A2: Catalyst selection is paramount due to the dual-functional nature of the molecule. A poorly chosen catalyst can lead to a lack of selectivity, unwanted side reactions, or even catalyst deactivation. For instance, the thioether group can act as a Lewis base and coordinate to a Lewis acid catalyst, potentially poisoning it and hindering the desired epoxide ring-opening. Therefore, the choice of catalyst dictates regioselectivity in ring-opening and chemoselectivity in oxidation.
Q3: What is the fundamental difference between acid-catalyzed and base-catalyzed ring-opening for this spiro-epoxide?
A3: The catalytic conditions fundamentally alter the regiochemical outcome of the nucleophilic attack on the epoxide ring.
-
Acidic Conditions (SN1-like): The reaction proceeds through a transition state with significant carbocation character. The nucleophile will preferentially attack the more substituted carbon (the spiro center), as it can better stabilize the developing positive charge.[1][2][3][4]
-
Basic/Nucleophilic Conditions (SN2-like): The reaction is a direct nucleophilic attack. Steric hindrance is the dominant factor, so the nucleophile will attack the less substituted carbon (the CH₂ group of the oxirane).[1][2][4][5]
Troubleshooting Guide: Epoxide Ring-Opening Reactions
This section addresses common issues encountered during the nucleophilic ring-opening of the oxirane moiety in this compound.
Problem 1: Low or No Yield in Lewis Acid-Catalyzed Ring-Opening
Question: "I'm using a Lewis acid (e.g., TiCl₄, SnCl₄) to promote the ring-opening of this compound with a nucleophile, but my yields are consistently low. What's going wrong?"
Root Cause Analysis & Solutions:
Low yields in this transformation often stem from catalyst inhibition or unfavorable reaction conditions. The thioether sulfur, being a soft Lewis base, can coordinate with hard Lewis acids, effectively "poisoning" the catalyst and preventing its interaction with the epoxide oxygen.
-
Causality: Hard Lewis acids prefer to coordinate with the harder epoxide oxygen to activate the ring. However, if the Lewis acid is too strong or if the thioether's concentration is high, competitive binding can occur, sequestering the catalyst.
Solutions:
-
Select a Softer Lewis Acid: Consider using Lewis acids with a better affinity for the "hard" oxygen over the "soft" sulfur. Examples include salts of Sc(III), Y(III), or lanthanides.
-
Use a Brønsted Acid: A strong Brønsted acid can protonate the epoxide oxygen, activating it for nucleophilic attack without the same susceptibility to sulfur poisoning.[3][6]
-
Oxidize the Sulfur First: A pre-emptive oxidation of the thioether to a sulfoxide or sulfone dramatically reduces its Lewis basicity. The electron-withdrawing oxygen atoms on the sulfur prevent it from coordinating with the Lewis acid catalyst. The ring-opening can then proceed without interference.
-
Ensure Anhydrous Conditions: Trace amounts of water can hydrolyze the epoxide to form a 1,2-diol, consuming starting material and reducing the yield of the desired product.[7] Always use freshly dried solvents and reagents.
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields.
Problem 2: Poor or Incorrect Regioselectivity
Question: "My ring-opening reaction is producing a mixture of isomers, or the wrong isomer entirely. How can I control which carbon of the epoxide is attacked?"
Root Cause Analysis & Solutions:
As discussed in the FAQs, regioselectivity is a direct consequence of the reaction mechanism (SN1-like vs. SN2-like).[2][4] Achieving high selectivity requires pushing the reaction decisively down one of these two pathways.
Controlling Regioselectivity:
| Desired Product | Attack Site on Spiro-Epoxide | Mechanism | Required Conditions | Catalyst/Reagent Examples |
| Product A | Spiro Carbon (More Substituted) | SN1-like | Acidic | Brønsted Acids (H₂SO₄, TsOH), Lewis Acids (BF₃·OEt₂, Sc(OTf)₃)[3][8] |
| Product B | Methylene Carbon (Less Substituted) | SN2 | Basic / Strongly Nucleophilic | Strong Nucleophiles (RO⁻, RS⁻, N₃⁻, Organometallics like Grignards)[1] |
Experimental Protocols:
Protocol A: Regioselective Synthesis of Product A (Attack at Spiro Carbon)
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a solution of scandium(III) triflate (Sc(OTf)₃, 0.05 - 0.1 eq) in anhydrous DCM.
-
Nucleophile Addition: Slowly add the nucleophile (e.g., an alcohol or thiol, 1.1 eq).
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol B: Regioselective Synthesis of Product B (Attack at Methylene Carbon)
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of the nucleophile's conjugate base (e.g., sodium methoxide, 1.2 eq) in its corresponding anhydrous solvent (e.g., methanol).
-
Substrate Addition: At room temperature, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction: Stir the mixture at room temperature or gently heat if necessary. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Decision Tree for Regioselective Ring-Opening
Caption: Catalyst selection for regiocontrol.
Troubleshooting Guide: Selective Oxidation of the Thioether
Problem 3: Over-oxidation to Sulfone
Question: "I am trying to synthesize the sulfoxide from this compound, but I keep getting the sulfone as a major byproduct. How can I stop the reaction at the sulfoxide stage?"
Root Cause Analysis & Solutions:
The oxidation of a thioether to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone. However, many strong oxidants will readily perform both steps. Achieving selectivity requires precise control over the oxidant's stoichiometry and reactivity.
Solutions for Selective Sulfoxide Synthesis:
-
Stoichiometric Control: Use exactly one equivalent of the oxidizing agent. A common choice is hydrogen peroxide (H₂O₂). The reaction should be carefully monitored, and once the starting material is consumed, the reaction should be promptly quenched to prevent further oxidation.[9]
-
Catalytic Systems: Employ a catalyst designed for selective sulfoxidation. These systems often use a mild, terminal oxidant like molecular oxygen or a peroxide.
-
Vanadium or Titanium Catalysts: Vanadium-based catalysts are well-known for mediating the selective oxidation of sulfides to sulfoxides.
-
Polyoxomolybdate Catalysts: Certain modified polyoxomolybdates have shown extremely high selectivity and efficiency for converting thioethers to sulfoxides with near-quantitative conversion and selectivity.[10]
-
Manganese Porphyrins: These can act as effective molecular electrocatalysts for selective oxidation without over-oxidation.[9]
-
-
Asymmetric Oxidation: For enantioselective synthesis of chiral sulfoxides, specialized chiral catalysts are required. Peptide-based catalysts and chiral titanium or vanadium complexes (e.g., using Kagan or Modena methods) have been successfully employed.[11]
Comparative Table of Oxidation Conditions
| Method | Oxidant | Catalyst / Additive | Typical Selectivity (Sulfoxide:Sulfone) | Key Considerations |
| Stoichiometric H₂O₂ | H₂O₂ (1.0 eq) | None or Acetic Acid | Moderate to Good | Requires careful monitoring to avoid over-oxidation.[12] |
| Polyoxomolybdate | H₂O₂ or O₂ | Cs₄[Co(H₂O)₄][PMo₆O₂₁(PABA)₃]₂ | >98:2 | High efficiency and catalyst can be recycled.[10] |
| CAN Catalysis | O₂ | Ceric Ammonium Nitrate (CAN) | Good | Utilizes molecular oxygen as the terminal oxidant.[13] |
| Asymmetric (Kagan) | Cumene Hydroperoxide | Ti(OiPr)₄ / Diethyl Tartrate | High | For generating enantiomerically enriched sulfoxides. |
References
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. Available at: [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. Available at: [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]
-
Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). OSTI.GOV. Available at: [Link]
-
Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Available at: [Link]
-
Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC - NIH. Available at: [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. Available at: [Link]
-
Environmental control of Regiodiversity: Ring opening of epoxides. ACS Fall 2023. Available at: [Link]
-
Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. NIH. Available at: [Link]
-
Opening of Epoxides. Chemistry LibreTexts. Available at: [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
-
Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Design: 1-Oxa-6-thiaspiro[2.5]octane vs. Azaspirocycles
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has become a guiding principle.[1] The over-reliance on flat, aromatic structures in drug candidates has often led to challenges in achieving target selectivity, improving physicochemical properties, and securing novel intellectual property. Spirocycles, molecular architectures where two rings are joined by a single common atom, have emerged as a powerful solution.[2] Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, enabling precise interaction with biological targets.[3] This guide provides an in-depth comparative analysis of two distinct spirocyclic families: the well-established and privileged azaspirocycles and the emerging, functionally unique 1-oxa-6-thiaspiro[2.5]octane scaffold.
This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of the relative merits of these scaffolds. We will delve into their synthesis, physicochemical properties, and established roles in drug design, supported by experimental protocols for their evaluation.
The Azaspirocycle: A Validated Scaffold in Medicinal Chemistry
Azaspirocycles are heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom.[4] They are widely recognized as privileged structures in drug discovery due to their proven ability to enhance the properties of lead compounds.[4][5]
Key Attributes and Advantages:
The incorporation of an azaspirocyclic motif is a common strategy to replace traditional cyclic amines like piperidines, morpholines, and piperazines.[2] This bioisosteric replacement often imparts superior physicochemical and pharmacokinetic properties:
-
Improved Solubility and Reduced Lipophilicity: The rigid, three-dimensional structure disrupts planarity, which generally leads to decreased lipophilicity (lower LogP) and enhanced aqueous solubility.[2][3]
-
Enhanced Metabolic Stability: Unlike their analogous monocyclic rings, the spirocyclic core can be less recognizable to metabolic enzymes, mitigating early drug clearance.[6]
-
Modulated Basicity (pKa): The nitrogen atom provides a basic handle, crucial for salt formation and aqueous solubility. The pKa can be fine-tuned based on the ring size and substitution pattern, which is a critical parameter for optimizing absorption and distribution.[7]
-
Structural Rigidity and Novel Vectors: The spirocyclic framework locks the conformation of the molecule, which can lead to improved efficacy and selectivity by optimizing the orientation of binding elements.[2]
Synthetic Strategies:
The construction of azaspirocycles is well-documented, with several robust synthetic routes available to chemists. The choice of method depends on the desired ring size, substitution, and stereochemistry.
Caption: General synthetic pathways to azaspirocycles.
Case Studies: Approved Drugs
The value of azaspirocycles is underscored by their presence in numerous approved drugs, demonstrating their clinical and commercial success.[8]
-
Spironolactone: An aldosterone antagonist used as a potassium-sparing diuretic, featuring a complex spiro-lactone steroid framework.[9]
-
Irbesartan: An angiotensin II receptor antagonist for hypertension, which contains a key spiro-cyclopentane-imidazolidinone moiety.[9]
-
Guanadrel: An antihypertensive drug containing a 1,4-dioxaspiro[4.5]decane scaffold.[9]
The this compound: An Underexplored Scaffold with Unique Chemistry
In contrast to the well-trodden path of azaspirocycles, the this compound scaffold represents a more novel and specialized building block. It is a heterocyclic compound with a unique spiro structure incorporating both an epoxide (oxirane) ring and a sulfur-containing six-membered ring (thiane).[10]
Key Attributes and Potential Advantages:
The combination of an oxygen and a sulfur atom in a spirocyclic system offers distinct chemical properties that can be strategically leveraged in drug design.
-
Dual Functionality: The presence of both an ether-like oxygen and a thioether sulfur provides multiple points for interaction and metabolism. The sulfur atom is particularly interesting as it can be oxidized to the corresponding sulfoxide or sulfone, dramatically altering polarity, solubility, and hydrogen bonding capacity.[10][11]
-
Reactive Handle: The epoxide ring is a strained system that can act as an electrophilic handle for covalent modification or for ring-opening reactions to introduce diverse functional groups.
-
Novel Chemical Space: As a less-explored scaffold, it offers access to new, patent-free chemical space, a significant advantage in competitive drug discovery programs.[11]
-
Potential Biological Activity: Preliminary research suggests its potential as an intermediate in the development of compounds with antitumor activity.[10]
Synthetic Considerations and Reactivity:
Synthesis of the this compound core is less commonly reported than for azaspirocycles. However, its reactivity is predictable based on the constituent functional groups. The sulfur atom can be readily oxidized using agents like hydrogen peroxide, while the epoxide can be opened by various nucleophiles under acidic or basic conditions.[10]
Comparative Analysis for Drug Design Strategy
The choice between these two scaffolds is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the drug discovery program.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
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The Ascendancy of the Oxa-Thiaspiro[2.5]octane Scaffold: A Comparative Guide for Drug Discovery Professionals
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of sp3-rich, three-dimensional scaffolds is a well-established approach to escape the "flatland" of traditional aromatic compounds, often leading to improvements in potency, selectivity, and pharmacokinetic properties.[1][2] Among the diverse array of spirocyclic systems, 1-Oxa-6-thiaspiro[2.5]octane and its derivatives are emerging as a compelling class of building blocks. This guide provides a comprehensive comparison of the advantages of the this compound scaffold over its carbocyclic analogue, spiro[2.5]octane, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Spirocyclic Scaffolds in Drug Design
Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry.[3] This structural rigidity can pre-organize appended functional groups in a specific spatial orientation, potentially enhancing binding affinity to biological targets.[4] The introduction of heteroatoms into these spirocyclic frameworks further modulates their physicochemical properties, offering a powerful tool for multiparameter optimization in drug discovery.[5][6]
This guide focuses on a direct comparison between the heterocyclic this compound and the carbocyclic spiro[2.5]octane to highlight the strategic advantages conferred by the introduction of oxygen and sulfur heteroatoms.
Physicochemical Property Comparison: A Data-Driven Analysis
The introduction of heteroatoms into a carbocyclic scaffold can profoundly influence key physicochemical properties that govern a molecule's "drug-likeness," including lipophilicity, aqueous solubility, and metabolic stability.
Figure 1. Chemical structures of this compound (left) and Spiro[2.5]octane (right).
| Property | This compound | Spiro[2.5]octane | Advantage of Heterocycle |
| Molecular Weight ( g/mol ) | 130.21[7] | 110.20[8] | - |
| Calculated LogP (cLogP) | 1.28[7] | 3.7[8] | Improved Hydrophilicity |
| Aqueous Solubility | Predicted to be higher | Predicted to be lower | Enhanced Solubility |
| Metabolic Stability | Predicted to be higher | Predicted to be lower | Increased Metabolic Half-life |
| Polar Surface Area (PSA; Ų) | 37.83[7] | 0 | Potential for Improved Permeability and Reduced hERG Liability |
Table 1. Comparison of Physicochemical Properties.
Lipophilicity (LogP)
The calculated LogP (cLogP) of this compound is significantly lower than that of spiro[2.5]octane, indicating a more hydrophilic character.[7][8] This reduction in lipophilicity is a direct consequence of the presence of the polar oxygen and sulfur atoms. In drug discovery, optimizing lipophilicity is crucial, as excessively lipophilic compounds are often associated with poor solubility, increased metabolic clearance, and off-target toxicity.[9] The more favorable LogP of the oxa-thiaspirocycle suggests a lower potential for these liabilities.
Aqueous Solubility
Metabolic Stability
The incorporation of heteroatoms can significantly impact a molecule's metabolic fate. Carbocyclic scaffolds are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The introduction of heteroatoms can block potential sites of metabolism or alter the electronic properties of the molecule, rendering it less susceptible to enzymatic degradation.[15][16] Thietane-containing compounds, in particular, have been noted for their potential to enhance metabolic stability.[15][17] It is therefore predicted that this compound would exhibit greater metabolic stability compared to spiro[2.5]octane.
Experimental Protocols
To facilitate the exploration and validation of these advantages in a laboratory setting, detailed protocols for the synthesis of both scaffolds and the assessment of key physicochemical properties are provided below.
Synthesis of Spirocyclic Compounds
The following diagram illustrates the synthetic workflows for obtaining both the carbocyclic and heterocyclic spiro-compounds.
Diagram 1. Synthetic workflows for Spiro[2.5]octane and this compound.
Protocol 1: Synthesis of Spiro[2.5]octane via Simmons-Smith Cyclopropanation [9][18][19]
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 eq). To this, add a solution of copper(I) chloride (0.1 eq) in glacial acetic acid. Stir the suspension vigorously for 30 minutes. Decant the acetic acid and wash the zinc-copper couple with diethyl ether (3 x 20 mL). Dry the activated zinc-copper couple under high vacuum.
-
Reaction Setup: To a suspension of the freshly prepared zinc-copper couple (1.5 eq) in anhydrous diethyl ether (50 mL), add diiodomethane (1.2 eq) dropwise at room temperature. The mixture should be gently refluxed using a heat gun to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).
-
Cyclopropanation: To the ethereal suspension of the organozinc reagent, add a solution of methylenecyclohexane (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise. Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel to afford pure spiro[2.5]octane.
Protocol 2: Synthesis of this compound via Corey-Chaykovsky Epoxidation [3][16][20][21]
-
Ylide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, suspend trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas will cease, and a clear solution of the sulfur ylide will be formed.
-
Epoxidation: To the solution of the sulfur ylide, add a solution of tetrahydrothiopyran-4-one (1.0 eq) in anhydrous DMSO dropwise at room temperature. Stir the reaction mixture for 4-6 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
In Vitro Assay Protocols
The following workflows outline the key steps in determining metabolic stability and kinetic solubility.
Diagram 2. Workflows for in vitro metabolic stability and kinetic solubility assays.
Protocol 3: Metabolic Stability Assay using Liver Microsomes
This protocol is adapted from standard industry practices.[7][14][22]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare a 1 mg/mL stock solution of pooled human liver microsomes in phosphate buffer.
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the liver microsome stock solution (final concentration 0.5 mg/mL), and the test compound stock solution (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 4: Kinetic Solubility Assay
This protocol is based on the shake-flask method with UV-Vis or LC-MS/MS detection.[8][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Sample Preparation:
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.
-
Separation of Undissolved Compound:
-
Filter the samples through a filter plate (e.g., 0.45 µm pore size) into a new 96-well plate. Alternatively, centrifuge the plate at high speed and carefully transfer the supernatant.
-
-
Quantification:
-
Prepare a standard curve of the test compound in a 50:50 mixture of acetonitrile and water.
-
Analyze the filtered samples and the standard curve by a suitable analytical method (UV-Vis spectrophotometry at the compound's λmax or LC-MS/MS).
-
-
Data Analysis: Determine the concentration of the dissolved compound in the filtered samples by comparing the analytical response to the standard curve. This concentration represents the kinetic solubility.
Conclusion and Future Perspectives
The strategic incorporation of the this compound scaffold offers a distinct advantage over its carbocyclic counterpart, spiro[2.5]octane, for the development of drug candidates with improved physicochemical properties. The introduction of oxygen and sulfur heteroatoms leads to a more favorable lipophilicity profile, enhanced aqueous solubility, and potentially greater metabolic stability. These attributes are critical for overcoming common challenges in drug discovery related to pharmacokinetics and safety.
The provided experimental protocols offer a practical guide for the synthesis and evaluation of these spirocyclic building blocks. Further exploration of substituted derivatives of this compound is warranted to fully elucidate the structure-activity and structure-property relationships within this promising class of compounds. As the demand for novel, three-dimensional chemical matter continues to grow, the this compound scaffold represents a valuable addition to the medicinal chemist's toolbox.
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JETIR. (2021, December 27). Importance of Heterocyclic Chemistry: Compounds Physical and Chemical Properties. Retrieved from [Link]
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- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
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A Comparative Guide to the Biological Evaluation of 1-Oxa-6-thiaspiro[2.5]octane-Containing Compounds and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-Oxa-6-thiaspiro[2.5]octane Scaffold: A Unique Framework for Drug Discovery
The this compound core is a distinctive heterocyclic compound featuring a spirocyclic structure that integrates both an oxygen and a sulfur atom within a six-membered ring.[1] This unique three-dimensional arrangement offers a rigid framework that is highly sought after in medicinal chemistry for creating molecular complexity and exploring new chemical spaces.[2] The presence of both oxygen and sulfur atoms allows for potential interactions with a variety of biological targets, such as enzymes and receptors, which could modulate various biochemical pathways.[1] Preliminary investigations have highlighted its potential as an intermediate in the development of compounds with antitumor activity.[1]
The chemical reactivity of the this compound scaffold, including oxidation of the sulfur atom to sulfoxides or sulfones, presents opportunities for the synthesis of a diverse library of derivatives for biological screening.[1]
Comparative Biological Evaluation: A Case Study of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs
While comprehensive biological data for this compound derivatives are not yet widely published, a closely related class of compounds, the 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has been synthesized and evaluated for anticancer activity. These compounds share the spirocyclic feature and the presence of a heteroatom-containing ring, making them a valuable case study for understanding the potential of this structural class.
A series of these compounds were tested for their in vitro antitumor activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines.[3] The results, measured as the half-maximal inhibitory concentration (IC50), demonstrate that these compounds exhibit moderate to potent activity.[3][4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of several 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, providing a clear comparison of their potency against different cancer cell lines.
| Compound | A549 (IC50 in µM) | MDA-MB-231 (IC50 in µM) | HeLa (IC50 in µM) |
| Compound 6d | 0.26 | - | - |
| Compound 6b | - | - | 0.18 |
| Compound 8b | - | 0.10 | - |
| Compound 11b | 0.18 | - | - |
| Compound 11d | - | 0.08 | - |
| Compound 11h | 0.19 | 0.08 | 0.15 |
| Compound 11k | - | 0.09 | 0.14 |
| Compound 12c | - | - | 0.14 |
| Bendamustine | >50 | >50 | >50 |
| Vorinostat | >50 | >50 | >50 |
Data sourced from Molecules (2019) and Scientific Reports (2021).[3][4]
Expert Interpretation: The data clearly indicates that several of the synthesized spirocyclic compounds exhibit significantly higher potency than the established anticancer drugs Bendamustine and Vorinostat in these specific cell lines. For instance, compound 11h demonstrates broad-spectrum activity with IC50 values in the nanomolar range against all three cell lines.[3] This highlights the potential of the spiro-oxa-heterocyclic scaffold as a promising pharmacophore for the development of novel anticancer agents.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of these compounds.
Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
The synthesis of these compounds typically involves a multi-step process, with a key step being a metal-catalyzed oxidative cyclization.[3]
Workflow for Synthesis:
Caption: A simplified workflow for the synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and control drugs (e.g., Bendamustine, Vorinostat) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Workflow for MTT Assay:
Caption: A streamlined workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Mechanism of Action: Unraveling the Anticancer Effects
While the precise mechanism of action for this compound derivatives is yet to be elucidated, related spirodienone compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] For example, compound 8b, a 1-Oxa-4-azaspiro derivative, was observed to induce apoptosis in MDA-MB-231 cells.[4]
Potential Signaling Pathway Involvement:
The structural features of these spirocyclic compounds suggest they could interact with various signaling pathways crucial for cancer cell survival and proliferation. Further investigation is needed to identify the specific molecular targets.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for spirocyclic anticancer compounds.
Future Directions and the Promise of this compound Derivatives
The promising anticancer activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives provides a strong rationale for the focused investigation of this compound-containing compounds. The unique structural and electronic properties imparted by the sulfur atom in the latter scaffold could lead to novel biological activities and improved therapeutic indices.
Key areas for future research include:
-
Synthesis of a diverse library of this compound derivatives.
-
Comprehensive in vitro screening against a broad panel of cancer cell lines.
-
Comparative studies against existing anticancer drugs and other spirocyclic analogs.
-
In-depth mechanism of action studies to identify specific molecular targets and signaling pathways.
-
In vivo efficacy and toxicity studies in animal models to assess therapeutic potential and safety.
By systematically exploring the biological potential of this intriguing class of compounds, the scientific community can pave the way for the development of a new generation of effective and selective anticancer therapies.
References
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He, L., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Scientific Reports, 11(1), 1-12. [Link]
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Wang, G., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]
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PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
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A Comparative Guide to Validating the Ring-Opening Mechanism of 1-Oxa-6-thiaspiro[2.5]octane
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the ring-opening mechanism of the novel heterocyclic compound, 1-Oxa-6-thiaspiro[2.5]octane. By leveraging established principles of heterocyclic chemistry and employing a suite of modern analytical techniques, we will dissect the plausible mechanistic pathways, outline robust experimental protocols for their validation, and draw comparisons with analogous systems to provide a holistic understanding of this unique molecule's reactivity.
Introduction: The Intrigue of a Bifunctional Spirocycle
This compound presents a fascinating case study in heterocyclic chemistry, integrating both a strained oxirane and a thiirane-like spiro-junction. The inherent ring strain of the three-membered epoxide ring is a well-known driver for nucleophilic ring-opening reactions.[1][2] Concurrently, the presence of a sulfur atom at the spiro-center suggests the potential for participation in the reaction, possibly leading to the formation of a stabilized intermediate. Understanding the precise mechanism of ring-opening is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in medicinal chemistry and materials science.
This guide will explore two primary mechanistic hypotheses: a direct nucleophilic attack on the oxirane ring and a sulfur-assisted pathway involving a thiiranium-like intermediate. We will provide detailed experimental and computational methodologies to distinguish between these pathways and to fully characterize the reaction dynamics.
Part 1: Proposed Ring-Opening Mechanisms
The ring-opening of this compound can be postulated to proceed via two distinct pathways, largely dependent on the reaction conditions, particularly the pH and the nature of the nucleophile.
Mechanism A: Direct Nucleophilic Ring-Opening of the Oxirane
Under basic or neutral conditions with a strong nucleophile, a direct S(_N)2 attack on one of the carbon atoms of the oxirane ring is expected.[3] This mechanism is common for epoxides and is driven by the relief of ring strain.[1] The nucleophile would preferentially attack the less sterically hindered carbon of the oxirane.[3][4]
Plausible Reaction Pathway: Direct S(_N)2 Attack
Caption: Sulfur-assisted ring-opening via a thiiranium-like intermediate.
Part 2: Experimental Validation Protocols
To elucidate the operative mechanism, a multi-faceted experimental approach is recommended.
Spectroscopic Characterization of Intermediates
The detection and characterization of the proposed thiiranium-like ion intermediate are crucial for validating Mechanism B.
-
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction at low temperatures, it may be possible to slow down the reaction rate sufficiently to observe the transient thiiranium-like intermediate. [5] Protocol:
-
Dissolve this compound in a suitable deuterated solvent (e.g., CD(_2)Cl(_2)) in an NMR tube.
-
Cool the sample to a low temperature (e.g., -78 °C) in the NMR spectrometer.
-
Acquire a baseline
H and C NMR spectrum. -
Introduce a strong acid (e.g., HBF(_4)) and monitor the reaction by acquiring spectra at regular intervals.
-
Look for the appearance of new signals corresponding to the proposed thiiranium-like intermediate. The downfield shift of the carbons adjacent to the sulfur and the spiro-carbon would be indicative of the cationic nature of the intermediate.
-
Kinetic Studies
Kinetic analysis can provide valuable insights into the rate-determining step and the species involved in the transition state.
-
Methodology: The progress of the ring-opening reaction can be monitored using techniques such as UV-Vis spectroscopy (if the product has a chromophore), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
Experimental Setup:
-
Prepare solutions of this compound and the nucleophile in a suitable solvent.
-
Initiate the reaction by mixing the solutions at a constant temperature.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analyze the concentration of the reactant and product in the quenched aliquots.
-
Determine the reaction order with respect to the spirocycle, nucleophile, and acid (if applicable) to deduce the rate law.
-
| Parameter | Expected Outcome for Mechanism A | Expected Outcome for Mechanism B |
| Rate Law | Rate = k[Spirocycle][Nucleophile] | Rate = k[Spirocycle][H⁺] |
| Effect of Nucleophile Concentration | Rate increases with increasing nucleophile concentration. | Rate is independent of nucleophile concentration in the rate-determining step. |
| Effect of Acid Concentration | Minimal effect on the rate. | Rate increases with increasing acid concentration. |
Product Analysis: Regio- and Stereoselectivity
The regioselectivity and stereochemistry of the final product provide strong evidence for the mechanism of the nucleophilic attack.
-
Regioselectivity:
-
Mechanism A (S(_N)2): Attack at the less sterically hindered carbon of the oxirane. [3] * Mechanism B (via Thiiranium Ion): Attack at the more electrophilic carbon of the thiiranium ion, which may not necessarily be the less hindered site.
-
-
Stereochemistry: Both mechanisms are expected to proceed with an inversion of configuration at the carbon atom undergoing nucleophilic attack, resulting in a trans relationship between the nucleophile and the oxygen/sulfur group. [1] Analytical Techniques:
-
NMR Spectroscopy (NOE/COSY): To determine the relative stereochemistry of the product.
-
X-ray Crystallography: For unambiguous structural elucidation of crystalline products.
-
Part 3: Comparative Analysis with 1,6-Dioxaspiro[2.5]octane
To highlight the role of the sulfur atom, a comparative study with the analogous oxygen-containing compound, 1,6-Dioxaspiro[2.5]octane, is highly instructive.
| Feature | This compound | 1,6-Dioxaspiro[2.5]octane | Rationale for Difference |
| Reactivity | Expected to be more reactive, especially under acidic conditions. | Less reactive under similar conditions. | Sulfur is more polarizable and a better nucleophile than oxygen, facilitating the formation of the onium ion intermediate. [6] |
| Mechanism under Acidic Conditions | Likely to proceed via a sulfur-assisted pathway (Mechanism B). | Proceeds via a standard acid-catalyzed epoxide ring-opening. [7] | The lone pairs on the sulfur atom are more available for intramolecular attack. |
| Product Distribution | May yield a different regioisomer due to the nature of the thiiranium-like intermediate. | Follows established rules for epoxide ring-opening (attack at the more substituted carbon in an S(_N)1-like transition state). [8][9] | The charge distribution in the thiiranium ion intermediate will dictate the site of nucleophilic attack. |
Part 4: Computational Modeling
Density Functional Theory (DFT) calculations can provide theoretical support for the proposed mechanisms and help interpret experimental findings. [10][11][12]
-
Objectives of Computational Studies:
-
Model the structures of the reactants, intermediates, transition states, and products.
-
Calculate the activation energies for both the direct S(_N)2 and the sulfur-assisted pathways.
-
Determine the relative stabilities of the intermediates.
-
Predict the charge distribution in the thiiranium-like intermediate to rationalize the observed regioselectivity.
-
Computational Workflow
Caption: Workflow for computational validation of the reaction mechanism.
Conclusion
The ring-opening of this compound is a mechanistically intriguing transformation with the potential for dual pathways. A rigorous investigation combining low-temperature NMR for intermediate detection, detailed kinetic analysis, and careful product characterization is essential to unravel the operative mechanism. Comparative studies with its oxygen analog and supportive computational modeling will provide a deeper understanding of the crucial role the spiro-sulfur atom plays in modulating the reactivity and selectivity of this unique heterocyclic system. The insights gained from such studies will be invaluable for the rational design of future synthetic strategies and the development of novel functional molecules.
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Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Theoretical Study on Epoxide Ring-opening in CO2/Epoxide Copolymerization Catalyzed by Bifunctional Salen-Type Cobalt(III) Complexes: Influence of Stereoelectronic Factors. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
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Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (2005). Accounts of Chemical Research, 38(5), 385-393. Available from: [Link]
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DFT study of the epoxide ring opening step of the ring opening copolymerisation of epoxide and cyclic anhydride catalyzed by a heterodinuclear Al(III)/K(I) complex. (n.d.). NLM Dataset Catalog. Retrieved January 13, 2026, from [Link]
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Reactions of Epoxides: Ring-Opening. (2023). OpenStax. Retrieved January 13, 2026, from [Link]
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Catalytic Enantioselective Conversion of Epoxides to Thiiranes. (2016). Journal of the American Chemical Society, 138(16), 5230-5233. Available from: [Link]
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Synthesis of macrocyclic spiro-oxiranes 33 by Rh-catalyzed intramolecular epoxidation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. (2022). Nature Communications, 13(1), 4825. Available from: [Link]
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Reactions of Epoxides: Ring-Opening. (n.d.). In Fundamentals of Organic Chemistry. LibreTexts. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to the Synthesis of Functionalized Thiaspiro[2.5]octanes: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiaspiro[2.5]octane scaffold, a unique three-dimensional structure, has garnered increasing interest in medicinal chemistry and drug discovery. Its inherent rigidity and spirocyclic nature offer a distinct advantage in the design of novel therapeutic agents by enabling precise spatial orientation of functional groups, which can lead to enhanced target binding and improved pharmacokinetic properties. This guide provides an in-depth comparison of synthetic routes to functionalized thiaspiro[2.5]octanes, offering a critical analysis of key methodologies, supporting experimental data, and detailed protocols to aid researchers in this burgeoning field.
Introduction: The Significance of the Thiaspiro[2.5]octane Core
Spirocyclic systems are increasingly sought after in modern drug design as they introduce conformational rigidity and three-dimensionality, properties that are often associated with improved biological activity and metabolic stability. The incorporation of a sulfur atom within the spirocyclic framework, as in thiaspiro[2.5]octanes, introduces additional possibilities for modulating physicochemical properties and exploring novel chemical space. The development of efficient and versatile synthetic routes to access a diverse range of functionalized thiaspiro[2.5]octane derivatives is therefore a critical endeavor for advancing medicinal chemistry programs.
This guide will focus on two primary strategic approaches: the synthesis of a versatile ketone intermediate, 1-thiaspiro[2.5]octan-4-one, and its subsequent functionalization to generate a library of derivatives.
Part 1: Synthesis of the 1-Thiaspiro[2.5]octane Core: The Corey-Chaykovsky Approach
A cornerstone in the synthesis of the 1-thiaspiro[2.5]octane scaffold is the Johnson-Corey-Chaykovsky reaction. This powerful and reliable method involves the reaction of a sulfur ylide with a ketone to form a three-membered ring, in this case, a thiirane fused to a cyclohexane ring.
Causality Behind Experimental Choices
The choice of the Corey-Chaykovsky reaction is predicated on its efficiency and selectivity in forming the thiirane ring. The reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon of a cyclohexanone derivative. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, with the sulfonium group acting as an excellent leaving group, to furnish the spirocyclic thiirane. This method is often preferred over other epoxidation/thiiranation sequences due to its operational simplicity and the ready availability of the starting materials.
Experimental Protocol: Synthesis of 1-Thiaspiro[2.5]octan-4-one
This protocol details the synthesis of the key intermediate, 1-thiaspiro[2.5]octan-4-one, from 1,4-cyclohexanedione.
Materials:
-
1,4-Cyclohexanedione
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMSO under an argon atmosphere, add trimethylsulfonium iodide (1.1 eq) portionwise at room temperature. Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfonium methylide.
-
Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-thiaspiro[2.5]octan-4-one.
Expected Yield: 75-85%
Part 2: Functionalization of the 1-Thiaspiro[2.5]octan-4-one Core
The carbonyl group at the 4-position of the thiaspiro[2.5]octane core serves as a versatile handle for a wide array of functionalizations, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.
A. α-Alkylation of the Ketone Enolate
The presence of α-hydrogens adjacent to the carbonyl group allows for deprotonation to form an enolate, which can then act as a nucleophile in reactions with various electrophiles.
The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the quantitative formation of the kinetic enolate, preventing self-condensation of the ketone and ensuring regioselective alkylation.[1] The reaction is typically performed at low temperatures to maintain the stability of the enolate and minimize side reactions.
Materials:
-
1-Thiaspiro[2.5]octan-4-one
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: To a solution of 1-thiaspiro[2.5]octan-4-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA solution (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the α-benzylated product.
B. Reductive Amination
Reductive amination is a powerful method for converting the ketone into a primary, secondary, or tertiary amine, a common functional group in pharmaceuticals.
This one-pot procedure involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice as they are mild enough to selectively reduce the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[2]
Materials:
-
1-Thiaspiro[2.5]octan-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Aqueous sodium hydroxide solution (1 M)
-
Dichloromethane
Procedure:
-
Reaction Setup: To a solution of 1-thiaspiro[2.5]octan-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portionwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add aqueous sodium hydroxide solution (1 M) to the residue and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the primary amine.
C. Grignard and Wittig Reactions: Carbon-Carbon Bond Formation
The carbonyl group can also be a site for the formation of new carbon-carbon bonds through reactions with organometallic reagents or phosphorus ylides.
-
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol, introducing a new alkyl or aryl group. This reaction is a classic and reliable method for carbon chain extension.[3][4]
-
Wittig Reaction: The Wittig reaction converts the ketone into an alkene by reacting it with a phosphonium ylide (a Wittig reagent). This provides a route to exocyclic alkenes, which can be further functionalized.[5][6][7][8]
| Reaction | Reagents | Product Type |
| Grignard Reaction | 1. CH₃MgBr, THF | Tertiary Alcohol |
| 2. H₃O⁺ | ||
| Wittig Reaction | Ph₃P=CH₂, THF | Exocyclic Alkene |
Comparative Summary of Functionalization Routes
| Functionalization Method | Key Reagents | Functional Group Introduced | Typical Yields | Advantages | Limitations |
| α-Alkylation | LDA, Alkyl halide | Alkyl, Benzyl | 60-80% | Forms C-C bond at α-position | Requires strong base and anhydrous conditions |
| Reductive Amination | Amine, NaBH₃CN | Primary, Secondary, or Tertiary Amine | 50-70% | One-pot procedure, mild conditions | Potential for over-alkylation with primary amines |
| Grignard Reaction | Grignard reagent | Tertiary Alcohol | 70-90% | Reliable C-C bond formation | Sensitive to protic functional groups |
| Wittig Reaction | Phosphonium ylide | Alkene | 60-85% | Forms exocyclic double bond | Ylide preparation can be multi-step |
Visualizing the Synthetic Pathways
Synthesis of 1-Thiaspiro[2.5]octan-4-one
Caption: Corey-Chaykovsky reaction for the synthesis of the thiaspiro[2.5]octane core.
Functionalization of 1-Thiaspiro[2.5]octan-4-one
Caption: Key functionalization routes starting from 1-thiaspiro[2.5]octan-4-one.
Conclusion
The synthetic routes outlined in this guide provide a robust platform for the generation of a diverse library of functionalized thiaspiro[2.5]octanes. The Corey-Chaykovsky reaction stands out as a highly effective method for the construction of the core 1-thiaspiro[2.5]octan-4-one intermediate. This ketone is a versatile precursor for a multitude of functionalization reactions, including α-alkylation, reductive amination, Grignard addition, and Wittig olefination. The choice of a specific synthetic pathway will ultimately depend on the desired functionality and the overall strategic goals of the research program. By leveraging these methodologies, researchers are well-equipped to explore the chemical space of thiaspiro[2.5]octanes and unlock their potential in the development of novel therapeutics.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Oxa-6-thiaspiro[2.5]octane Analogs in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is perpetual. Spirocyclic systems have emerged as a compelling class of compounds, demonstrating significant potential in modulating biological targets with high potency and selectivity.[1] Among these, the 1-Oxa-6-thiaspiro[2.5]octane core represents a unique and underexplored scaffold. This guide provides a comprehensive analysis of the structure-activity relationships of its analogs, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon established principles and data from closely related spirocyclic systems to provide a predictive and insightful comparison.
The this compound Scaffold: A Privileged Structure in Drug Design
The this compound scaffold is a heterocyclic compound featuring a spirocyclic junction between an oxirane and a thiane ring.[2][3] This unique arrangement confers a rigid, three-dimensional geometry, which can be advantageous for binding to the well-defined pockets of biological targets such as enzymes and receptors. Preliminary research suggests that this scaffold may serve as a valuable intermediate in the development of novel therapeutics, particularly in the realm of oncology.[2] The presence of both oxygen and sulfur heteroatoms offers opportunities for diverse chemical modifications and potential interactions with biological macromolecules.
Comparative Analysis of Analog Performance: A Hypothetical SAR Study
To illustrate the SAR of this promising scaffold, we present a comparative analysis of a hypothetical series of this compound analogs. The following data is based on established trends in medicinal chemistry and findings from studies on analogous spirocyclic compounds with demonstrated anticancer activity.
General Structure of the Analogs
Caption: Synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of the Epoxide Intermediate: To a solution of a substituted tetrahydro-4H-thiopyran-4-one in a suitable solvent (e.g., DMSO), add trimethylsulfonium iodide and a strong base (e.g., sodium hydride) at room temperature. The reaction is stirred until completion, yielding the corresponding spiro-epoxide.
-
Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Synthesis of Substituted Analogs: Further modifications, such as oxidation of the sulfur atom or substitution on the thiane ring, can be carried out using standard chemical transformations.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549 and MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the design of novel anticancer agents. The hypothetical SAR study presented in this guide underscores the importance of systematic structural modifications to optimize the biological activity of this class of compounds. Key takeaways include the beneficial effect of electron-withdrawing substituents on an aryl moiety at the oxirane ring and the potential for synergistic interactions with substituents on the thiane ring.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to validate these preliminary findings. Elucidation of the precise mechanism of action and the identification of the specific biological target(s) will be crucial for the rational design of more potent and selective drug candidates. The insights provided in this guide offer a solid foundation for these future investigations.
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Zhang, Y., et al. (2020). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[3][4]eca-6,9-diene-3,8-dione Derivatives. Molecules, 25(15), 3485.
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 1-Oxa-6-thiaspiro[2.5]octane Derivatives
The evaluation of a novel compound's cytotoxic potential is a cornerstone of the drug discovery pipeline.[1][2][3] For researchers investigating new chemical entities, such as derivatives of the heterocyclic scaffold 1-Oxa-6-thiaspiro[2.5]octane, which has shown potential for biological activity, selecting the appropriate cytotoxicity assay is a critical decision that influences data quality and interpretation.[4] This guide provides an in-depth comparison of three widely adopted yet mechanistically distinct cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Caspase-Glo® 3/7 apoptosis assay. Our focus is not merely on protocol execution but on the strategic rationale behind choosing one assay over another, ensuring a self-validating experimental design.
Chapter 1: The First Decision - Choosing Your Cytotoxicity Endpoint
The initial and most crucial step is to define the biological question. Are you screening for general toxicity, or are you investigating a specific mechanism of cell death? The answer dictates the most appropriate assay. A compound can be cytotoxic by disrupting metabolic function, compromising cell membrane integrity, or inducing programmed cell death (apoptosis).[5][6] Each of our selected assays interrogates one of these distinct cellular events.
The general workflow for screening novel compounds involves a tiered approach, starting with broad viability screens and moving towards more mechanistic assays for promising candidates.
Caption: General workflow for cytotoxicity testing of novel compounds.
Chapter 2: The Metabolic Health Check - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which is often used as a proxy for cell viability.[7][8][9]
Principle of Causality: This assay is predicated on the assumption that viable, proliferating cells maintain active mitochondrial dehydrogenases. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7] This makes the MTT assay a robust tool for initial high-throughput screening to quickly identify compounds that inhibit cell proliferation or induce cell death.[3][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Scientist's Insight: Seeding density is critical. Too few cells will yield a signal that is difficult to distinguish from background; too many can lead to overgrowth and nutrient depletion, confounding the results.[7] A cell titration curve should always be performed for each new cell line.
-
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12] Visually confirm the formation of purple precipitate in control wells.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well.[7][9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate spectrophotometer.[7] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).[1]
Chapter 3: The Membrane Integrity Sentinel - LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[13][14]
Principle of Causality: Healthy cells maintain an intact plasma membrane, retaining LDH within the cytoplasm. When a compound induces necrosis or late-stage apoptosis, the membrane is compromised, leading to the release of LDH.[14] The assay measures this released LDH activity, which is directly proportional to the number of lysed cells.[15][16] This makes it an excellent counter-assay to MTT, as it directly measures cell death rather than metabolic slowdown.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2). It is often beneficial to run this assay in parallel with the same treatment plate.
-
Establish Controls: It is essential to prepare three controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[1]
-
Background Control: Culture medium alone.
-
-
Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5-10 minutes.[15][17] Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh flat-bottom 96-well plate.[17]
-
Scientist's Insight: Avoid disturbing the cell monolayer. Any floating cells transferred will contain intracellular LDH, leading to artificially high readings.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a catalyst and dye solution. Add 50 µL of this mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[15] A color change (typically to red) will occur.
-
Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at the recommended wavelength (commonly 490 nm).[17]
-
Data Analysis: Calculate cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Chapter 4: The Apoptosis Executioner - Caspase-Glo® 3/7 Assay
This luminescent assay specifically measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[18][19] It is ideal for determining if a compound's cytotoxic effect is mediated by inducing programmed cell death.[5][6]
Principle of Causality: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[18][20] In apoptotic cells, active caspases cleave this substrate, releasing aminoluciferin, which is then utilized by luciferase to generate a luminescent signal.[18][20] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2), using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[21][22] Allow the reagent to equilibrate to room temperature before use.[22]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[22]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18][22] The reagent contains detergents to lyse the cells, releasing the caspases.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[20]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[22] The "glow-type" signal is stable over this period.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Data is typically presented as Relative Luminescence Units (RLU) or as fold-change over the vehicle-treated control.
Caption: Cellular events measured by different cytotoxicity assays.
Chapter 5: Comparative Analysis - A Head-to-Head Look
Choosing the right assay requires a clear understanding of their respective strengths and weaknesses. The following table provides a direct comparison to guide your decision-making process.
| Feature | MTT Assay | LDH Release Assay | Caspase-Glo® 3/7 Assay |
| Principle | Measures mitochondrial reductase activity (metabolic health).[7][9] | Measures LDH release due to loss of membrane integrity.[13][15] | Measures activity of effector caspases 3 and 7.[18][19] |
| Inference | Cell Viability / Proliferation | Cell Lysis / Necrosis | Apoptosis Induction |
| Endpoint | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Luminescent (Light Output) |
| Pros | Inexpensive, high-throughput, well-established.[10] | Directly measures cell death, non-destructive to remaining cells (uses supernatant).[16] | High sensitivity, specific to apoptosis, simple "add-mix-measure" protocol.[18] |
| Cons | Indirect measure of viability, can be affected by metabolic changes without cell death, requires a solubilization step.[8][23] | Less sensitive for early apoptosis, may miss anti-proliferative effects without cell lysis.[16][24] | More expensive, requires a luminometer, specific to caspase-mediated apoptosis. |
| Best For | Initial high-throughput screening of large compound libraries.[1][25] | Confirming cell death via necrosis or late apoptosis; studying membrane-disrupting compounds. | Investigating if a compound's mechanism of action involves programmed cell death.[5][6] |
Expertise in Action: A robust screening cascade would utilize MTT for a primary screen. "Hits" from the MTT assay would then be subjected to both LDH and Caspase-Glo assays. If a compound shows a low IC50 in the MTT assay but is negative in the LDH assay, it suggests a cytostatic (anti-proliferative) rather than a cytotoxic effect. If it is positive in the Caspase-Glo assay, it strongly indicates apoptosis is the primary mode of cell death.[14][23] This multi-assay approach provides a self-validating system for characterizing the cytotoxic profile of your novel this compound derivatives.
References
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Lactate Concentration assay (LDH method). Protocols.io. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
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Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Apoptosis – what assay should I use?. BMG Labtech. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. ResearchGate. [Link]
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Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]
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Cytotoxicity Assays. Enzo Life Sciences. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
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Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC - PubMed Central. [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
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Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]
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Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH. [Link]
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This compound CAS NO.185-73-9. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]
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1-Oxa-2-azaspiro[2.5]octane. PubChem. [Link]
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comparative analysis of the physicochemical properties of oxa- vs. thia-spirocycles
An In-Depth Comparative Analysis of the Physicochemical Properties of Oxa- vs. Thia-Spirocycles: A Guide for Drug Discovery Professionals
Introduction
Spirocycles, three-dimensional motifs characterized by two rings sharing a single atom, have emerged as valuable scaffolds in modern drug discovery. Their rigid, defined exit vectors offer a unique way to explore chemical space, often leading to improvements in potency, selectivity, and physicochemical properties compared to their flatter aromatic counterparts. Within this structural class, the introduction of heteroatoms into the spirocyclic core creates further opportunities for property modulation.
This guide provides a detailed comparative analysis of two common heteroatomic spirocyclic systems: oxa-spirocycles (containing an oxygen atom in the ring) and their thia-analogs (containing a sulfur atom). The choice between an oxygen or sulfur atom at a specific position can have profound, albeit sometimes subtle, consequences on a molecule's developability profile. Understanding these differences is critical for medicinal chemists aiming to fine-tune properties such as solubility, lipophilicity, and metabolic stability. Here, we delve into the fundamental physicochemical distinctions, provide standardized protocols for their evaluation, and explain the causal relationships between atomic-level changes and macroscopic property outcomes.
Structural and Conformational Underpinnings
The foundational differences between oxa- and thia-spirocycles stem from the intrinsic properties of oxygen and sulfur atoms. These differences in size, electronegativity, and bond geometry dictate the overall conformation and electronic nature of the spirocyclic scaffold.
-
Atomic Radius and Bond Length: Sulfur is significantly larger than oxygen, with a covalent radius of approximately 105 pm compared to oxygen's 66 pm. This results in longer carbon-sulfur (C-S) bonds (typically ~1.82 Å) compared to carbon-oxygen (C-O) bonds (~1.43 Å). This increased bond length in thia-spirocycles can alter the ring's pucker and the spatial orientation of substituents, potentially impacting interactions with biological targets.
-
Electronegativity and Polarity: Oxygen is more electronegative (3.44 on the Pauling scale) than sulfur (2.58). Consequently, the C-O bond is more polarized than the C-S bond, making the oxygen atom a stronger hydrogen bond acceptor. This has direct implications for aqueous solubility and interactions with polar residues in proteins.
-
Bond Angles: The preferred C-S-C bond angle in thioethers is around 99°, whereas the C-O-C angle in ethers is wider, at about 112°. This geometric constraint influences the strain and conformational preferences of the entire spirocyclic system.
The following diagram illustrates the workflow for a comprehensive comparative analysis, starting from the selection of matched molecular pairs to the final interpretation of physicochemical data.
Caption: Workflow for the comparative analysis of oxa- and thia-spirocycles.
Comparative Analysis of Key Physicochemical Properties
The following sections compare the critical drug-like properties of oxa- vs. thia-spirocycles, supported by experimental data and protocols.
Lipophilicity (logP / logD)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter influencing absorption, distribution, and toxicity.
-
Expertise & Causality: The replacement of an oxygen atom with a sulfur atom generally leads to an increase in lipophilicity. This is attributed to sulfur's lower electronegativity and larger size, which reduces the polarity of the C-S bond and diminishes the scaffold's hydrogen bond accepting capacity compared to the more polarized C-O bond.
-
Data Summary: The table below presents a hypothetical but representative comparison of measured logD values for a matched pair of spirocycles.
| Compound ID | Scaffold Type | clogP (Calculated) | logD at pH 7.4 (Experimental) |
| Compound 1A | Oxa-spirocycle | 2.10 | 2.25 ± 0.04 |
| Compound 1B | Thia-spirocycle | 2.45 | 2.60 ± 0.02 |
Experimental Protocol: HPLC-Based logD Measurement
This protocol provides a high-throughput method for determining the distribution coefficient (logD) at a physiological pH of 7.4.
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with known logP standards. A longer retention time indicates higher lipophilicity.
Methodology:
-
Preparation of Standards: Prepare a stock solution (10 mM in DMSO) for a set of reference compounds with known logP values (e.g., Propranolol, Verapamil, Testosterone).
-
Preparation of Test Compounds: Prepare 10 mM stock solutions of the oxa- and thia-spirocycles in DMSO.
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Calibration Curve Generation:
-
Inject each standard compound and record its retention time (t_R).
-
Plot the known logP values of the standards against their respective t_R.
-
Perform a linear regression to obtain a calibration curve.
-
-
Sample Analysis:
-
Inject the oxa- and thia-spirocycle samples.
-
Record their retention times.
-
-
Calculation: Use the equation from the calibration curve to calculate the logD value for each test compound from its retention time.
Trustworthiness Note: The validity of this assay depends on the quality of the calibration curve (R² > 0.98) and ensuring that the test compounds elute within the retention time window of the standards.
Aqueous Solubility
Aqueous solubility is essential for drug absorption and formulation. The ability of a molecule to form favorable interactions with water is a key determinant.
-
Expertise & Causality: Oxa-spirocycles generally exhibit higher aqueous solubility than their thia-analogs. The primary reason is the greater hydrogen bond accepting ability of the ether oxygen compared to the thioether sulfur. The more electronegative oxygen atom can engage in stronger hydrogen bonds with water molecules, disrupting the crystal lattice and favoring dissolution.
-
Data Summary:
| Compound ID | Scaffold Type | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| Compound 1A | Oxa-spirocycle | 150 ± 12 | 110 ± 8 |
| Compound 1B | Thia-spirocycle | 85 ± 9 | 60 ± 5 |
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This protocol measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, mimicking the conditions of early drug discovery assays.
Methodology:
-
Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of the test compounds into a 96-well microplate. Include a DMSO blank.
-
Buffer Addition: Using a multichannel pipette, rapidly add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.
-
Data Analysis: The concentration at which the compound precipitates is its kinetic solubility. This is determined by comparing the turbidity of the sample wells to a calibration curve of known concentrations of a standard precipitant or by identifying the highest concentration that remains clear.
Metabolic Stability
The rate at which a compound is metabolized by liver enzymes (e.g., Cytochrome P450s) determines its half-life and dosing regimen.
-
Expertise & Causality: Thioethers are often more susceptible to oxidation than ethers. The sulfur atom can be readily oxidized by CYPs and Flavin-containing Monooxygenases (FMOs) to form sulfoxides and then sulfones. While ether C-O bonds can undergo O-dealkylation, this is often a slower process. Therefore, thia-spirocycles may exhibit lower metabolic stability compared to their oxa-counterparts, depending on the overall molecular context.
-
Data Summary:
| Compound ID | Scaffold Type | Half-Life (t½) in HLM (min) | Intrinsic Clearance (µL/min/mg) |
| Compound 1A | Oxa-spirocycle | > 60 | < 10 |
| Compound 1B | Thia-spirocycle | 25 | 45 |
The following diagram illustrates the metabolic oxidation pathways for thia- and oxa-spirocycles.
Safety Operating Guide
Safe Disposal of 1-Oxa-6-thiaspiro[2.5]octane: A Procedural Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Oxa-6-thiaspiro[2.5]octane (CAS No: 185-73-9). As a unique heterocyclic compound incorporating both a strained epoxide ring and a thioether moiety, its disposal requires a nuanced understanding of its chemical reactivity to ensure laboratory safety and environmental compliance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety practices.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is foundational to its safe management. While comprehensive toxicological data for this specific compound is not widely published, a reliable hazard profile can be synthesized by examining its functional groups and structurally analogous chemicals.
Key Structural Features:
-
Epoxide (Oxirane) Ring: A three-membered ring containing oxygen. This group is highly strained and susceptible to ring-opening reactions with a wide range of nucleophiles, including acids, bases, and water.[4][5] Such reactions can be exothermic.
-
Thioether Moiety: A sulfur atom bonded to two alkyl groups. Thioethers can be oxidized to form sulfoxides and sulfones.[1][5] They can also be incompatible with strong oxidizing agents.
-
Spirocyclic Structure: A rigid three-dimensional framework that is of interest in medicinal chemistry for creating complex molecules.[3]
Inferred Hazards: Based on data from similar compounds, this compound and its derivatives are classified with the GHS07 pictogram, indicating potential for harm.[6][7] The primary hazards are summarized in the table below.
| Hazard Type | Inferred Risk and Rationale | Supporting Sources |
| Skin Irritation | Analogous spirocyclic compounds containing oxirane and heteroatoms are known to cause skin irritation.[6][8][9] | GHS Hazard H315[8][9] |
| Eye Irritation | Causes serious eye irritation. Direct contact can result in redness, pain, or damage.[6][8][9] | GHS Hazard H319[8][9] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[6][8][9] | GHS Hazard H335[8][9] |
| Harmful if Swallowed | The oxidized form, this compound 6,6-dioxide, is listed as harmful if swallowed.[6] This suggests the parent compound should be handled with similar precaution. | GHS Hazard H302[7] |
| Flammability | A similar compound lacking the sulfur atom, 1-Oxaspiro[2.5]octane, is a flammable liquid and vapor.[8] While the sulfur atom may alter its flashpoint, flammability should be considered a potential hazard. | GHS Hazard H226[8] |
Personal Protective Equipment (PPE)
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including during waste consolidation and disposal preparation.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are compatible with the solvents used to handle the compound. Wash hands thoroughly after handling.[9]
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[10]
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: All handling of the compound, especially outside of a sealed container, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[9]
Disposal Workflow and Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash under any circumstances.[11] The following workflow provides a logical pathway for managing different forms of waste containing this compound.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Step-by-Step Protocols
A. Disposal of Unused or Expired Chemical:
-
Do Not Attempt Neutralization: Due to the compound's reactivity, do not attempt to neutralize or chemically treat the pure substance. The epoxide ring can open unpredictably with acids or bases, and the thioether can react with oxidizers.
-
Containerization: Ensure the compound is in its original, securely sealed container if possible. If transferring is necessary, use a new, compatible container made of glass or other appropriate material.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (185-73-9).
-
Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible materials, until collection.
-
EHS Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[12]
B. Decontamination of Labware:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware (e.g., beakers, flasks, funnels) three times with a minimal amount of a suitable organic solvent, such as acetone or ethanol. This solvent must be capable of dissolving the compound.
-
Collect Rinsate: Every drop of this rinsate is considered hazardous waste. Collect all rinsate in a dedicated, sealable, and properly labeled hazardous waste container. The label should read "Hazardous Waste: Acetone Rinsate of this compound".
-
Final Cleaning: After the triple rinse, the labware can typically be cleaned using standard laboratory detergents and procedures.
-
Disposal of Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container that is clearly labeled as containing chemically contaminated sharps. This container will also be disposed of through EHS.
C. Spill Management and Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to create a dike around the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Cover the spill with the inert absorbent material. Allow it to fully absorb the liquid.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container. All PPE worn during the cleanup must also be placed in this container.
-
Labeling and Disposal: Seal the container and label it "Hazardous Waste: Spill Debris containing this compound". Arrange for disposal through your EHS office.
Scientific Rationale and Trustworthiness
The procedures outlined are designed as a self-validating system rooted in established chemical safety principles.
-
Causality of Segregation: The directive to segregate this compound from other waste streams is critical. Its epoxide ring makes it a potent electrophile, while the thioether's lone pair of electrons on the sulfur atom allows it to act as a nucleophile. Mixing with acidic or basic waste could catalyze a rapid, exothermic polymerization or ring-opening reaction. Mixing with strong oxidizers could lead to the uncontrolled formation of sulfoxides or sulfones, which can also be exothermic and change the hazard profile of the waste.
-
Principle of Contained Rinsing: The triple-rinse protocol for labware is a standard procedure designed to reduce the chemical residue to a negligible level.[13] Collecting the rinsate ensures that the hazardous material is not discharged into the sanitary sewer system, where it could harm aquatic life or interfere with wastewater treatment processes.
-
Inert Absorption for Spills: The use of non-reactive, inert absorbents is a cornerstone of safe spill management. This prevents any secondary reaction between the spilled chemical and the cleanup material itself, ensuring the situation does not escalate.
By adhering to these protocols, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and scientifically sound, thereby protecting themselves, their colleagues, and the environment. All procedures should be conducted in accordance with local, state, and federal regulations.[14]
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This compound | CAS#:185-73-9 . Chemsrc. [Link]
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Navigating the Safe Handling of 1-Oxa-6-thiaspiro[2.5]octane: A Guide to Personal Protective Equipment and Disposal
The unique spirocyclic structure of 1-Oxa-6-thiaspiro[2.5]octane, incorporating both an oxygen and a sulfur atom, necessitates a cautious approach.[1] By understanding the potential hazards associated with its constituent functional groups, we can implement effective protective measures. This guide is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.
Anticipated Hazard Profile: A Synthesis of Analogous Compound Data
Due to the absence of a dedicated SDS for this compound, we will infer its potential hazards from structurally related compounds. The presence of an oxirane ring, as seen in 1-Oxaspiro[2.5]octane, suggests a potential for skin and eye irritation, as well as respiratory irritation.[2] Furthermore, the inclusion of a sulfur atom, as in 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid, indicates that combustion byproducts are likely to include hazardous sulfur oxides in addition to carbon oxides.[3]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Inferred From Analogous Compound | Potential Effects |
| Skin Irritation | 1-Oxaspiro[2.5]octane | Inflammation, itching, scaling, reddening, or blistering.[2][3] |
| Serious Eye Irritation | 1-Oxaspiro[2.5]octane | Redness, pain, or severe eye damage.[2][3] |
| Respiratory Irritation | 1-Oxaspiro[2.5]octane | Irritation of the lungs and respiratory system.[2][3] |
| Hazardous Combustion Products | 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid | Generation of toxic carbon oxides and sulfur oxides upon heating or fire.[3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Hand Protection: The First Line of Defense
-
Requirement: Chemically resistant gloves.
-
Rationale: To prevent skin contact, which may cause irritation.[3][4]
-
Best Practices:
-
Always inspect gloves for signs of degradation or punctures before use.
-
Double-gloving is recommended for enhanced protection during prolonged handling or when working with larger quantities.
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Shielding Sensitive Tissues
-
Requirement: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
-
Rationale: To protect the eyes from splashes, which could cause serious damage.[3][4]
-
Best Practices:
-
Ensure a proper fit to prevent any gaps where chemicals could enter.
-
An eyewash station should be readily accessible in the immediate work area.[3]
-
Body Protection: A Barrier Against Contamination
-
Requirement: A flame-retardant laboratory coat.
-
Rationale: To protect skin and personal clothing from accidental spills. The flame-retardant property provides an additional layer of safety in case of fire.
-
Best Practices:
-
Keep the lab coat buttoned to ensure full coverage.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: Safeguarding the Airways
-
Requirement: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Rationale: To minimize the inhalation of any vapors or aerosols, which may cause respiratory irritation.[2][3]
-
Best Practices:
-
Ensure the fume hood is functioning correctly before starting any work.
-
Avoid placing your head inside the fume hood.
-
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational protocol is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] Keep the container tightly sealed.[3] The compound is typically stored at room temperature.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that emergency equipment, such as a spill kit and fire extinguisher, is accessible.
-
Dispensing: Conduct all dispensing and handling activities within a certified chemical fume hood to minimize inhalation exposure.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[7] All disposal practices must be in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound
By adhering to the guidelines outlined in this document, you can confidently and safely handle this compound, ensuring the well-being of your personnel and the integrity of your research.
References
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Buy 6-Oxa-1-thiaspiro[2.5]octane | 86847-94-1 [smolecule.com]
- 2. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. bio-fount.com [bio-fount.com]
- 5. 6-Boc-1-oxa-6-azaspiro[2.5]octane, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. This compound 6,6-dioxide 97% | CAS: 62826-67-9 | AChemBlock [achemblock.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
